3,4-Dichlorobenzophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
(3,4-dichlorophenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUPHTAYNHAVQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90212014 | |
| Record name | 3,4-Dichlorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6284-79-3 | |
| Record name | 3,4-Dichlorobenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6284-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dichlorobenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006284793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dichlorobenzophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5249 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dichlorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-DICHLOROBENZOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8X2V9A7UW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3,4-Dichlorobenzophenone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to 3,4-Dichlorobenzophenone. This compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other specialty chemicals.
Core Chemical Properties
This compound is a dichlorinated derivative of benzophenone. It presents as a light brown to pink-grey crystalline powder under standard conditions.[1] A summary of its key chemical and physical properties is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₈Cl₂O | [1][2] |
| Molecular Weight | 251.11 g/mol | [3][4] |
| CAS Number | 6284-79-3 | [1][2] |
| IUPAC Name | (3,4-Dichlorophenyl)(phenyl)methanone | [5] |
| Synonyms | 3,4-Dichlorophenyl phenyl ketone, Phenyl 3,4-dichlorophenyl ketone | [1][2] |
| Melting Point | 100-103 °C | [6] |
| Boiling Point | 353 °C at 760 mmHg | [1] |
| Density | 1.311 g/cm³ | [1] |
| Appearance | Light brown to pink-grey crystalline powder | [1][6] |
| Solubility | Insoluble in water. | [7] |
| Storage | Store in a cool, dry place. Keep container closed when not in use. | [1] |
Chemical Structure
The molecular structure of this compound consists of a benzoyl group attached to a 3,4-dichlorinated phenyl ring.
-
SMILES: O=C(C1=CC=C(Cl)C(Cl)=C1)C1=CC=CC=C1[6]
-
InChI: InChI=1S/C13H8Cl2O/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8H[6]
Caption: Chemical structure and key properties of this compound.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.
Synthesis Protocol: Friedel-Crafts Acylation
This compound is commonly synthesized via a Friedel-Crafts acylation of 1,2-dichlorobenzene with benzoyl chloride using a Lewis acid catalyst, such as aluminum chloride.
Materials:
-
1,2-Dichlorobenzene
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath.
-
Slowly add benzoyl chloride to the stirred suspension.
-
After the addition of benzoyl chloride, add 1,2-dichlorobenzene dropwise from the dropping funnel.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A sample is dissolved in deuterated chloroform (CDCl₃). The ¹H NMR spectrum is typically recorded on a 300 or 400 MHz spectrometer. The spectrum will show multiplets in the aromatic region corresponding to the protons on the two phenyl rings.
-
¹³C NMR: The ¹³C NMR spectrum is also recorded in CDCl₃. The spectrum will show signals for the carbonyl carbon and the aromatic carbons.
Infrared (IR) Spectroscopy:
-
The IR spectrum can be obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. A common method involves preparing a potassium bromide (KBr) pellet containing a small amount of the sample. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used. The spectrum will show a characteristic strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1670 cm⁻¹.
Mass Spectrometry (MS):
-
Mass spectral data can be obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification. Electron Ionization (EI) is a common ionization method. The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.
References
Spectroscopic Profile of 3,4-Dichlorobenzophenone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-Dichlorobenzophenone, a key intermediate in various chemical syntheses. The document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with established experimental protocols.
Core Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound, providing a detailed fingerprint for its structural identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
Proton NMR provides information about the different types of protons in a molecule and their immediate electronic environment.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.80 - 7.75 | m | Aromatic Protons | |
| 7.68 - 7.62 | m | Aromatic Protons | |
| 7.55 - 7.49 | m | Aromatic Protons |
Note: Specific assignments of individual protons within the aromatic regions can be complex due to overlapping multiplets. Advanced 2D NMR techniques would be required for unambiguous assignment.
¹³C NMR (Carbon-13 NMR) Data
Carbon-13 NMR provides information about the different types of carbon atoms in a molecule.
| Chemical Shift (δ) ppm | Assignment |
| 194.5 | C=O (Carbonyl) |
| 137.9 | Aromatic C-Cl |
| 135.8 | Aromatic C-Cl |
| 133.0 | Aromatic CH |
| 132.8 | Aromatic C (quaternary) |
| 130.8 | Aromatic CH |
| 130.1 | Aromatic CH |
| 129.9 | Aromatic CH |
| 128.8 | Aromatic CH |
| 127.3 | Aromatic CH |
Note: The assignments are based on typical chemical shift ranges for substituted benzophenones. Definitive assignments would require further experimental data, such as DEPT or 2D NMR spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1660 | Strong | C=O (Ketone) stretching |
| ~1590, 1570, 1470 | Medium-Strong | C=C Aromatic ring stretching |
| ~1280 | Medium | C-C stretching |
| ~830, 810 | Strong | C-H out-of-plane bending (aromatic) |
| ~740, 700 | Strong | C-Cl stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The data presented here corresponds to Gas Chromatography-Mass Spectrometry (GC-MS).[1]
| m/z | Relative Intensity (%) | Assignment |
| 250 | 100 | [M]⁺ (Molecular ion) |
| 249 | 20 | [M-H]⁺ |
| 175 | 30 | [M-C₆H₅]⁺ |
| 139 | 80 | [C₇H₄ClO]⁺ |
| 111 | 40 | [C₆H₄Cl]⁺ |
| 105 | 60 | [C₆H₅CO]⁺ |
| 77 | 90 | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Gently agitate the vial to ensure the sample is fully dissolved.
-
Using a Pasteur pipette with a cotton plug, filter the solution into a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum, typically using a single pulse experiment.
-
Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum.
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
Sample Preparation:
As this compound is a solid, the Attenuated Total Reflectance (ATR) technique is a common and straightforward method for analysis.
-
Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound powder onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Collect the sample spectrum.
-
Clean the ATR crystal thoroughly after the measurement.
Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).
-
Transfer the solution to a 2 mL autosampler vial and cap it.
Data Acquisition:
-
Set the appropriate GC-MS method parameters, including injector temperature, oven temperature program, carrier gas flow rate, and mass spectrometer settings.
-
The gas chromatograph separates the components of the sample, and the mass spectrometer records the mass spectrum of the eluting this compound.
Visualizations
The following diagrams illustrate the logical relationships and workflows involved in the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Relationship between spectroscopic techniques and derived structural information.
References
An In-depth Technical Guide to the Synthesis of 3,4-Dichlorobenzophenone via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3,4-dichlorobenzophenone, a key intermediate in the development of pharmaceuticals and other fine chemicals. The primary focus of this document is the Friedel-Crafts acylation of ortho-dichlorobenzene with benzoyl chloride, a fundamental and widely utilized method for the preparation of diaryl ketones.
Introduction
The Friedel-Crafts acylation, a cornerstone of organic synthesis, facilitates the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is of paramount importance for the synthesis of aromatic ketones, which are precursors to a wide array of complex organic molecules. The synthesis of this compound via this method involves the reaction of o-dichlorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The chlorine substituents on the aromatic ring influence the regioselectivity of the acylation, leading predominantly to the 3,4-disubstituted product.
Reaction Mechanism and Specificity
The Friedel-Crafts acylation of o-dichlorobenzene proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:
-
Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride, activates the benzoyl chloride by coordinating to the chlorine atom of the acyl chloride, which then dissociates to form a highly electrophilic and resonance-stabilized acylium ion.
-
Electrophilic Attack: The electron-rich π-system of the o-dichlorobenzene ring acts as a nucleophile, attacking the acylium ion. This attack forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.
-
Deprotonation and Catalyst Regeneration: A weak base, typically [AlCl₄]⁻, removes a proton from the carbon atom bearing the newly attached benzoyl group. This step restores the aromaticity of the ring and regenerates the aluminum chloride catalyst, yielding this compound.
The directing effects of the two chlorine atoms on the benzene ring guide the incoming acyl group primarily to the 4-position, resulting in the formation of this compound as the major product.[1]
Experimental Protocol
Materials and Equipment:
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet to a trap for HCl gas.
-
Dropping funnel.
-
Heating mantle.
-
Standard laboratory glassware for workup and purification.
-
ortho-Dichlorobenzene
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (or another suitable solvent like nitrobenzene)[1]
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for recrystallization or column chromatography (e.g., ethanol, hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, place anhydrous aluminum chloride (1.1 to 1.3 molar equivalents relative to benzoyl chloride) and the solvent (e.g., dichloromethane). The flask should be equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Reactants: A mixture of o-dichlorobenzene (1.0 to 1.5 molar equivalents) and benzoyl chloride (1.0 molar equivalent) is added dropwise to the stirred suspension of aluminum chloride in the solvent at a temperature of 0-5 °C (using an ice bath). The addition should be controlled to maintain the temperature and to manage the evolution of HCl gas.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (the specific temperature will depend on the solvent used) for a period of 2-4 hours, or until the reaction is deemed complete by thin-layer chromatography (TLC).
-
Quenching: The reaction mixture is cooled to room temperature and then slowly and carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step hydrolyzes the aluminum chloride complex and quenches the reaction.
-
Workup: The organic layer is separated, and the aqueous layer is extracted with the solvent (e.g., dichloromethane). The combined organic layers are washed successively with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified. Recrystallization from a suitable solvent (such as ethanol) is a common method. Alternatively, for higher purity, the product can be purified by column chromatography on silica gel.
Data Presentation
The following tables summarize the key reactants and the expected product distribution based on available literature.
Table 1: Reactants and Their Properties
| Reactant | Formula | Molar Mass ( g/mol ) | Role |
| ortho-Dichlorobenzene | C₆H₄Cl₂ | 147.00 | Aromatic Substrate |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | Acylating Agent |
| Aluminum Chloride | AlCl₃ | 133.34 | Lewis Acid Catalyst |
Table 2: Product Distribution in the Benzoylation of o-Dichlorobenzene [1]
| Product | Structure | Percentage of Product Mixture (%) |
| This compound | (3,4-Cl₂C₆H₃)CO(C₆H₅) | Major Product |
| 2,3-Dichlorobenzophenone | (2,3-Cl₂C₆H₃)CO(C₆H₅) | Minor Product |
| ortho-Chlorobenzophenone | (o-ClC₆H₄)CO(C₆H₅) | Minor Product |
| para-Chlorobenzophenone | (p-ClC₆H₄)CO(C₆H₅) | Minor Product |
| Benzophenone | (C₆H₅)₂CO | Minor Product |
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the chemical transformation and a generalized workflow for the synthesis of this compound.
Caption: Reaction scheme for the synthesis of this compound.
Caption: Generalized experimental workflow for the synthesis.
References
An In-depth Technical Guide to 3,4-Dichlorobenzophenone (CAS 6284-79-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,4-Dichlorobenzophenone (CAS No. 6284-79-3), a halogenated aromatic ketone. This document consolidates its chemical and physical properties, synthesis, applications in research and development, and relevant safety information. Detailed experimental protocols and visual representations of synthetic and analytical workflows are included to support laboratory applications.
Chemical and Physical Properties
This compound is a light brown to pink-grey crystalline powder at room temperature.[1][2] Its chemical structure features a benzoyl group attached to a 3,4-dichlorinated phenyl ring. This substitution pattern makes it an important intermediate in the synthesis of more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 6284-79-3 | [1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20] |
| Molecular Formula | C₁₃H₈Cl₂O | [2][3][5][9][11][12][13][14][17][19][21] |
| Molecular Weight | 251.11 g/mol | [4][9][10][11][12][13][14][19][21] |
| Appearance | Light brown to pink-grey crystalline powder | [1][2][18][21] |
| Melting Point | 100-104 °C | [1][3][4][5][8][12][18][22] |
| Boiling Point | 353 °C at 760 mmHg (estimate) | [2][18] |
| Solubility | Insoluble in water | [6][7] |
| Purity | >98.0% (GC) available commercially | [21][23] |
Table 2: Chemical Identifiers for this compound
| Identifier Type | Identifier | References |
| IUPAC Name | (3,4-Dichlorophenyl)(phenyl)methanone | [4][7][9][17] |
| Synonyms | Benzophenone, 3,4-dichloro-; 3,4-Dichlorophenyl phenyl ketone | [4][5][7][9][17][20] |
| InChI | InChI=1S/C13H8Cl2O/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8H | [5][9][14][18][21] |
| InChIKey | LLUPHTAYNHAVQT-UHFFFAOYSA-N | [5][9][14][18][21] |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl | [5][9][21] |
| EC Number | 228-509-5 | [7][9][11] |
Synthesis and Experimental Protocols
The primary method for synthesizing this compound is through the Friedel-Crafts acylation of 1,2-dichlorobenzene with benzoyl chloride.[4]
Experimental Protocol: Friedel-Crafts Acylation for this compound Synthesis
This protocol describes a general procedure for the Friedel-Crafts acylation, adapted for the synthesis of this compound.
Materials:
-
1,2-Dichlorobenzene
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
10 M Hydrochloric acid
-
Ice
-
Benzene
-
Alumina for chromatography
Procedure:
-
In a round-bottom flask equipped with a stirrer and reflux condenser, add nitrobenzene, anhydrous aluminum chloride (5.9 g), and 1,2-dichlorobenzene (5.0 g).
-
Heat the stirred mixture to the desired reaction temperature (e.g., 100 °C).
-
Rapidly add benzoyl chloride (6.2 g) to the reaction mixture.
-
Maintain the reaction at temperature with stirring for a specified duration (e.g., 1-2 hours).
-
After the reaction is complete, cool the mixture and pour it onto a mixture of crushed ice (50 g) and 10 M hydrochloric acid (20 ml).
-
Separate the organic layer and wash it with 3 M hydrochloric acid and then with water.
-
Remove the solvent by steam distillation to yield the crude solid product.
-
Dissolve a portion of the crude product in benzene and purify by chromatography on an alumina column.
-
Evaporate the solvent from the combined eluates to obtain the purified this compound.
This is a representative protocol; reaction conditions may require optimization.
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery and Development
This compound serves as a versatile starting material for the synthesis of various biologically active compounds. Its derivatives have been explored for their potential as anticancer and neuroprotective agents.
Intermediate for Anticancer Agents
Derivatives of this compound have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. For instance, it can be a precursor to tetralone derivatives which are then used to create complex heterocyclic compounds with potential anticancer properties.
Example Application: Synthesis of (E)-4-(3,4-Dichlorophenyl)-2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one derivatives. These compounds have shown significant cytotoxicity against human cervical cancer (SiHa), breast cancer (MDA-MB-231), and pancreatic cancer (PANC-1) cell lines.[11] The compound designated 8a in this series was identified as a particularly promising candidate.[11]
Table 3: Cytotoxicity Data (IC₅₀ in µM) for a Derivative of a this compound Precursor
| Compound | SiHa | MDA-MB-231 | PANC-1 |
| 8a | 1.25±0.09 | 2.12±0.11 | 3.15±0.18 |
Data from a study on derivatives of a precursor synthesized from this compound.[11]
Precursor for Neuroprotective Agents
The benzophenone scaffold is also of interest in the development of neuroprotective agents. While specific studies on this compound in this area are limited, related structures are known to be precursors for compounds with neuroprotective effects, such as antioxidants and inhibitors of neuronal nitric-oxide synthase.
Biological Evaluation Protocols
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a standard method for assessing the in vitro cytotoxicity of compounds derived from this compound against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., SiHa, MDA-MB-231, PANC-1)
-
96-well plates
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Test compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Caption: Workflow for synthesis and biological evaluation.
Potential Signaling Pathways
While the direct effects of this compound on cellular signaling are not well-documented, its derivatives, particularly those with anticancer activity, are likely to modulate pathways involved in cell survival, proliferation, and apoptosis. Neuroprotective agents often influence pathways such as the ERK1/2 and PI3K/Akt signaling cascades.
Below is a representative diagram of the PI3K/Akt pathway, a critical regulator of cell survival that is often dysregulated in cancer and is a common target for anticancer drug development.
Caption: Hypothetical targeting of the PI3K/Akt pathway.
Safety and Handling
This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[3][4][9]
Table 4: GHS Hazard Information
| Hazard Code | Description | References |
| H315 | Causes skin irritation | [9] |
| H319 | Causes serious eye irritation | [9] |
| H335 | May cause respiratory irritation | [9] |
Handling Precautions:
-
Use only in a well-ventilated area.
-
Wear protective gloves, clothing, eye, and face protection.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
First Aid Measures:
-
If on skin: Wash with plenty of soap and water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If swallowed: Clean mouth with water. Get medical attention.
Conclusion
This compound is a valuable chemical intermediate with established applications in the synthesis of potentially bioactive molecules, particularly in the fields of oncology and neuropharmacology. This guide provides essential data and protocols to facilitate its use in a research and development setting. Further investigation into the biological activities of its derivatives and their mechanisms of action is warranted to fully explore their therapeutic potential.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, and biological evaluation of (e)-3,4-dihydroxystyryl aralkyl sulfones and sulfoxides as novel multifunctional neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Anticancer-active 3,4-diarylthiolated maleimides synthesis via three-component radical diarylthiolation [frontiersin.org]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. This compound | C13H8Cl2O | CID 80494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Cell signaling pathways altered by natural chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective evaluation of novel substituted 1,3,4-oxadiazole and aroylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of a Pro-neurogenic, Neuroprotective Chemical - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis method of 3,4-dichlorobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 19. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. studymoose.com [studymoose.com]
- 21. scribd.com [scribd.com]
- 22. Neuroprotective effects of (S)-N-[4-[4-[(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)carbonyl]-1-piperazinyl]phenyl]-2-thiophenecarboximid-amide (BN 80933), an inhibitor of neuronal nitric-oxide synthase and an antioxidant, in model of transient focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of 3,4-Dichlorobenzophenone
An In-depth Technical Guide to 3,4-Dichlorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It includes key data, experimental protocols, and visualizations to support researchers and professionals in drug development and related scientific fields.
Core Properties and Identifiers
This compound is a halogenated aromatic ketone. Its core identifiers and physical properties are summarized below.
| Identifier | Value | Reference |
| CAS Number | 6284-79-3 | [1][2][3][4] |
| IUPAC Name | (3,4-dichlorophenyl)-phenylmethanone | [3] |
| Molecular Formula | C13H8Cl2O | [1][3][4] |
| Synonyms | 3,4-Dichlorophenyl phenyl ketone, Phenyl 3,4-dichlorophenyl ketone | [3][5] |
Quantitative Physicochemical Data
The following table summarizes the key quantitative physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Weight | 251.11 g/mol | [1][4][5] |
| Appearance | Light brown to pink-grey crystalline powder | [1][2] |
| Melting Point | 100-103 °C | [2] |
| 102-103 °C | [1] | |
| 104-104.5 °C | [5] | |
| Boiling Point | 353 °C at 760 mmHg | [1] |
| 342 °C | [5] | |
| Density | 1.311 g/cm³ | [1] |
| Flash Point | 156.2 °C | [1] |
| Solubility | Insoluble in water | [5] |
| Refractive Index | 1.603 | [1] |
| XLogP3 | 4.22 | [1] |
| Topological Polar Surface Area | 17.1 Ų | [1][3] |
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and purity assessment of this compound.
| Spectroscopy Type | Availability/Reference |
| Infrared (IR) Spectroscopy | Spectra available from Bio-Rad Laboratories, Inc. and Spectrochem Pvt. Ltd.[3] and a vapor phase IR spectrum is available on SpectraBase.[6] |
| Mass Spectrometry (MS) | GC-MS data is available.[6] |
| Nuclear Magnetic Resonance (NMR) | 1H-NMR and 13C-NMR data for similar dichlorobenzophenone isomers are available, suggesting methodologies for characterization.[7] |
Experimental Protocols
Synthesis of this compound via Oxidation of Diarylmethanes
A general method for the synthesis of diarylketones, such as this compound, involves the oxidation of the corresponding diarylmethane.[2]
Materials:
-
Diarylmethane precursor (1.0 mmol)
-
N-Bromosuccinimide (NBS) (889.9 mg, 5.0 mmol)
-
Water (0 or 5.0 mmol)
-
Chloroform (CHCl3) (4.0 mL)
-
Sodium thiosulfate pentahydrate (Na2S2O3·5H2O)
-
Dichloromethane (CH2Cl2)
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Eluent: Ethyl acetate/petroleum ether mixture
Procedure:
-
In a round-bottom flask, dissolve the diarylmethane (1.0 mmol), NBS (5.0 mmol), and water in chloroform (4.0 mL).
-
Reflux the mixture for 3 hours in the air.
-
Quench the reaction with Na2S2O3·5H2O and cool to room temperature.
-
Wash the mixture with 5 mL of dichloromethane.
-
Dry the organic phase with MgSO4 and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by column chromatography on silica gel using a co-solvent of ethyl acetate and petroleum ether to yield the final product.[2]
References
- 1. echemi.com [echemi.com]
- 2. This compound CAS#: 6284-79-3 [amp.chemicalbook.com]
- 3. This compound | C13H8Cl2O | CID 80494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound(6284-79-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Solved % yield: 0 Spectroscopy: (result in an enor) Spectrum | Chegg.com [chegg.com]
Solubility of 3,4-Dichlorobenzophenone in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3,4-Dichlorobenzophenone, a key intermediate in various chemical syntheses. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the qualitative solubility profile, theoretical considerations based on molecular structure, and detailed experimental protocols for determining solubility. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this compound in various solvent systems.
Introduction to this compound
This compound is a di-substituted aromatic ketone with the chemical formula C₁₃H₈Cl₂O. Its molecular structure, featuring a benzoyl group attached to a 3,4-dichlorinated phenyl ring, imparts specific physicochemical properties that govern its behavior in solution. Understanding the solubility of this compound is critical for a range of applications, including its use as a reactant in the synthesis of chiral benzyl alcohols, as well as in the development and manufacturing of pharmaceuticals and other fine chemicals. Proper solvent selection is paramount for optimizing reaction kinetics, controlling crystallization processes, and ensuring product purity.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 6284-79-3 | [1] |
| Molecular Formula | C₁₃H₈Cl₂O | [1] |
| Molecular Weight | 251.11 g/mol | [1] |
| Appearance | Slightly brown crystals | [2] |
| Melting Point | 102.6-104.5 °C | [2][3] |
| Boiling Point | 342 °C | [2] |
| Water Solubility | Insoluble | [2] |
Qualitative Solubility Profile
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): this compound is expected to exhibit good solubility in polar aprotic solvents. The ketone functional group can participate in dipole-dipole interactions with these solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate solubility is anticipated in polar protic solvents. While the carbonyl group can act as a hydrogen bond acceptor, the bulky and nonpolar aromatic rings may limit extensive solvation.
-
Nonpolar Solvents (e.g., Toluene, Heptane): Due to the presence of two aromatic rings, this compound has significant nonpolar character and is expected to be soluble in aromatic hydrocarbons like toluene. Its solubility in nonpolar aliphatic solvents such as heptane is likely to be lower.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is expected in chlorinated solvents due to favorable dipole-dipole interactions and dispersion forces.
It is important to note that these are qualitative predictions. For precise applications, experimental determination of solubility is essential.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for the gravimetric method of determining the solubility of a crystalline solid like this compound in an organic solvent at a specific temperature.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance (readable to ±0.0001 g)
-
Vials with screw caps
-
Syringe filters (chemically compatible with the solvent)
-
Syringes
-
Drying oven
4.2. Procedure
-
Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known mass of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution reaches saturation. Continuous agitation is necessary.
-
Phase Separation: After equilibration, stop the agitation and allow the excess solid to settle at the bottom of the vial. It is critical that the temperature remains constant during this step.
-
Sample Withdrawal: Carefully withdraw a known mass of the clear supernatant (the saturated solution) using a pre-warmed syringe to prevent premature crystallization.
-
Filtration: Immediately pass the withdrawn solution through a syringe filter (also pre-warmed to the experimental temperature) into a pre-weighed container. This step removes any suspended solid particles.
-
Solvent Evaporation: Weigh the container with the filtered saturated solution. Then, place the container in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute.
-
Mass Determination: Once all the solvent has evaporated, cool the container to room temperature in a desiccator and weigh it again to determine the mass of the dissolved this compound.
-
Calculation: The solubility can be calculated in various units, such as grams of solute per 100 grams of solvent or mole fraction.
4.3. Data Analysis and Correlation
The experimental solubility data at different temperatures can be correlated with various thermodynamic models, such as the modified Apelblat equation or the van 't Hoff equation, to predict solubility at other temperatures and to determine thermodynamic parameters of dissolution.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Conclusion
While quantitative data on the solubility of this compound in various organic solvents remains scarce in the public domain, a qualitative understanding based on its molecular structure can guide solvent selection. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a robust methodology for their determination. Further research to quantify the solubility of this important compound in a range of common organic solvents at various temperatures would be highly beneficial to the scientific and industrial communities.
References
3,4-Dichlorobenzophenone: A Technical Safety and Handling Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety data and handling precautions for 3,4-Dichlorobenzophenone (CAS No. 6284-79-3). The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on quantitative data, safe handling protocols, and clear visual representations of safety workflows.
Core Safety and Physical Data
This compound is a chlorinated aromatic ketone that requires careful handling due to its potential hazards. The following tables summarize its key physical, chemical, and safety properties.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₈Cl₂O | [1][2][3] |
| Molecular Weight | 251.11 g/mol | [1][2][3] |
| Appearance | White to light yellow/orange or light brown to pink-grey crystalline powder | [2][4] |
| Melting Point | 100-104.5 °C | [4][5] |
| Boiling Point | 342-356.37 °C (at 760 mmHg) | [4][5] |
| Solubility | Insoluble in water. | [5] |
| Storage Temperature | 2-8°C, in a cool, dry place with the container kept closed. | [2][4] |
Toxicological and Hazard Data
| Hazard Identification | Classification & Statements | Source |
| GHS Pictogram | Warning | [1] |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][6] |
| GHS Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501 | [1][6] |
| Risk Phrases (EC) | R36/37/38: Irritating to eyes, respiratory system and skin. | [2][5] |
| Safety Phrases (EC) | S24/25: Avoid contact with skin and eyes.S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.S36/37/39: Wear suitable protective clothing, gloves, and eye/face protection. | [2][4][5] |
| Primary Hazards | Irritant. The toxicological properties have not been fully investigated. | [1][5] |
Experimental Protocols: First Aid and Emergency Procedures
In case of exposure, follow these protocols:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[5]
-
Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[5][8] If skin irritation occurs, get medical advice/attention.[7][8]
-
Inhalation: Remove the victim from exposure to fresh air immediately.[5][8] If not breathing, give artificial respiration.[5] If breathing is difficult, give oxygen.[5] Call a poison center or doctor if you feel unwell.[7][8]
-
Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[5] Never give anything by mouth to an unconscious person.[5] Seek medical aid.[5]
Safe Handling and Storage Workflow
The following diagram outlines the logical workflow for the safe handling and storage of this compound in a research environment.
Caption: Workflow for the safe handling of this compound.
Detailed Handling and Personal Protective Equipment (PPE)
Adherence to strict handling procedures and the use of appropriate personal protective equipment are paramount to ensuring safety when working with this compound.
Engineering Controls
-
Ventilation: Use only in a well-ventilated area.[5] Operations should be conducted in a chemical fume hood to minimize inhalation exposure.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
-
Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[5] Wear appropriate protective clothing to prevent skin exposure.[5]
-
Respiratory Protection: Follow the OSHA respirator regulations found in 29CFR 1910.134 or European Standard EN 149.[5] A NIOSH or European Standard EN 149 approved respirator should be used when necessary.[5]
Handling Practices
-
Wash hands and any exposed skin thoroughly after handling.[8]
-
Avoid ingestion and inhalation.[5]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[8]
Accidental Release and Disposal Measures
In the event of a spill or release, appropriate containment and disposal procedures must be followed.
-
Accidental Release: For spills, evacuate the area and ensure adequate ventilation.[7] Prevent the product from entering drains.[3][6] Pick up and transfer the material to properly labeled containers for disposal.[7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6][8]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
-
Specific Hazards: When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, and hydrogen chloride gas.[9]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[5]
References
- 1. This compound | C13H8Cl2O | CID 80494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. hpc-standards.com [hpc-standards.com]
- 4. This compound CAS#: 6284-79-3 [amp.chemicalbook.com]
- 5. This compound(6284-79-3) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. lgcstandards.com [lgcstandards.com]
- 8. fishersci.com [fishersci.com]
- 9. 3,4-DICHLOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-Depth Technical Guide to the Photochemical Properties of 3,4-Dichlorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dichlorobenzophenone is a halogenated aromatic ketone that garners significant interest within the scientific community, particularly in the fields of photochemistry, polymer science, and as a potential photosensitizer in various chemical and biological applications. Its photochemical behavior is governed by the benzophenone chromophore, which is well-known for its efficient intersystem crossing to the triplet state upon absorption of ultraviolet radiation. This triplet state is a powerful hydrogen abstracting agent, a property that drives many of its applications.
This technical guide provides a comprehensive overview of the core photochemical properties of this compound, including its spectral characteristics and photochemical reactivity. Detailed experimental protocols for key characterization techniques are also presented to aid researchers in their investigations.
Photochemical and Photophysical Properties
The photochemical journey of this compound begins with the absorption of a photon, leading to an electronically excited singlet state. This initial excited state is short-lived and rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state. It is this triplet state that is primarily responsible for the rich photochemistry of benzophenones.
Table 1: General Photophysical Properties of Benzophenone Derivatives
| Property | Typical Value/Range for Benzophenones | Notes |
| Absorption Maximum (λmax) | 250 - 380 nm | The exact wavelength is influenced by solvent polarity and substitution on the aromatic rings. |
| Molar Extinction Coefficient (ε) | 10,000 - 20,000 M-1cm-1 | Indicates strong absorption of UV light. |
| Fluorescence Quantum Yield (Φf) | Very low (< 0.01) | Intersystem crossing is the dominant deactivation pathway for the excited singlet state. |
| Intersystem Crossing Quantum Yield (ΦISC) | High (often approaching 1) | Demonstrates the high efficiency of triplet state formation. |
| Triplet Energy (ET) | ~69 kcal/mol | Sufficient energy for hydrogen abstraction from a variety of substrates. |
| Triplet Lifetime (τT) | Microseconds to milliseconds | The lifetime is highly dependent on the solvent and the presence of quenchers. |
Photochemical Reactivity: Hydrogen Abstraction
The hallmark of the benzophenone triplet state is its ability to abstract a hydrogen atom from a suitable donor molecule. This process generates a ketyl radical and a substrate radical, which can then undergo a variety of subsequent reactions, such as dimerization or disproportionation. A classic example of this reactivity is the photoreduction of benzophenone in the presence of an alcohol, like isopropanol, to form benzopinacol.
The general mechanism for the photoreduction of benzophenones is as follows:
-
Photoexcitation and Intersystem Crossing: (C₆H₅)₂C=O + hν → ¹[(C₆H₅)₂C=O]* → ³[(C₆H₅)₂C=O]*
-
Hydrogen Abstraction: ³[(C₆H₅)₂C=O]* + (CH₃)₂CHOH → (C₆H₅)₂Ċ-OH (ketyl radical) + (CH₃)₂Ċ-OH
-
Dimerization: 2 (C₆H₅)₂Ċ-OH → (C₆H₅)₂C(OH)-C(OH)(C₆H₅)₂ (benzopinacol)
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of photochemical properties. Below are protocols for key experiments.
UV-Vis Absorption Spectroscopy
This technique is fundamental for determining the absorption spectrum and molar extinction coefficient of a compound.
Objective: To determine the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε) of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., methanol, cyclohexane)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10-3 M).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1 x 10-5 M to 1 x 10-4 M.
-
Spectral Measurement:
-
Use the pure solvent as a blank to zero the spectrophotometer.
-
Record the absorption spectrum of each solution over a suitable wavelength range (e.g., 200-400 nm).
-
-
Data Analysis:
-
Identify the λmax from the spectra.
-
Using the Beer-Lambert law (A = εbc), plot absorbance at λmax versus concentration.
-
The slope of the resulting linear plot will be the molar extinction coefficient (ε).
-
Fluorescence Spectroscopy and Quantum Yield Determination
While benzophenones are typically non-fluorescent, measuring any weak emission can provide insights into the initial excited state dynamics. The quantum yield can be determined using a relative method.
Objective: To measure the fluorescence emission spectrum and determine the fluorescence quantum yield (Φf) of this compound relative to a standard.
Materials:
-
This compound
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)
-
Spectroscopic grade solvent
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Solution Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Fluorescence Measurement:
-
Record the absorption spectra of all solutions.
-
Excite the sample and standard solutions at the same wavelength.
-
Record the fluorescence emission spectra over an appropriate wavelength range.
-
-
Data Analysis:
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Calculate the fluorescence quantum yield using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) where:
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
-
Visualizations
Jablonski Diagram for Benzophenone
The following diagram illustrates the electronic transitions that occur in benzophenone upon photoexcitation.
An In-depth Technical Guide to the Reactivity of 3,4-Dichlorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known reactions and reactivity of 3,4-dichlorobenzophenone. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development who may utilize this compound as a chemical intermediate or building block. This document details its synthesis, characteristic reactions, and spectroscopic profile, supported by experimental protocols and quantitative data where available.
Introduction
This compound is a halogenated aromatic ketone with the chemical formula C₁₃H₈Cl₂O. Its structure, featuring a benzoyl group attached to a 3,4-dichlorinated phenyl ring, makes it a versatile intermediate in organic synthesis. The presence of two chlorine atoms on one of the phenyl rings significantly influences its reactivity, particularly in nucleophilic substitution and cross-coupling reactions. The ketone functional group also offers a site for various chemical transformations. This guide will explore the key reactive pathways of this molecule.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | (3,4-dichlorophenyl)(phenyl)methanone | [1] |
| CAS Number | 6284-79-3 | [1] |
| Molecular Formula | C₁₃H₈Cl₂O | [1] |
| Molecular Weight | 251.11 g/mol | [1] |
| Appearance | Light brown to pink-grey crystalline powder | |
| Melting Point | 100-103 °C | |
| Boiling Point | ~356 °C at 760 mmHg (rough estimate) | |
| Solubility | Insoluble in water, soluble in organic solvents like dichloromethane, chloroform, and toluene. |
Synthesis of this compound
The primary and most direct method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-dichlorobenzene (o-dichlorobenzene) with benzoyl chloride.
The Friedel-Crafts benzoylation of o-dichlorobenzene has been shown to yield mainly this compound.[2]
Experimental Protocol: Friedel-Crafts Acylation
The following is a representative experimental protocol for the synthesis of benzophenones via Friedel-Crafts acylation, which can be adapted for the synthesis of this compound.
Materials:
-
1,2-Dichlorobenzene
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
Dichloromethane (for workup)
-
Hydrochloric acid (concentrated and dilute)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in nitrobenzene.
-
Cool the flask in an ice bath.
-
Slowly add benzoyl chloride (1.0 equivalent) to the stirred suspension while maintaining the temperature between 0-5 °C.
-
After the addition of benzoyl chloride, add 1,2-dichlorobenzene (1.0 to 1.2 equivalents) dropwise from the dropping funnel.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
Reactivity of this compound
The reactivity of this compound is primarily dictated by the electrophilic carbonyl carbon and the two chlorine substituents on the phenyl ring.
Nucleophilic Aromatic Substitution (NAS)
The chlorine atoms on the 3,4-dichlorophenyl ring are susceptible to nucleophilic aromatic substitution, particularly when activated by the electron-withdrawing benzoyl group. The regioselectivity of the substitution is influenced by the relative positions of the chlorine atoms and the ketone. The benzoyl group exerts a -M (mesomeric) and -I (inductive) effect, which preferentially activates the positions ortho and para to it for nucleophilic attack.
In the case of this compound, the C4-Cl is para to the carbonyl group, while the C3-Cl is meta. Therefore, nucleophilic attack is expected to occur preferentially at the C4 position.
Reduction of the Carbonyl Group
The ketone functionality of this compound can be readily reduced to a secondary alcohol, 3,4-dichlorobenzhydrol, using common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
The following is a general procedure for the reduction of a ketone to an alcohol using sodium borohydride, which can be applied to this compound.[3][4]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol or ethanol
-
Water
-
Dilute hydrochloric acid or acetic acid
-
An organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
Dissolve this compound (1.0 equivalent) in methanol or ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
In a separate container, dissolve sodium borohydride (an excess, e.g., 2-4 equivalents) in a small amount of cold water or the alcohol solvent.
-
Slowly add the sodium borohydride solution to the stirred solution of the ketone at a rate that maintains a low temperature.
-
After the addition is complete, continue stirring the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by the slow addition of dilute hydrochloric acid or acetic acid to neutralize the excess borohydride and the resulting borate esters.
-
Remove the alcohol solvent under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent to obtain the crude 3,4-dichlorobenzhydrol, which can be purified by recrystallization.
Grignard Reaction
The electrophilic carbonyl carbon of this compound can react with organometallic reagents, such as Grignard reagents (R-MgX), to form tertiary alcohols. This reaction is a powerful tool for creating new carbon-carbon bonds.
A general protocol for a Grignard reaction with a ketone is as follows.[5]
Materials:
-
This compound
-
An appropriate alkyl or aryl halide (R-X)
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
A small crystal of iodine (as an initiator)
-
Aqueous ammonium chloride or dilute hydrochloric acid for workup
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried flask under an inert atmosphere (nitrogen or argon), place magnesium turnings and a crystal of iodine. Add a small amount of anhydrous ether or THF. Add a small portion of the alkyl or aryl halide to initiate the reaction. Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining halide dissolved in the anhydrous solvent dropwise to maintain a gentle reflux. After the addition is complete, continue stirring until the magnesium is consumed.
-
Reaction with the Ketone: Cool the freshly prepared Grignard reagent in an ice bath. Dissolve this compound in anhydrous ether or THF and add it dropwise to the Grignard reagent.
-
After the addition, allow the reaction to stir at room temperature until completion (monitor by TLC).
-
Workup: Cool the reaction mixture in an ice bath and slowly quench it by adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extract the product with an organic solvent, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain the crude tertiary alcohol, which can be purified by chromatography or recrystallization.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-chlorine bonds in this compound can participate in various palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base.[6] This reaction can be applied to this compound to introduce amino functionalities.
The Suzuki-Miyaura coupling reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide, catalyzed by a palladium complex. This reaction could be used to arylate or vinylate the 3,4-dichlorophenyl ring of the benzophenone.
Photochemical Reactivity
Benzophenones are well-known photosensitizers. Upon absorption of UV light, they can be excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. This triplet state can participate in various photochemical reactions, including hydrogen abstraction and energy transfer. The presence of chlorine atoms on the phenyl ring can influence the photophysical properties and the subsequent photochemical reactivity. While specific studies on the photodegradation of this compound are not abundant, related dichlorobenzophenones are known to undergo photodegradation in the environment.[5]
Spectroscopic Characterization
The structure of this compound can be confirmed by various spectroscopic techniques.
| Spectroscopic Data | Description |
| ¹H NMR | The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 7.3-7.8 ppm). The protons on the unsubstituted phenyl ring will appear as a multiplet, and the three protons on the dichlorophenyl ring will show a distinct splitting pattern. |
| ¹³C NMR | The carbon NMR spectrum will show signals for the carbonyl carbon (around 195 ppm) and multiple signals in the aromatic region for the inequivalent carbon atoms of the two phenyl rings. |
| Infrared (IR) | The IR spectrum will exhibit a strong characteristic absorption for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1670 cm⁻¹. Other absorptions corresponding to C-Cl and aromatic C-H and C=C bonds will also be present. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) at m/z 250, with characteristic isotopic peaks for the two chlorine atoms (M+2 and M+4). Fragmentation will likely involve cleavage at the carbonyl group, leading to benzoyl (m/z 105) and dichlorobenzoyl cations. |
Applications in Drug Development
While specific examples of the direct use of this compound as a key intermediate in the synthesis of marketed drugs are not widely documented in readily available literature, its structural motifs are relevant to medicinal chemistry. Dichlorinated aromatic compounds are common in pharmaceuticals, and the benzophenone scaffold is also found in various bioactive molecules. For instance, related compounds like 3,4-dichloronitrobenzene are used in the synthesis of broad-spectrum antibiotics like Ciprofloxacin.[7] The reactivity of this compound makes it a potential precursor for the synthesis of a variety of complex molecules with potential biological activity. Its derivatives could be explored for applications in areas where other benzophenones have shown utility, such as in the development of anticancer, anti-inflammatory, and antimicrobial agents.
Conclusion
This compound is a versatile chemical intermediate with a rich and varied reactivity profile. Its synthesis is readily achieved through Friedel-Crafts acylation. The presence of the ketone functional group and the two chlorine atoms on the phenyl ring allows for a wide range of chemical transformations, including nucleophilic aromatic substitution, reduction, Grignard reactions, and various palladium-catalyzed cross-coupling reactions. This guide provides a foundational understanding of the reactivity of this compound, offering valuable insights for its application in synthetic organic chemistry and drug discovery. The provided experimental protocols, adapted from general procedures, serve as a starting point for further investigation and optimization.
References
- 1. This compound | C13H8Cl2O | CID 80494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE [zenodo.org]
- 5. zenodo.org [zenodo.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
A Technical Guide to High-Purity 3,4-Dichlorobenzophenone for Researchers and Drug Development Professionals
Introduction: 3,4-Dichlorobenzophenone is a halogenated aromatic ketone that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical intermediates and other specialty chemicals. Its chemical structure, featuring a benzophenone core with two chlorine substituents on one of the phenyl rings, provides reactive sites for a variety of chemical transformations. This guide offers an in-depth overview of commercially available high-purity this compound, including supplier information, physicochemical properties, and potential experimental applications relevant to researchers, scientists, and drug development professionals.
Commercial Suppliers and Physicochemical Data
High-purity this compound is available from a range of commercial chemical suppliers. The quality and purity of the compound can vary between suppliers, making it crucial for researchers to obtain and scrutinize the Certificate of Analysis (CoA) for each batch to ensure it meets the requirements of their specific application.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | Purity Specification | Additional Information |
| Conier Chem & Pharma Limited | Industrial Grade | - |
| Simson Pharma Limited | High Quality | Accompanied by Certificate of Analysis[1] |
| Apollo Scientific | ≥95% | Provides typical batch CoA upon request[2] |
| Santa Cruz Biotechnology | Research Grade | For Research Use Only[3] |
| Shandong Zhishang Chemical Co., Ltd. | Industrial Grade | - |
| SHANDONG LOOK CHEMICAL CO.,LTD. | 99% (Industrial Grade) | - |
| Speranza Chemical Co.,Ltd. | 98% (Industrial Grade) | - |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6284-79-3 | [3][4] |
| Molecular Formula | C₁₃H₈Cl₂O | [3][4] |
| Molecular Weight | 251.11 g/mol | [3][4] |
| Melting Point | 100-104 °C | [2] |
| Appearance | Light brown to pink-grey crystalline powder | [5] |
| Purity | ≥95% to 99% | [2][4] |
Experimental Protocols and Applications
While specific, detailed experimental protocols for this compound are often proprietary or application-dependent, its structural motifs suggest its utility in a variety of organic reactions. The following sections provide generalized experimental workflows that can be adapted by researchers.
General Workflow for Supplier Selection and Quality Control
The selection of a suitable commercial supplier is a critical first step for any research or development project. The following workflow outlines the key considerations.
Caption: A logical workflow for the selection and qualification of a commercial supplier for high-purity this compound.
Synthetic Applications
This compound can serve as a precursor in multi-step syntheses. For instance, it can be utilized in the synthesis of more complex molecules through reactions targeting the carbonyl group or the aromatic rings. A plausible application is in the synthesis of pharmaceutical intermediates, such as aminobenzophenones, which are precursors to various therapeutic agents.
Example Experimental Protocol: Reduction of this compound to 3,4-Dichlorobenzhydrol
This protocol is a generalized procedure for the reduction of a benzophenone to its corresponding alcohol, a common transformation in medicinal chemistry.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a suitable anhydrous solvent such as methanol or ethanol.
-
Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions (1.1 to 1.5 equivalents).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose the excess reducing agent.
-
Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 3,4-Dichlorobenzhydrol.
Potential Application in Cross-Coupling Reactions
The chlorine atoms on the phenyl ring of this compound can potentially participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This would allow for the introduction of various substituents and the synthesis of a diverse library of compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-activity relationship studies of novel benzophenones leading to the discovery of a potent, next generation HIV nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rinner-group.univie.ac.at [rinner-group.univie.ac.at]
- 5. prepchem.com [prepchem.com]
Methodological & Application
Application Notes and Protocols: 3,4-Dichlorobenzophenone as an Intermediate in the Synthesis of Sertraline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sertraline, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed antidepressant. Its synthesis has been the subject of extensive research, with various routes developed to improve efficiency, yield, and stereoselectivity. One notable pathway utilizes 3,4-Dichlorobenzophenone as a key starting material. This intermediate is converted through a series of reactions into (1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine, the active pharmaceutical ingredient.
These application notes provide a detailed overview of the synthetic route starting from this compound, including experimental protocols for the key transformations, quantitative data, and graphical representations of the workflows and reaction pathways.
Synthetic Pathway Overview
The synthesis of sertraline from this compound proceeds through several key stages:
-
Stobbe Condensation: this compound undergoes a Stobbe condensation with diethyl succinate in the presence of a strong base to form a mixture of half-esters.
-
Hydrolysis and Decarboxylation: The resulting itaconic acid derivative is hydrolyzed and decarboxylated to yield 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid.
-
Reduction: The butenoic acid is then reduced to the corresponding 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid.
-
Intramolecular Friedel-Crafts Acylation: The butanoic acid is cyclized via an intramolecular Friedel-Crafts reaction to form the key intermediate, 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (sertraline tetralone).
-
Imine Formation: The tetralone is condensed with methylamine to form the corresponding N-methylimine.
-
Stereoselective Reduction: The imine is stereoselectively reduced to yield the desired (1S,4S)-cis-sertraline.
Data Presentation
The following tables summarize the quantitative data for the key steps in the synthesis of sertraline from 4-(3,4-dichlorophenyl)-1-tetralone. Data for the initial steps starting from this compound are less commonly reported in recent literature, as more efficient routes to the tetralone have been developed.
Table 1: Imine Formation from 4-(3,4-Dichlorophenyl)-1-tetralone
| Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 4-(3,4-dichlorophenyl)-1-tetralone, methylamine, isopropyl alcohol | 85-100 | 16 | ~92 | 95 | [1] |
| 4-(3,4-dichlorophenyl)-1-tetralone, methylamine, n-propyl alcohol | 100 | 12 | ~92 | 95 | [1] |
| 4-(3,4-dichlorophenyl)-1-tetralone, methylamine, N-methylformamide | Room Temp | 20 | 90.1 | - | [2] |
| 4-(3,4-dichlorophenyl)-1-tetralone, methylamine, methanol | 0 to Room Temp | 20 | 93.5 | - | [2] |
Table 2: Reduction of Sertraline Imine to Sertraline
| Catalyst / Reducing Agent | Solvent | Pressure ( kg/cm ²) | Temperature (°C) | Time (h) | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |
| Pd/CaCO₃ | Ethanol | - | - | - | - | - | [3] |
| Palladium on charcoal | - | - | - | - | - | - | [2] |
| NaBH₄ | Methanol | - | - | - | - | - | [4] |
| Raney-Ni | - | - | - | - | - | 16 (overall) | [4] |
Experimental Protocols
Protocol 1: Synthesis of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (Sertraline Tetralone) via Intramolecular Friedel-Crafts Acylation
This protocol describes the cyclization of 4-(3,4-dichlorophenyl)-4-phenylbutyric acid to the corresponding tetralone.
Materials:
-
4-(3,4-dichlorophenyl)-4-phenylbutyric acid
-
Methanesulfonic acid
-
Ice-cold water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Silica gel
-
Sodium sulfate (anhydrous)
Procedure:
-
To a 5-mL conical vial equipped with a spin vane and condenser, add 1.5 mL of methanesulfonic acid.
-
Heat the acid to 85-100 °C with stirring.
-
Once the temperature is reached, add 220 mg of 4-phenylbutyric acid and stir at reflux for one hour.[1]
-
After one hour, cool the reaction mixture and pour it into a test tube containing 5.0 mL of ice-cold water.
-
Extract the aqueous layer twice with 3 mL of diethyl ether.
-
Combine the organic layers and wash with 2 mL of saturated aqueous NaHCO₃ solution, followed by 2 mL of water.
-
Prepare a small column with cotton, a layer of silica gel, and a layer of anhydrous sodium sulfate.
-
Pass the organic layer through the column, eluting with diethyl ether.
-
Remove the solvent under vacuum to obtain the product as a colorless oil.
Protocol 2: Synthesis of N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine (Sertraline Imine)
This protocol details the formation of the imine from sertraline tetralone and methylamine.
Materials:
-
4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalone (sertraline tetralone)
-
Isopropyl alcohol
-
Monomethylamine
Procedure:
-
Combine 165 g (1 mol equiv) of sertraline tetralone with 700 mL of isopropyl alcohol in a pressure-rated vessel.
-
Cool the mixture to -5 to -10°C.
-
Add 60.2 g (3.4 mol equiv) of monomethylamine.
-
Heat the mixture to 85-100°C for 16 hours. A typical conversion of 95% to the imine is observed.[1]
-
Cool the mixture to -15°C for 24 hours to crystallize the product.
-
Isolate the product by filtration. This process typically yields approximately 92% of the imine with 95% purity.[1]
Protocol 3: Stereoselective Reduction of Sertraline Imine to (1S,4S)-Sertraline
This protocol describes a chemoenzymatic approach for the stereoselective reduction of the imine to the desired sertraline enantiomer.
Materials:
-
N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine (sertraline imine)
-
Ketoreductase (KRED)
-
NADPH
-
2-Propanol (as a co-substrate for cofactor regeneration)
-
Methanol
-
Sodium borohydride (NaBH₄)
Procedure:
-
The synthesis starts with a ketoreductase (KRED) catalyzed selective bioreduction of racemic tetralone to the (S,S)-alcohol precursor. This step exhibits excellent enantioselectivity (>99% ee) and a high diastereomeric ratio (99:1).[4]
-
The resulting (S,S)-alcohol is then oxidized to the enantiopure (S)-ketone.
-
The enantiopure (S)-ketone is dissolved in methanol.
-
The solution is refluxed for 6 hours to form the N-methylimine.
-
The intermediate imine is then dissolved in methanol and reduced by the addition of NaBH₄ (10 mg, 0.15 mmol).[4]
-
The final product, (S,S)-sertraline, is purified by flash chromatography, yielding a high purity product (92% yield).[4]
Visualizations
Synthetic Pathway of Sertraline from this compound
Caption: Overall synthetic pathway of sertraline from this compound.
Experimental Workflow for Sertraline Imine Formation
References
Application Note and Protocol: Synthesis of 3,4-Dichlorobenzophenone
Introduction
3,4-Dichlorobenzophenone is a substituted aromatic ketone that serves as a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its structure, featuring a dichlorinated phenyl ring and a benzoyl group, makes it a versatile building block for more complex molecules. This application note provides a detailed experimental protocol for the synthesis of this compound via a Friedel-Crafts acylation reaction. The described method is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
The synthesis involves the reaction of 1,2-dichlorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst, anhydrous aluminum chloride. The electrophilic acylium ion, generated in situ from benzoyl chloride and aluminum chloride, attacks the electron-rich 1,2-dichlorobenzene ring to form the desired ketone.
Materials and Reagents
The following table summarizes the key reagents and their relevant properties for this protocol.
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Key Hazards |
| 1,2-Dichlorobenzene | C₆H₄Cl₂ | 147.00 | 95-50-1 | Harmful if swallowed, Skin/eye irritant, Toxic to aquatic life[1][2] |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | 98-88-4 | Corrosive, Lachrymator, Harmful if swallowed/inhaled/in contact with skin[3][4][5][6] |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 7446-70-0 | Causes severe skin burns and eye damage, Reacts violently with water[7][8][9][10] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Skin/eye irritant, Suspected carcinogen |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | Corrosive, Causes severe skin burns and eye damage |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Not classified as hazardous |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Not classified as hazardous |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Flammable liquid and vapor |
Experimental Protocol
This protocol outlines the synthesis of this compound via Friedel-Crafts acylation.
1. Reaction Setup:
-
Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.
-
Fit the top of the reflux condenser with a gas outlet connected to a gas trap (e.g., a bubbler containing a dilute sodium hydroxide solution) to neutralize the evolved hydrogen chloride gas.
-
Ensure all glassware is thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon to maintain anhydrous conditions.
2. Reagent Preparation:
-
In the three-necked flask, add anhydrous aluminum chloride (14.7 g, 0.11 mol).
-
Add 50 mL of anhydrous dichloromethane (DCM) to the flask.
-
In the dropping funnel, prepare a solution of 1,2-dichlorobenzene (14.7 g, 0.10 mol) and benzoyl chloride (14.1 g, 0.10 mol) in 30 mL of anhydrous DCM.
3. Reaction Execution:
-
Cool the suspension of aluminum chloride in DCM to 0-5 °C using an ice-water bath.
-
While stirring vigorously, add the solution from the dropping funnel to the cooled AlCl₃ suspension dropwise over a period of 30-45 minutes. Maintain the internal temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring the reaction mixture at room temperature for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
4. Work-up and Isolation:
-
Upon completion, cool the reaction mixture again in an ice-water bath.
-
Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 30 mL of concentrated hydrochloric acid. This should be done in a fume hood as large quantities of HCl gas will be evolved.
-
Stir the resulting mixture until all the solids have dissolved.
-
Transfer the mixture to a 500 mL separatory funnel.
-
Separate the organic layer (bottom layer).
-
Extract the aqueous layer with two 30 mL portions of DCM.
-
Combine all the organic layers.
5. Purification:
-
Wash the combined organic layers sequentially with 50 mL of 2 M HCl, 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent (DCM) using a rotary evaporator.
-
The crude product obtained is a solid. Recrystallize the crude solid from ethanol to yield pure this compound as light brown or off-white crystals.
Characterization Data
The synthesized this compound can be characterized by its physical and spectroscopic properties.
| Property | Value | Reference |
| Appearance | Light brown to pink-grey crystalline powder | [11] |
| Melting Point | 100-103 °C | [11] |
| Molecular Formula | C₁₃H₈Cl₂O | [12] |
| Molar Mass | 251.11 g/mol | [12] |
| ¹H NMR (CDCl₃) | δ (ppm): 7.85-7.75 (m, 3H), 7.65-7.45 (m, 5H) | [12] |
| ¹³C NMR (CDCl₃) | δ (ppm): 194.8, 137.9, 137.2, 133.1, 132.8, 131.5, 130.3, 130.1, 129.2, 128.7 | [12] |
| IR (KBr) | ν (cm⁻¹): ~1660 (C=O stretch), ~1590, 1470, 1450 (C=C aromatic stretch), ~1280 (C-CO-C stretch), ~820, 710 (C-H bend) | [12] |
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Anhydrous aluminum chloride is highly corrosive and reacts violently with water, releasing heat and HCl gas. Handle with extreme care in a dry environment.[7][8][9][10]
-
Benzoyl chloride is corrosive, a lachrymator, and harmful. Avoid inhalation of vapors and contact with skin and eyes.[3][4][5][6]
-
1,2-Dichlorobenzene is harmful and an irritant. Avoid contact with skin and eyes.[1][2]
-
Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen. Minimize exposure through inhalation and skin contact.
-
The quenching of the reaction with ice/HCl is highly exothermic and releases large amounts of HCl gas. Perform this step slowly and with adequate cooling and ventilation.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
- 1. 2,4'-Dichlorobenzophenone(85-29-0) 1H NMR spectrum [chemicalbook.com]
- 2. 4,4'-Dichlorobenzophenone | C13H8Cl2O | CID 7034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. Purification [chem.rochester.edu]
- 9. 2,4'-Dichlorobenzophenone | C13H8Cl2O | CID 66558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. This compound | C13H8Cl2O | CID 80494 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,4-Dichlorobenzophenone in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 3,4-dichlorobenzophenone and its derivatives in polymer chemistry. The document is structured into three main sections, detailing its application in the synthesis of hyperbranched polymers, its potential use as a monomer for high-performance polymers, and its role as a photoinitiator in UV curing processes. Each section includes detailed experimental protocols, quantitative data, and workflow diagrams to facilitate practical application in a research and development setting.
Synthesis of Hyperbranched Poly(phenylene sulfide) from 3,4-Dichlorobenzenethiol
A key application of a derivative of this compound is in the synthesis of hyperbranched poly(phenylene sulfide) (PPS). This is achieved through the polymerization of 3,4-dichlorobenzenethiol, an AB2-type monomer, which allows for the formation of highly branched polymer structures in a one-pot synthesis.
Logical Workflow for Hyperbranched PPS Synthesis
Caption: Workflow for the synthesis and characterization of hyperbranched poly(phenylene sulfide).
Experimental Protocol: Synthesis of Hyperbranched Poly(phenylene sulfide)
This protocol is based on established literature procedures for the synthesis of hyperbranched poly(phenylene sulfide) from 3,4-dichlorobenzenethiol.[1][2]
Materials:
-
3,4-Dichlorobenzenethiol
-
Potassium carbonate (K₂CO₃), dried
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Methanol
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (three-necked flask, condenser, etc.)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet, add 3,4-dichlorobenzenethiol and an equimolar amount of dried potassium carbonate.
-
Solvent Addition: Add anhydrous DMF or NMP to the flask to achieve the desired monomer concentration.
-
Inert Atmosphere: Purge the flask with argon or nitrogen for 15-20 minutes to ensure an inert atmosphere.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 100°C for DMF or 150°C for NMP) and maintain for the specified duration (e.g., 8.5-24 hours) with continuous stirring.[1][2]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with the solvent and filter to remove inorganic salts.
-
Precipitation: Precipitate the polymer by slowly adding the filtrate to a large volume of methanol with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration, wash thoroughly with methanol, and dry under vacuum at an elevated temperature.
Quantitative Data
The properties of the resulting hyperbranched poly(phenylene sulfide) are highly dependent on the reaction conditions. Below is a summary of reported data.[1][2]
| Monomer | Solvent | Temperature (°C) | Time (h) | Mw (kD) | Polydispersity (Mw/Mn) | Tg (°C) | Td (°C) |
| 3,4-Dichlorobenzenethiol | DMF | 100 | 24 | 17 | 2.0 | 60-90 | 400-450 |
| 3,4-Dichlorobenzenethiol | NMP | 150 | 8.5 | 16 | 1.5 | 60-90 | 400-450 |
*Mw: Weight-average molecular weight, determined by Size-Exclusion Chromatography with Light Scattering detection (SEC-LS). *Tg: Glass transition temperature, determined by Differential Scanning Calorimetry (DSC). *Td: Decomposition temperature, determined by Thermogravimetric Analysis (TGA).
Potential Application in High-Performance Polymer Synthesis: Polyimides and Poly(aryl ether ketone)s
This compound can theoretically serve as a monomer in the synthesis of high-performance polymers such as polyimides (after conversion to a diamine derivative) and poly(aryl ether ketone)s (PAEKs). The unsymmetrical substitution pattern of the chlorine atoms is expected to influence polymer solubility and morphology.
Conceptual Workflow for Polyimide Synthesis
Caption: Conceptual two-step synthesis of polyimides from a 3,4-diaminobenzophenone derivative.
General Protocol for Polyimide Synthesis (Hypothetical for 3,4-Diaminobenzophenone)
Disclaimer: The following is a general protocol based on standard polyimide synthesis. Specific conditions for a 3,4-diaminobenzophenone monomer would require experimental optimization.
Materials:
-
3,4-Diaminobenzophenone (hypothetical monomer)
-
Aromatic dianhydride (e.g., pyromellitic dianhydride)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Acetic anhydride
-
Pyridine
Procedure:
-
Poly(amic acid) Synthesis: Dissolve the 3,4-diaminobenzophenone in anhydrous NMP in a flask under an inert atmosphere. Add an equimolar amount of the aromatic dianhydride portion-wise while maintaining a low temperature. Stir the solution at room temperature for several hours to form the poly(amic acid) solution.
-
Chemical Imidization: To the poly(amic acid) solution, add acetic anhydride and pyridine as dehydrating agent and catalyst, respectively. Stir the mixture at room temperature or slightly elevated temperature until imidization is complete.
-
Precipitation and Purification: Precipitate the polyimide by pouring the reaction mixture into a non-solvent like methanol. Collect the polymer, wash it thoroughly, and dry it under vacuum.
General Protocol for Poly(aryl ether ketone) Synthesis
Disclaimer: The following is a general protocol for nucleophilic aromatic substitution polymerization. The reactivity of this compound in such reactions may be lower than its 4,4'- and 4,4'-difluoro analogues, and conditions would require significant optimization.
Materials:
-
This compound
-
Aromatic bisphenol (e.g., bisphenol A)
-
Potassium carbonate (K₂CO₃), anhydrous
-
High-boiling aprotic polar solvent (e.g., NMP, sulfolane)
-
Toluene
Procedure:
-
Reaction Setup: In a flask equipped with a Dean-Stark trap, combine the bisphenol, an excess of potassium carbonate, NMP, and toluene.
-
Azeotropic Dehydration: Heat the mixture to reflux to azeotropically remove water.
-
Monomer Addition: After removing the toluene, add this compound to the reaction mixture.
-
Polymerization: Heat the mixture to a high temperature (e.g., 180-220°C) and maintain for several hours until a significant increase in viscosity is observed.
-
Work-up: Cool the reaction, dilute with a solvent, filter to remove salts, and precipitate the polymer in a non-solvent.
-
Purification: Wash and dry the polymer.
Application as a Photoinitiator in UV Curing
Benzophenone and its derivatives are widely used as Type II photoinitiators in UV curing applications. Upon absorption of UV light, they undergo intersystem crossing to an excited triplet state. This triplet state can then abstract a hydrogen atom from a synergist (e.g., an amine) to generate free radicals that initiate polymerization. The 3,4-dichloro substitution is expected to influence the absorption spectrum and the photoinitiation efficiency.
Mechanism of Photoinitiation
Caption: General mechanism of Type II photoinitiation using this compound.
General Protocol for a UV Curable Formulation
Disclaimer: This is a representative formulation. The optimal concentration of this compound and other components should be determined experimentally.
Materials:
-
This compound (Photoinitiator)
-
Tertiary amine synergist (e.g., triethanolamine)
-
Acrylate oligomer (e.g., epoxy acrylate)
-
Acrylate monomer (e.g., tripropyleneglycol diacrylate)
Formulation:
| Component | Function | Typical Weight % |
| Acrylate Oligomer | Polymer backbone | 40 - 70 |
| Acrylate Monomer | Reactive diluent | 20 - 50 |
| This compound | Photoinitiator | 1 - 5 |
| Amine Synergist | Co-initiator/H-donor | 2 - 8 |
Procedure:
-
Formulation: Combine the components in a light-protected vessel and mix until a homogeneous solution is obtained.
-
Application: Apply a thin film of the formulation onto a substrate.
-
UV Curing: Expose the coated substrate to a UV light source (e.g., a medium-pressure mercury lamp) for a specified time to achieve curing. The required dose of UV energy will depend on the formulation and film thickness.
-
Characterization: Evaluate the cured film for properties such as hardness, adhesion, and solvent resistance.
Note: The photoinitiating efficiency of this compound should be compared with that of unsubstituted benzophenone and other derivatives to determine its relative performance. Factors such as the rate of polymerization and the final degree of conversion would be important parameters to quantify.
References
Application Note and Protocol: HPLC Analysis of 3,4-Dichlorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the quantitative analysis of 3,4-Dichlorobenzophenone using High-Performance Liquid Chromatography (HPLC). The described method is suitable for purity assessment, impurity profiling, and quantification in various sample matrices.
Introduction
This compound is a chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and agricultural chemicals. Accurate and reliable analytical methods are crucial for quality control during its production and for monitoring its presence in final products and environmental samples. High-Performance Liquid Chromatography (HPLC) with UV detection offers a sensitive and specific method for the determination of this compound. This application note details a robust reversed-phase HPLC (RP-HPLC) method for its analysis.
Principle
The analytical method is based on reversed-phase high-performance liquid chromatography. The separation of this compound is achieved on a C18 stationary phase. The mobile phase, consisting of a mixture of an organic solvent (acetonitrile) and an aqueous solution containing an acid (phosphoric acid), facilitates the elution of the analyte. Detection and quantification are performed using a UV detector at a wavelength where this compound exhibits significant absorbance. The concentration of the analyte in a sample is determined by comparing its peak area to that of a known standard.
Apparatus and Materials
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Syringes and syringe filters (0.45 µm)
-
pH meter
-
Ultrasonic bath
-
-
Chemicals and Reagents:
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Phosphoric acid (analytical grade)
-
Methanol (HPLC grade)
-
Experimental Protocols
4.1. Reagent Preparation
-
Mobile Phase Preparation:
-
Prepare a mixture of acetonitrile and water. A common starting point is a ratio of 70:30 (v/v).[1]
-
Acidify the aqueous portion with phosphoric acid to a final concentration of 0.1%. For Mass Spectrometry (MS) compatible methods, formic acid can be used as a substitute for phosphoric acid.[2][3]
-
For example, to prepare 1 L of mobile phase: Mix 700 mL of acetonitrile with 300 mL of water containing 1 mL of phosphoric acid.
-
Degas the mobile phase using an ultrasonic bath for 15-20 minutes or by vacuum filtration before use.
-
4.2. Standard Solution Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Dissolve and dilute to volume in a 25 mL volumetric flask using the mobile phase as the diluent.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations covering the expected sample concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
4.3. Sample Preparation
-
The sample preparation procedure will vary depending on the matrix. A general procedure for a solid sample is as follows:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable solvent (e.g., methanol or mobile phase) in a volumetric flask.
-
Sonicate for 10-15 minutes to ensure complete dissolution.
-
Dilute to the mark with the same solvent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
4.4. HPLC Conditions
A typical set of HPLC conditions for the analysis of this compound is summarized in the table below. These parameters may require optimization based on the specific instrument and column used.
| Parameter | Recommended Condition |
| Column | Newcrom R1 or equivalent C18, 5 µm, 4.6 x 150 mm[2] |
| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (e.g., 70:30 v/v)[2][3] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm[1] |
| Run Time | Approximately 10 minutes |
System Suitability
Before sample analysis, the performance of the HPLC system must be verified through system suitability testing.[4] This ensures that the system is operating correctly and can produce reliable results.
5.1. System Suitability Parameters and Acceptance Criteria
Inject a working standard solution (e.g., 25 µg/mL) five or six times and evaluate the following parameters. The results should meet the acceptance criteria listed in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0[5] |
| Theoretical Plates (N) | > 2000[5] |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
Data Presentation
6.1. Calibration Curve
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations. Perform a linear regression analysis on the data.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | Example Value: 15,000 |
| 5 | Example Value: 75,000 |
| 10 | Example Value: 150,000 |
| 25 | Example Value: 375,000 |
| 50 | Example Value: 750,000 |
| 100 | Example Value: 1,500,000 |
6.2. Method Validation Summary
The following table summarizes typical performance characteristics of a validated HPLC method for this compound.
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | Example Value: 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Example Value: 0.3 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Retention Time | Example Value: ~5-7 minutes |
Visualization
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
References
- 1. Benzophenone Analyzed with HPLC - AppNote [mtc-usa.com]
- 2. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. 4,4’-Dichlorobenzophenone | SIELC Technologies [sielc.com]
- 4. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for GC-MS Analysis of 3,4-Dichlorobenzophenone Reaction Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of reaction products derived from 3,4-Dichlorobenzophenone. The protocols outlined below cover common synthetic transformations, including reduction and Grignard reactions, and offer comprehensive guidance on sample preparation, derivatization, and instrument parameters.
Analysis of the Reduction of this compound to 3,4-Dichlorobenzhydrol
The reduction of this compound yields 3,4-Dichlorobenzhydrol, a secondary alcohol. Due to the polar nature of the hydroxyl group, derivatization is typically required to improve chromatographic peak shape and thermal stability for GC-MS analysis. Silylation is a common and effective derivatization technique for this purpose.
Experimental Protocol: Reduction and Silylation
a) Reduction of this compound:
-
Dissolve 1.0 g of this compound in 20 mL of methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add 0.15 g of sodium borohydride (NaBH₄) to the solution with stirring.
-
After the addition is complete, remove the flask from the ice bath and continue stirring at room temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully add 10 mL of deionized water to quench the excess NaBH₄.
-
Extract the product with 3 x 20 mL of ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude 3,4-Dichlorobenzhydrol.
b) Sample Preparation and Silylation for GC-MS Analysis:
-
Accurately weigh approximately 1 mg of the crude reaction product into a 2 mL autosampler vial.
-
Add 1 mL of a suitable aprotic solvent, such as acetonitrile or pyridine.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 150°C (hold 2 min), Ramp: 10°C/min to 300°C (hold 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temp. | 280°C |
| Scan Range | 50 - 500 m/z |
Expected Quantitative Data and Mass Spectra
The reaction progress and product purity can be quantified by integrating the peak areas of this compound and the silylated 3,4-Dichlorobenzhydrol.
| Compound | Retention Time (approx.) | Key Mass Fragments (m/z) |
| This compound | ~15 min | 250 (M+), 139, 111, 75 |
| 3,4-Dichlorobenzhydrol-TMS | ~17 min | 324 (M+), 309 (M-15), 215, 73 |
Note: Retention times are approximate and may vary depending on the specific instrument and conditions.
Experimental Workflow
Workflow for the reduction of this compound and subsequent GC-MS analysis.
Analysis of the Grignard Reaction of this compound
The reaction of this compound with a Grignard reagent, such as phenylmagnesium bromide, results in the formation of a tertiary alcohol. Similar to the reduction product, this alcohol requires derivatization for optimal GC-MS analysis.
Experimental Protocol: Grignard Reaction and Silylation
a) Grignard Reaction:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser, place magnesium turnings (1.2 equivalents).
-
Add anhydrous diethyl ether and a crystal of iodine.
-
Slowly add a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether via the dropping funnel to initiate the formation of phenylmagnesium bromide.
-
Once the Grignard reagent has formed, cool the flask in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.
-
After the addition, allow the reaction to stir at room temperature for 2 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with 3 x 20 mL of diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain the crude tertiary alcohol product.
b) Sample Preparation and Silylation for GC-MS Analysis:
Follow the same silylation procedure as described in section 1.b.
GC-MS Parameters
The GC-MS parameters are identical to those listed in section 1.
Expected Quantitative Data and Mass Spectra
| Compound | Retention Time (approx.) | Key Mass Fragments (m/z) |
| This compound | ~15 min | 250 (M+), 139, 111, 75 |
| (3,4-Dichlorophenyl)(diphenyl)methanol-TMS | ~20 min | 400 (M+), 385 (M-15), 291, 105, 77, 73 |
Note: Retention times are approximate and may vary depending on the specific instrument and conditions.
Signaling Pathway of the Grignard Reaction
3,4-Dichlorobenzophenone: A Versatile Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dichlorobenzophenone is a chlorinated aromatic ketone that serves as a pivotal intermediate in the synthesis of a wide array of organic molecules. Its disubstituted phenyl ring and benzoyl group offer multiple reactive sites, making it a valuable precursor for the construction of complex molecular architectures, particularly in the pharmaceutical and materials science sectors. This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic building block, with a primary focus on the synthesis of the antidepressant sertraline and its utility as a photoinitiator.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below for quick reference.
| Property | Value |
| CAS Number | 6284-79-3[1] |
| Molecular Formula | C₁₃H₈Cl₂O[1] |
| Molecular Weight | 251.11 g/mol [1] |
| Appearance | White to off-white crystalline powder |
| Melting Point | 100-103 °C |
| Boiling Point | ~356 °C |
| Solubility | Soluble in organic solvents like ethanol, methanol, and acetone; slightly soluble in water. |
Applications in Organic Synthesis
Synthesis of Sertraline: A Selective Serotonin Reuptake Inhibitor (SSRI)
This compound is a key precursor in the multi-step synthesis of Sertraline, a widely prescribed antidepressant. The synthesis involves the formation of a key intermediate, 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone.
Experimental Workflow:
Caption: Synthetic pathway from this compound to Sertraline.
Signaling Pathway of Sertraline (SSRI):
Sertraline functions by selectively inhibiting the reuptake of serotonin (5-HT) from the synaptic cleft, thereby increasing the concentration of serotonin available to bind to postsynaptic receptors. This modulation of serotonergic neurotransmission is believed to be the primary mechanism behind its antidepressant effects.
Caption: Mechanism of action of Sertraline as an SSRI.
Photoinitiator in Polymer Chemistry
Benzophenone and its derivatives are well-known Type II photoinitiators. Upon absorption of UV radiation, they can initiate polymerization reactions, a property that is valuable in coatings, inks, and adhesives. This compound can also function as a photoinitiator, typically in the presence of a co-initiator (e.g., a tertiary amine).
Experimental Workflow for Photopolymerization:
References
Application Notes and Protocols: The Role of Dichlorobenzophenone Isomers in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzophenone and its derivatives are versatile chemical scaffolds utilized in the synthesis of a wide range of commercially significant molecules, including pharmaceuticals, dyes, and agrochemicals. Within the agrochemical sector, chlorinated benzophenone isomers serve as key starting materials or intermediates for the production of various pesticides, including fungicides, insecticides, and herbicides. This document aims to provide a detailed overview of the application of dichlorobenzophenone isomers, with a specific focus on the available synthetic routes leading to agrochemical products.
While the primary focus of this investigation was the use of 3,4-Dichlorobenzophenone , a comprehensive review of publicly available scientific literature and patent databases did not yield specific examples of its direct application as a starting material or key intermediate in the synthesis of registered agrochemicals with detailed, replicable experimental protocols. The available information predominantly centers on the use of its isomer, 4,4'-Dichlorobenzophenone , and other related chlorinated precursors in the synthesis of various agrochemicals.
This document will, therefore, summarize the known applications of dichlorinated benzophenone derivatives in agrochemical synthesis, highlighting the general synthetic strategies and providing context for their importance. The absence of specific data for this compound will be noted, reflecting the current state of accessible scientific and patent literature.
General Synthetic Pathways Involving Dichlorobenzophenone Derivatives
The core chemical structure of dichlorobenzophenone can be modified through various reactions to introduce the necessary functional groups for pesticidal activity. Common synthetic transformations include:
-
Reduction of the carbonyl group: The ketone functionality can be reduced to a secondary alcohol, which can then be further functionalized.
-
Nucleophilic addition to the carbonyl group: Grignard reagents or other organometallics can be added to the carbonyl group to introduce new carbon-carbon bonds.
-
Substitution reactions on the phenyl rings: The chlorine atoms can be substituted, although this is less common than reactions involving the carbonyl group.
These fundamental reactions form the basis for building the more complex molecular architectures of modern agrochemicals.
Application in Fungicide Synthesis: The Case of Triazoles
Triazole fungicides are a major class of agrochemicals that inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. While a direct synthetic link from this compound to commercial triazole fungicides was not found in the reviewed literature, the synthesis of related structures often involves chlorinated aromatic ketones.
A general, illustrative pathway for the synthesis of a triazole fungicide, which could theoretically be adapted for different chlorinated benzophenone isomers, is presented below.
Illustrative Experimental Protocol: Synthesis of a Generic Triazole Fungicide Intermediate
This protocol is a generalized representation and does not correspond to a specific commercial product synthesized from this compound.
Reaction: Nucleophilic substitution of a halogenated acetophenone with 1,2,4-triazole.
Materials:
-
Halogenated Benzophenone Derivative (e.g., an alpha-haloketone derived from a dichlorobenzophenone) (1.0 eq)
-
1,2,4-Triazole (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the halogenated benzophenone derivative, 1,2,4-triazole, and potassium carbonate in acetonitrile.
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 4-6 hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the desired triazole intermediate.
Quantitative Data Summary (Illustrative)
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Theoretical Yield (g) |
| Halogenated Benzophenone | Varies | 1.0 | - |
| 1,2,4-Triazole | 69.07 | 1.2 | - |
| Potassium Carbonate | 138.21 | 1.5 | - |
| Triazole Product | Varies | - | Varies |
Logical Workflow for Agrochemical Synthesis Starting from Benzophenone Derivatives
The following diagram illustrates a generalized workflow for the development of new agrochemicals starting from a dichlorobenzophenone core.
Application Notes and Protocols for Monitoring the Synthesis of 3,4-Dichlorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dichlorobenzophenone is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its production, typically achieved through a Friedel-Crafts acylation reaction, requires careful monitoring to ensure optimal yield, purity, and reaction completion. This document provides detailed protocols for monitoring the progress of the synthesis of this compound from 1,2-dichlorobenzene and benzoyl chloride using common analytical techniques: Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
The reaction proceeds via an electrophilic aromatic substitution mechanism where the acylium ion, generated from benzoyl chloride and a Lewis acid catalyst (e.g., aluminum chloride), attacks the electron-rich 1,2-dichlorobenzene ring. The primary product of this reaction is this compound.[1]
Reaction Scheme
Materials and Reagents
-
1,2-Dichlorobenzene
-
Benzoyl Chloride
-
Aluminum Chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric Acid (concentrated and dilute)
-
Sodium Bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate or Sodium Sulfate (anhydrous)
-
TLC plates (silica gel 60 F254)
-
Solvents for TLC, HPLC, and GC-MS (HPLC or ACS grade)
-
Deuterated chloroform (CDCl3) for NMR
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from standard Friedel-Crafts acylation procedures.[2][3]
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl).
-
Reagent Charging: Under an inert atmosphere (e.g., nitrogen), charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.
-
Addition of Benzoyl Chloride: Add benzoyl chloride (1.0 equivalent) dropwise to the stirred suspension via the dropping funnel.
-
Addition of 1,2-Dichlorobenzene: After the addition of benzoyl chloride is complete, add 1,2-dichlorobenzene (1.2 equivalents) dropwise, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, or until reaction completion is indicated by one of the monitoring protocols below.
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified, typically by recrystallization or column chromatography.
Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
TLC is a rapid and effective method for qualitatively monitoring the disappearance of starting materials and the appearance of the product.[4]
-
Sample Preparation: At timed intervals (e.g., every 30 minutes), withdraw a small aliquot (a few drops) from the reaction mixture. Quench the aliquot in a vial containing a small amount of dilute acid and a solvent like ethyl acetate to extract the organic components.[4]
-
Spotting: On a silica gel TLC plate, spot the starting materials (1,2-dichlorobenzene and benzoyl chloride) as references, and the extracted reaction aliquot.
-
Elution: Develop the TLC plate in a developing chamber with a suitable solvent system. A good starting point is a mixture of hexane and ethyl acetate.[5][6] The polarity can be adjusted to achieve good separation.
-
Visualization: Visualize the spots under UV light (254 nm). The product, this compound, is UV active.
-
Analysis: The reaction is considered complete when the spot corresponding to the limiting reactant (typically benzoyl chloride) is no longer visible.
| Compound | Typical Rf Value (20% Ethyl Acetate in Hexane) |
| 1,2-Dichlorobenzene | ~0.8 - 0.9 |
| Benzoyl Chloride | ~0.6 - 0.7 |
| This compound | ~0.4 - 0.5 |
Note: Rf values are approximate and can vary based on exact conditions.
Protocol 3: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)
HPLC provides quantitative data on the consumption of reactants and the formation of the product.
-
Sample Preparation: Prepare quenched aliquots as described for TLC. Dilute the organic extract with the mobile phase to a suitable concentration.
-
HPLC Conditions: A reverse-phase HPLC method is suitable for this analysis.[7]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v). A small amount of acid like phosphoric or formic acid can be added to improve peak shape.[7]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Calibrate the instrument with standards of known concentrations for 1,2-dichlorobenzene, benzoyl chloride, and this compound. The reaction progress is monitored by the decrease in the peak areas of the reactants and the increase in the peak area of the product over time.
| Compound | Approximate Retention Time (min) |
| Benzoyl Chloride | 2.5 - 3.5 |
| 1,2-Dichlorobenzene | 4.0 - 5.0 |
| This compound | 5.5 - 7.0 |
Note: Retention times are estimates and will vary with the specific HPLC system and conditions.
Protocol 4: Reaction Monitoring by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for both quantifying the reaction components and identifying any side products or impurities.
-
Sample Preparation: Prepare quenched and diluted aliquots as for HPLC.
-
GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity column such as a TG-5-SilMS (or equivalent), 30-60 m x 0.25 mm x 0.25 µm.[8]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Injector: Split/splitless injector at 280 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of 50-350 m/z.
-
-
Analysis: Monitor the reaction by observing the disappearance of the reactant peaks and the appearance of the product peak. The mass spectrometer allows for confirmation of the identity of each peak by its mass spectrum. The molecular ion of this compound is expected at m/z 250 (with characteristic isotope pattern for two chlorine atoms).
| Compound | Expected Molecular Ion (m/z) | Key Fragments (m/z) |
| 1,2-Dichlorobenzene | 146 | 111, 75 |
| Benzoyl Chloride | 140 | 111, 105, 77 |
| This compound | 250 | 215, 139, 111, 105, 77 |
Protocol 5: Reaction Monitoring by ¹H NMR Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to monitor the reaction in situ or by analyzing withdrawn aliquots.
-
Sample Preparation: Withdraw an aliquot from the reaction, quench it, and perform a rapid extraction. Evaporate the solvent and dissolve the residue in deuterated chloroform (CDCl3).
-
NMR Acquisition: Acquire ¹H NMR spectra.
-
Analysis: Monitor the disappearance of characteristic signals of the starting materials and the appearance of new signals corresponding to the aromatic protons of this compound. The integration of these signals can provide a quantitative measure of the reaction conversion. The carbonyl group in the product will deshield the adjacent aromatic protons.
| Compound | ¹H NMR Chemical Shift (δ, ppm) in CDCl₃ |
| 1,2-Dichlorobenzene | ~7.2-7.5 (multiplet) |
| Benzoyl Chloride | ~7.5-8.2 (multiplet) |
| This compound | ~7.4-7.9 (complex multiplet) |
Note: The aromatic region will be complex. Focus on the appearance of new, distinct signals and the disappearance of reactant signals.
Data Presentation
Table 1: Summary of Analytical Methods for Reaction Monitoring
| Technique | Principle | Information Provided | Speed |
| TLC | Differential partitioning on silica | Qualitative (conversion) | Very Fast |
| HPLC | Differential partitioning on C18 | Quantitative (concentration vs. time) | Moderate |
| GC-MS | Volatility and mass-to-charge ratio | Quantitative & Structural (impurities) | Moderate |
| NMR | Nuclear spin in a magnetic field | Quantitative & Structural (in situ) | Fast |
Table 2: Quantitative Monitoring of Reaction Progress (Example Data)
| Reaction Time (min) | % 1,2-Dichlorobenzene (by HPLC) | % Benzoyl Chloride (by HPLC) | % this compound (by HPLC) |
| 0 | 54.5 | 45.5 | 0 |
| 30 | 50.1 | 25.3 | 24.6 |
| 60 | 48.2 | 10.1 | 41.7 |
| 90 | 46.5 | 2.5 | 51.0 |
| 120 | 45.8 | <0.5 | 53.7 |
| 180 | 45.6 | <0.5 | 53.9 |
Visualizations
Caption: Workflow for monitoring the this compound synthesis.
Caption: Simplified signaling pathway of the Friedel-Crafts acylation.
References
- 1. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. websites.umich.edu [websites.umich.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Thin Layer Chromatography to check purity of Benzophenone [sites.science.oregonstate.edu]
- 5. silicycle.com [silicycle.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Large-Scale Synthesis of 3,4-Dichlorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dichlorobenzophenone is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its chemical structure lends itself to further functionalization, making it a valuable building block in organic synthesis. This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on the Friedel-Crafts acylation of ortho-dichlorobenzene with benzoyl chloride. The protocols are designed to be scalable for industrial production.
Primary Synthetic Pathway: Friedel-Crafts Acylation
The most common and industrially viable method for the synthesis of this compound is the Friedel-Crafts acylation of o-dichlorobenzene with benzoyl chloride using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1] The reaction proceeds via an electrophilic aromatic substitution mechanism where the acylium ion, generated from benzoyl chloride and aluminum chloride, attacks the electron-rich ortho-dichlorobenzene ring. The primary product is this compound, with smaller amounts of the 2,3-isomer and other byproducts.[1]
Quantitative Data Summary
The following table summarizes typical quantitative data for the large-scale synthesis of this compound. Please note that these values are representative and can vary based on specific reaction conditions and scale.
| Parameter | Value | Notes |
| Reactant Molar Ratio | ||
| o-Dichlorobenzene | 1.0 - 1.2 equivalents | A slight excess may be used to ensure complete reaction of the benzoyl chloride. |
| Benzoyl Chloride | 1.0 equivalent | The limiting reagent in the reaction. |
| Aluminum Chloride (AlCl₃) | 1.0 - 1.2 equivalents | A stoichiometric amount is generally required as it forms a complex with the product.[2] |
| Reaction Conditions | ||
| Solvent | Excess o-Dichlorobenzene or an inert solvent like nitrobenzene or dichloroethane | Using excess reactant as a solvent is common in industrial settings.[1] |
| Temperature | 25 - 60 °C | The reaction is exothermic; initial cooling may be necessary, followed by heating to drive the reaction to completion.[3] |
| Reaction Time | 4 - 8 hours | Monitored by techniques such as TLC or GC to determine completion. |
| Yield and Purity | ||
| Typical Crude Yield | 85 - 95% | Based on benzoyl chloride. |
| Purity after Work-up | 80 - 90% | The crude product will contain isomeric impurities.[1] |
| Final Purity (after purification) | > 98% | Achieved through distillation and/or recrystallization. |
Experimental Protocols
Large-Scale Synthesis of this compound
Materials and Equipment:
-
Glass-lined or stainless steel reactor equipped with a mechanical stirrer, thermometer, addition funnel, reflux condenser, and a gas scrubbing system for HCl.
-
o-Dichlorobenzene (reactant and solvent)
-
Benzoyl chloride
-
Anhydrous aluminum chloride (handle with care, moisture sensitive)
-
Hydrochloric acid (for work-up)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
Appropriate organic solvent for extraction (e.g., dichloromethane)
-
Solvent for recrystallization (e.g., ethanol, isopropanol)
Procedure:
-
Reactor Setup: Ensure the reactor is clean and dry. Charge the reactor with o-dichlorobenzene (1.2 equivalents). Begin agitation.
-
Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (1.1 equivalents) to the o-dichlorobenzene under a nitrogen atmosphere. The addition is exothermic and may cause a temperature rise. Maintain the temperature below 30°C using a cooling jacket if necessary.
-
Reactant Addition: Slowly add benzoyl chloride (1.0 equivalent) to the mixture via the addition funnel over a period of 1-2 hours. Control the addition rate to maintain the reaction temperature between 30-40°C. Hydrogen chloride gas will evolve and should be directed to a scrubber.
-
Reaction: After the addition is complete, slowly raise the temperature of the reaction mixture to 50-60°C and maintain for 4-6 hours, or until the reaction is deemed complete by in-process control (e.g., GC analysis).
-
Quenching: Cool the reaction mixture to room temperature. Cautiously quench the reaction by slowly transferring the mixture to a separate vessel containing a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Work-up:
-
Separate the organic layer.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers and wash sequentially with water, a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Solvent Removal: Filter off the drying agent and remove the solvent and excess o-dichlorobenzene under reduced pressure using a rotary evaporator or a distillation setup.
-
Purification:
-
Vacuum Distillation: The crude product can be purified by vacuum distillation to separate the this compound from lower and higher boiling impurities.
-
Recrystallization: Further purification can be achieved by recrystallizing the distilled product from a suitable solvent such as ethanol or isopropanol to yield a crystalline solid.
-
-
Drying: Dry the final product under vacuum to remove any residual solvent.
Safety Considerations
-
Anhydrous Aluminum Chloride: Highly corrosive and reacts violently with water. Handle in a dry, inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Benzoyl Chloride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood.
-
o-Dichlorobenzene: Harmful if swallowed or inhaled. Avoid contact with skin and eyes.
-
Hydrogen Chloride Gas: A corrosive gas is evolved during the reaction. The reaction should be carried out in a fume hood with an appropriate gas scrubbing system.
-
Exothermic Reaction: The reaction is exothermic, and proper temperature control is crucial to prevent runaway reactions.
Conclusion
The Friedel-Crafts acylation of o-dichlorobenzene provides a reliable and scalable method for the synthesis of this compound. Careful control of reaction parameters, particularly temperature and the exclusion of moisture, is essential for achieving high yields and purity. The provided protocols offer a comprehensive guide for researchers and professionals in the chemical and pharmaceutical industries for the large-scale production of this important intermediate.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3,4-Dichlorobenzophenone
This technical support center is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 3,4-Dichlorobenzophenone. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges and optimize your reaction yields.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound via Friedel-Crafts acylation of 1,2-dichlorobenzene with benzoyl chloride.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Inactive or Insufficient Lewis Acid Catalyst: The most common catalyst, aluminum chloride (AlCl₃), is highly sensitive to moisture. | - Ensure the AlCl₃ is fresh and has been stored under anhydrous conditions. - Use a new, unopened container of AlCl₃ if possible. - Increase the molar ratio of AlCl₃ to benzoyl chloride. A common starting point is a 1.1 to 1.3 molar equivalent. |
| 2. Presence of Water in the Reaction: Water will deactivate the Lewis acid catalyst and can hydrolyze the benzoyl chloride. | - Use anhydrous solvents and reagents. - Dry all glassware in an oven and cool under a stream of dry nitrogen or in a desiccator before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| 3. Insufficient Reaction Temperature or Time: The reaction may not have proceeded to completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). - If the reaction is sluggish, consider a moderate increase in temperature (e.g., from room temperature to 40-50°C). Be aware that higher temperatures can lead to more side products. - Extend the reaction time, continuing to monitor for the consumption of starting materials. | |
| Formation of Multiple Products (Isomers and Byproducts) | 1. Isomer Formation: The primary byproduct is often the 2,3-dichlorobenzophenone isomer. Other isomers such as 2,5-dichlorobenzophenone may also form. | - Optimize the reaction temperature. Lower temperatures generally favor the formation of the thermodynamically more stable 3,4-isomer. - The choice of solvent can influence isomer distribution. Non-polar solvents are often preferred. |
| 2. Polysubstitution: Although less common in Friedel-Crafts acylation compared to alkylation, it can occur under forcing conditions. | - Use a molar ratio of 1,2-dichlorobenzene to benzoyl chloride that is greater than or equal to 1:1. | |
| 3. Dehalogenation-Benzoylation: Formation of monochlorobenzophenones or even benzophenone can occur. | - This is often a result of reaction conditions being too harsh. Use the mildest conditions that afford a reasonable reaction rate. | |
| Difficult Purification of the Final Product | 1. Oily Product Instead of a Solid: The presence of isomeric impurities can lower the melting point and prevent crystallization. | - Attempt to purify the crude product using column chromatography on silica gel. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point. - Seeding the oil with a small crystal of pure this compound (if available) may induce crystallization. |
| 2. Inefficient Removal of Aluminum Chloride: Residual aluminum salts can complicate the workup. | - After the reaction, quench the mixture by slowly and carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex. |
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
A1: The most common and direct method is the Friedel-Crafts acylation of 1,2-dichlorobenzene with benzoyl chloride, using a Lewis acid catalyst, typically anhydrous aluminum chloride.
Q2: What are the expected major and minor products in this reaction?
A2: The major product is the desired this compound. However, you should expect the formation of several byproducts, including:
-
Major Isomeric Byproduct: 2,3-Dichlorobenzophenone
-
Minor Byproducts: o-Chlorobenzophenone, p-Chlorobenzophenone, and Benzophenone.[1]
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, you can spot the reaction mixture against the starting materials (1,2-dichlorobenzene and benzoyl chloride) to observe their consumption and the appearance of the product spot.
Q4: What is the best method for purifying the crude this compound?
A4: Purification can be challenging due to the presence of isomers with similar polarities. A combination of techniques is often most effective:
-
Aqueous Workup: To remove the aluminum chloride catalyst and any water-soluble byproducts.
-
Column Chromatography: This is often necessary to separate the desired 3,4-isomer from the other isomeric byproducts.
-
Recrystallization: Once a sufficient level of purity is achieved through chromatography, recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) can yield the final, pure product.
Q5: My yield is consistently low. What are the most critical factors to check?
A5: The most critical factors for a successful Friedel-Crafts acylation are:
-
Anhydrous Conditions: Ensure all your reagents, solvents, and glassware are completely dry.
-
Catalyst Quality: Use a fresh, high-quality batch of anhydrous aluminum chloride.
-
Temperature Control: Maintain the recommended reaction temperature to balance reaction rate and selectivity.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a representative method and may require optimization for your specific laboratory conditions and scale.
Materials:
-
1,2-Dichlorobenzene (anhydrous)
-
Benzoyl chloride (anhydrous)
-
Aluminum chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle (if required)
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel. Place the flask in an ice bath. It is crucial to perform the reaction under an inert atmosphere (nitrogen or argon).
-
Addition of Reactants:
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents).
-
Suspend the AlCl₃ in anhydrous dichloromethane.
-
In the addition funnel, place a solution of benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.
-
Slowly add the benzoyl chloride solution to the stirred suspension of AlCl₃ in DCM, maintaining the temperature at 0-5 °C.
-
After the addition of benzoyl chloride, add 1,2-dichlorobenzene (1.0 to 1.2 equivalents) dropwise via the addition funnel.
-
-
Reaction:
-
After the complete addition of the reactants, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture for 2-4 hours. The progress of the reaction should be monitored by TLC or GC.
-
-
Work-up:
-
Once the reaction is complete, carefully and slowly pour the reaction mixture over a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel, followed by recrystallization.
-
Data Presentation
Table 1: Influence of Reaction Parameters on Yield and Purity
| Parameter | Variation | Effect on Yield | Effect on Purity (Selectivity for 3,4-isomer) | Recommendation |
| Temperature | Low (0-5°C) | May be slow, leading to lower conversion and yield. | Generally higher selectivity for the 3,4-isomer. | Start at low temperature and allow to slowly warm to room temperature. |
| Room Temperature | Good balance between reaction rate and selectivity. | Good selectivity. | A good starting point for initial experiments. | |
| Elevated (>40°C) | Can increase reaction rate and yield, but may also promote side reactions. | May decrease selectivity and lead to more isomeric byproducts. | Use with caution and only if the reaction is sluggish at lower temperatures. | |
| Catalyst Loading (AlCl₃) | Low (<1.1 eq.) | May result in incomplete reaction and low yield. | - | Not recommended unless optimizing for a very clean but low-conversion reaction. |
| Moderate (1.1-1.3 eq.) | Generally provides a good yield. | Standard condition. | Recommended for most syntheses. | |
| High (>1.5 eq.) | May not significantly increase yield and can lead to a more complex workup. | Can potentially decrease selectivity. | Generally not necessary and increases cost and waste. | |
| Reaction Time | Short (1-2 hours) | May result in incomplete conversion and lower yield. | - | Monitor the reaction to determine the optimal time. |
| Long (>4 hours) | Ensures complete conversion of starting materials. | May lead to the formation of degradation products if left for too long. | Monitor the reaction and stop when the starting material is consumed. |
Mandatory Visualization
References
Identifying byproducts in the synthesis of 3,4-Dichlorobenzophenone
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 3,4-Dichlorobenzophenone. It provides detailed troubleshooting advice, frequently asked questions, experimental protocols, and data on byproduct formation to address common challenges encountered during synthesis.
Troubleshooting and FAQs
This section addresses specific issues that may arise during the synthesis of this compound, primarily through the Friedel-Crafts acylation of 1,2-dichlorobenzene with benzoyl chloride.
Q1: What are the expected byproducts in the synthesis of this compound?
When synthesizing this compound via the Friedel-Crafts benzoylation of o-dichlorobenzene, several byproducts can be formed. The primary byproducts include isomeric dichlorobenzophenones and products of rearrangement or dehalogenation. The main identified byproducts are:
-
2,3-Dichlorobenzophenone
-
o-Chlorobenzophenone
-
p-Chlorobenzophenone
-
Benzophenone[1]
The formation of these byproducts is influenced by reaction conditions such as temperature, catalyst activity, and reaction time.
Q2: My yield of this compound is lower than expected. What are the common causes and how can I improve it?
Low yields in Friedel-Crafts acylation can be attributed to several factors:
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Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in the glassware, solvent, or reagents will deactivate the catalyst.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and freshly opened or purified reagents.
-
-
Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst, as the ketone product can form a stable complex with it, rendering it inactive.
-
Solution: Use at least a stoichiometric equivalent of AlCl₃ relative to the benzoyl chloride.
-
-
Suboptimal Temperature: The reaction temperature is critical. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can promote side reactions and decomposition.
-
Solution: Optimize the reaction temperature. The reaction of 1,2-dichlorobenzene is often carried out at elevated temperatures due to the deactivating effect of the chlorine substituents.
-
-
Purity of Reagents: Impurities in the 1,2-dichlorobenzene or benzoyl chloride can lead to the formation of undesired byproducts and reduce the yield of the target molecule.
-
Solution: Use high-purity reagents. If necessary, purify the starting materials before use.
-
Q3: I am observing the formation of multiple product spots on my TLC plate. What could be the reason?
The presence of multiple products is likely due to the formation of the byproducts listed in Q1. The distribution of these products can be influenced by:
-
Reaction Conditions: Variations in temperature and reaction time can affect the selectivity of the reaction.
-
Catalyst Purity: An impure or partially deactivated catalyst can lead to a less selective reaction.
-
Work-up Procedure: Incomplete quenching of the reaction or inadequate purification can result in a mixture of products.
-
Solution: Carefully control the reaction parameters. Ensure a thorough work-up and purification, for example, by column chromatography, to isolate the desired this compound isomer.
-
Byproduct Formation Data
The following table summarizes the typical product distribution in the Friedel-Crafts benzoylation of o-dichlorobenzene. Please note that these values can vary depending on the specific experimental conditions.
| Product | Typical Yield Range |
| This compound | Major Product |
| 2,3-Dichlorobenzophenone | Small Yield |
| o-Chlorobenzophenone | Small Yield |
| p-Chlorobenzophenone | Small Yield |
| Benzophenone | Small Yield |
Data is based on qualitative descriptions from available literature, which indicates this compound as the main product with "small yields" of the listed byproducts.[1] Specific quantitative percentages are highly dependent on reaction conditions.
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
1,2-Dichlorobenzene (anhydrous)
-
Benzoyl chloride (anhydrous)
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a trap (e.g., a bubbler with mineral oil or a dilute NaOH solution), and a dropping funnel. Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Reagent Charging: In the reaction flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Addition of Benzoyl Chloride: Add benzoyl chloride (1.0 equivalent) dropwise to the stirred suspension via the dropping funnel.
-
Addition of 1,2-Dichlorobenzene: After the addition of benzoyl chloride is complete, add 1,2-dichlorobenzene (1.0 to 1.2 equivalents) dropwise. The reaction is often exothermic, so control the addition rate to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully pour the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Analytical Method for Byproduct Identification (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique to separate and identify the main product and byproducts.
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector.
-
Capillary column suitable for the separation of aromatic ketones (e.g., a non-polar or medium-polarity column).
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume of the prepared sample into the GC.
-
GC Separation: Use a suitable temperature program to separate the components of the mixture. A typical program might start at a lower temperature and ramp up to a higher temperature to elute all compounds.
-
MS Detection: The mass spectrometer will record the mass spectrum of each component as it elutes from the GC column.
-
Data Analysis: Identify the this compound and the potential byproducts by comparing their retention times and mass spectra with those of known standards or by interpreting the fragmentation patterns.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield or impure product issues.
References
Technical Support Center: Purification of Crude 3,4-Dichlorobenzophenone by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 3,4-Dichlorobenzophenone via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound?
A1: The melting point of pure this compound is reported to be in the range of 100-105 °C. A sharp melting point within this range is a good indicator of purity.
Q2: What are some suitable solvents for the recrystallization of this compound?
Q3: What are the likely impurities in crude this compound?
A3: Crude this compound, likely synthesized via a Friedel-Crafts acylation reaction, may contain several impurities. These can include unreacted starting materials such as 1,2-dichlorobenzene and benzoyl chloride, as well as isomers like 2,3-dichlorobenzophenone and 2,5-dichlorobenzophenone. Additionally, byproducts from side reactions, such as poly-acylated species, may be present.
Q4: My purified product has a low yield. What are the common causes?
A4: Low recovery of purified product can be due to several factors:
-
Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor even after cooling.
-
Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel.
-
Incomplete crystallization: Not allowing sufficient time for the solution to cool or not cooling it to a low enough temperature can result in a lower yield.
-
Washing with a solvent that is not ice-cold: This can lead to the redissolving of some of the purified crystals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
| Issue | Possible Cause | Recommended Solution |
| The compound does not dissolve in the hot solvent. | The solvent is not a good choice for this compound. | Try a different solvent or a mixed solvent system. For aromatic ketones, ethanol, methanol, or acetone are often good starting points. |
| Not enough solvent has been added. | Add small portions of hot solvent until the solid dissolves. Avoid adding a large excess. | |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound-impurity mixture. | Add a small amount of a solvent in which the compound is less soluble (an "anti-solvent") to the hot solution to lower the overall solvent power. Alternatively, use a lower-boiling point solvent. |
| The solution is cooling too rapidly. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. | |
| The crude product is highly impure. | Consider a preliminary purification step, such as passing the crude material through a short silica gel plug, before recrystallization. | |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was used). | Boil off some of the solvent to concentrate the solution and then allow it to cool again. |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound. | |
| The resulting crystals are colored. | Colored impurities are present in the crude material. | Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can adsorb some of the desired product, potentially lowering the yield. |
| The melting point of the recrystallized product is broad or lower than the expected range. | The product is still impure. | Perform a second recrystallization. Ensure that the crystals are thoroughly washed with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities. |
| The crystals are not completely dry. | Ensure the crystals are thoroughly dried under vacuum or in a desiccator to remove any residual solvent, as this can depress the melting point. |
Quantitative Data
Due to the limited availability of specific quantitative solubility data for this compound, the following table provides a qualitative guide to solvent selection based on the general solubility of structurally similar aromatic ketones. "Good" indicates high solubility at elevated temperatures and low solubility at low temperatures.
| Solvent | Suitability for Recrystallization |
| Ethanol | Good |
| Methanol | Good |
| Isopropanol | Good |
| Acetone | May be too good a solvent (high solubility even when cold) |
| Ethyl Acetate | Potentially suitable |
| Toluene | Potentially suitable |
| Heptane/Hexane | Poor solvent (low solubility even when hot) |
| Water | Insoluble |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (Ethanol)
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture on a hot plate while gently swirling until the solid dissolves completely. Add more ethanol in small portions if necessary to achieve full dissolution. Avoid adding a large excess of solvent.
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Hot Filtration (if necessary): If insoluble impurities are present, or if decolorizing charcoal was used, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a stemless funnel with fluted filter paper by pouring hot ethanol through it. Quickly filter the hot solution into the preheated flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities.
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Drying: Dry the purified crystals under vacuum to remove residual solvent. Determine the mass and melting point of the dried product.
Protocol 2: Mixed-Solvent Recrystallization (Ethanol-Water)
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
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Inducing Precipitation: While keeping the solution hot, add hot water dropwise until the solution becomes slightly turbid (cloudy), indicating the saturation point has been reached. If excess turbidity occurs, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature, followed by cooling in an ice bath for at least 30 minutes.
-
Crystal Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold ethanol-water mixture (in the same proportion as the final crystallization mixture).
-
Drying: Dry the purified crystals under vacuum and determine their mass and melting point.
Workflow and Logic Diagrams
Troubleshooting low yield in Friedel-Crafts synthesis of 3,4-Dichlorobenzophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts synthesis of 3,4-dichlorobenzophenone from 1,2-dichlorobenzene and benzoyl chloride.
Troubleshooting Guide
Low yield is a common issue in the Friedel-Crafts acylation of halogenated benzenes. This guide addresses specific problems you may encounter during the synthesis of this compound.
Q1: My reaction yield is very low. What are the most common causes?
Low yields in this synthesis can stem from several factors. The most common culprits are related to reactants, catalyst, and reaction conditions.
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Deactivated Aromatic Ring: 1,2-Dichlorobenzene is a deactivated aromatic ring due to the electron-withdrawing nature of the chlorine atoms. This deactivation makes the electrophilic aromatic substitution inherently slower and more challenging than with benzene.
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Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in the glassware, solvent, or reagents will react with and deactivate the catalyst, significantly reducing the yield. It is crucial to maintain strictly anhydrous (dry) conditions throughout the experiment.
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Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product (this compound) forms a stable complex with the Lewis acid catalyst. This complexation effectively removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount (or a slight excess) of the catalyst is required for the reaction to proceed to completion.
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Suboptimal Reaction Temperature: Temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also promote the formation of side products and decomposition, leading to a lower yield of the desired isomer. The reaction often requires heating, but the temperature must be carefully controlled.
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Poor Quality of Reagents: The purity of 1,2-dichlorobenzene, benzoyl chloride, and the Lewis acid catalyst is essential. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.
Q2: I am observing the formation of multiple products in my crude reaction mixture. What are these byproducts and how can I minimize them?
The Friedel-Crafts benzoylation of 1,2-dichlorobenzene is known to produce a mixture of isomers and other byproducts. The main product is this compound. However, you may also observe the formation of:
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2,3-Dichlorobenzophenone: This is another possible isomer formed from the acylation of 1,2-dichlorobenzene.
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Chlorobenzophenones (o- and p-isomers): These can arise from the reaction of benzoyl chloride with any monochlorobenzene impurity present or from potential side reactions.
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Benzophenone: This can be formed if there is any unreacted benzene present as an impurity in the starting materials or solvent.
To minimize the formation of these byproducts:
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Use Pure Starting Materials: Ensure the high purity of 1,2-dichlorobenzene and benzoyl chloride to avoid side reactions.
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Control Reaction Temperature: Carefully control the reaction temperature to favor the formation of the desired 3,4-isomer. Isomer distribution can be temperature-dependent.
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Optimize Catalyst Amount: Use the appropriate stoichiometric amount of the Lewis acid catalyst.
Q3: The reaction is not starting or is proceeding very slowly. What should I do?
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Check for Catalyst Deactivation: The most likely cause is inactive catalyst due to moisture. Ensure all your glassware was properly dried and that you are using anhydrous solvents and fresh, high-purity aluminum chloride.
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Increase Temperature Cautiously: If the reaction is being run at a low temperature, a gradual increase may be necessary to initiate the reaction. Monitor the reaction closely by a suitable method like Thin Layer Chromatography (TLC).
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Ensure Proper Mixing: Efficient stirring is necessary to ensure proper mixing of the reactants and the catalyst, especially since the reaction mixture can be heterogeneous.
Frequently Asked Questions (FAQs)
Q1: Why is this compound the major product in the benzoylation of 1,2-dichlorobenzene?
In the electrophilic aromatic substitution of 1,2-dichlorobenzene, the incoming electrophile (the benzoyl cation) is directed by the two chlorine atoms. Both chlorine atoms are ortho, para-directing. The substitution at the 4-position is sterically less hindered and electronically favored, leading to this compound as the major product.
Q2: Can I use a different Lewis acid catalyst instead of aluminum chloride?
Yes, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can be used. However, aluminum chloride is often the most effective for acylating deactivated rings like dichlorobenzene due to its strong Lewis acidity. The choice of catalyst can influence the reaction conditions and the product distribution.
Q3: What is the role of the aqueous workup with acid?
The aqueous workup, typically with dilute hydrochloric acid, is a crucial step. It serves to:
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Decompose the Ketone-Catalyst Complex: The this compound product forms a complex with the aluminum chloride. The acidic workup breaks this complex, liberating the free ketone.
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Quench Excess Catalyst: Any remaining aluminum chloride is hydrolyzed and quenched during this step.
Q4: How can I purify the crude this compound?
The crude product, which may contain isomeric byproducts and starting materials, can be purified by:
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Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol, isopropanol, or a mixture of solvents) should be determined to selectively crystallize the desired this compound.
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Column Chromatography: For a higher degree of purity, silica gel column chromatography can be employed to separate the this compound from its isomers and other impurities.
Data Presentation
The following table summarizes the expected impact of key reaction parameters on the yield of this compound. Please note that the specific quantitative data is illustrative and should be optimized for your specific experimental setup.
| Parameter | Condition | Expected Yield of this compound | Remarks |
| Catalyst Molar Ratio (AlCl₃ : Benzoyl Chloride) | 1.0 : 1.0 | Moderate | Stoichiometric amount is necessary to drive the reaction. |
| 1.1 : 1.0 | High | A slight excess of catalyst can compensate for any deactivation. | |
| < 1.0 : 1.0 | Low | Insufficient catalyst will result in incomplete reaction. | |
| Reaction Temperature | Room Temperature | Very Low / No Reaction | The deactivated ring requires thermal energy to react. |
| 50-60 °C | Moderate to High | Optimal temperature range for many Friedel-Crafts acylations. | |
| > 80 °C | Moderate to Low | Increased potential for side reactions and byproduct formation. | |
| Reaction Time | 1-2 hours | Low to Moderate | May be insufficient for the reaction to go to completion. |
| 3-5 hours | High | Typically sufficient time for the reaction to complete. | |
| > 6 hours | High | Prolonged reaction times may not significantly increase yield. |
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the Friedel-Crafts acylation of 1,2-dichlorobenzene with benzoyl chloride using aluminum chloride as the catalyst.
Materials:
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1,2-Dichlorobenzene (anhydrous)
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Benzoyl chloride (freshly distilled)
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Aluminum chloride (anhydrous, powdered)
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Dichloromethane (anhydrous)
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Hydrochloric acid (concentrated)
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Crushed ice
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Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel. The entire apparatus should be flame-dried or oven-dried before use.
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Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0-5 °C in an ice bath.
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Addition of Benzoyl Chloride: In the dropping funnel, place a solution of benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature at 0-5 °C.
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Addition of 1,2-Dichlorobenzene: After the addition of benzoyl chloride is complete, add 1,2-dichlorobenzene (1.0 equivalent) dropwise via the dropping funnel.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to a gentle reflux (around 40-50°C) and maintain it for 3-4 hours. Monitor the progress of the reaction by TLC.
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Workup: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This should be done in a fume hood with vigorous stirring.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
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Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude solid product by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
Caption: Reaction pathway for the Friedel-Crafts synthesis of this compound.
Removing unreacted starting materials from 3,4-Dichlorobenzophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Dichlorobenzophenone. Our focus is on the effective removal of unreacted starting materials to ensure the purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the common unreacted starting materials in a typical synthesis of this compound?
A common synthetic route to this compound is the Friedel-Crafts acylation. This reaction typically involves one of two main pathways:
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Pathway A: Acylation of 1,2-dichlorobenzene with benzoyl chloride. In this case, the primary unreacted starting materials would be 1,2-dichlorobenzene and benzoyl chloride .
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Pathway B: Acylation of benzene with 3,4-dichlorobenzoyl chloride. Here, the main unreacted starting materials would be benzene and 3,4-dichlorobenzoyl chloride .
The presence of these impurities can affect the yield, purity, and overall quality of the final this compound product.
Q2: How can I quickly assess the purity of my this compound and check for starting materials?
A rapid assessment of purity can be achieved using Thin-Layer Chromatography (TLC). By spotting the crude product alongside the suspected starting materials on a TLC plate, you can visualize the presence of these impurities. A lower-than-expected melting point or a broad melting range of your product also indicates the presence of impurities. For more precise and quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the recommended method.
Q3: Which purification method is most suitable for removing unreacted starting materials from this compound?
The choice of purification method depends on the nature and quantity of the impurities.
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Recrystallization is effective for removing small amounts of impurities, especially if the impurities have different solubility profiles from this compound.
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Column Chromatography is a versatile technique for separating mixtures with multiple components or when impurities have similar polarities to the product.
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Washing with an appropriate solvent can be a simple and effective first step to remove highly soluble impurities.
Troubleshooting Guides
Recrystallization Issues
Problem: My this compound does not crystallize upon cooling.
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Possible Cause 1: Too much solvent was used, and the solution is not saturated.
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Solution: Evaporate some of the solvent to concentrate the solution and then allow it to cool again.
-
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Possible Cause 2: The solution is supersaturated, but crystal nucleation has not initiated.
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Solution 1: Add a seed crystal of pure this compound to induce crystallization.
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Solution 2: Gently scratch the inside of the flask at the surface of the liquid with a glass rod to create nucleation sites.
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Possible Cause 3: The chosen solvent is not appropriate.
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Solution: Consult the solubility data table below to select a more suitable solvent or solvent system. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
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Problem: The product "oils out" instead of forming crystals.
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Possible Cause 1: The boiling point of the solvent is higher than the melting point of the product.
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Solution: Choose a solvent with a lower boiling point.
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Possible Cause 2: The product is highly impure.
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Solution: Consider a preliminary purification step, such as a simple filtration through a plug of silica gel, before recrystallization.
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Possible Cause 3: The solution is cooling too rapidly.
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Solution: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
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Column Chromatography Issues
Problem: Poor separation of this compound from starting materials.
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Possible Cause 1: The eluent system is not optimized.
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Solution: The polarity of the eluent is critical. For non-polar compounds like dichlorobenzophenones, a non-polar solvent system is generally required. Start with a low-polarity eluent such as hexane or petroleum ether and gradually increase the polarity by adding a small amount of a more polar solvent like ethyl acetate or dichloromethane. A gradient elution will likely provide the best separation.
-
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Possible Cause 2: The column is overloaded.
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Solution: Reduce the amount of crude product loaded onto the column. A general guideline is to use a ratio of 1:30 to 1:50 of crude product to silica gel by weight.
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Problem: Tailing of spots on TLC analysis of fractions.
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Possible Cause: The compound is interacting too strongly with the stationary phase (silica gel).
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Solution: Add a small amount of a slightly more polar solvent to the eluent to help displace the compound from the stationary phase. For compounds that are sensitive, the silica gel can be "deactivated" by pre-treating it with a small amount of a base like triethylamine mixed into the eluent.
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Data Presentation
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Qualitative Solubility |
| This compound | C₁₃H₈Cl₂O | 251.11 | 100-105 | 353 | Insoluble in water; Soluble in hot acetone.[1][2] |
| 1,2-Dichlorobenzene | C₆H₄Cl₂ | 147.00 | -17 | 180-182 | Insoluble in water (approx. 0.1 g/100 mL at 25°C)[3]; miscible with most organic solvents like ethanol and ether.[4][5] |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | -1 | 197 | Decomposes in water; soluble in ether, chloroform, benzene, and carbon disulfide.[6][7][8] |
| 3,4-Dichlorobenzoyl Chloride | C₇H₃Cl₃O | 209.46 | 30-33 | 242 | Insoluble in water; soluble in chloroform.[9][10][11] |
| Benzene | C₆H₆ | 78.11 | 5.5 | 80.1 | Very slightly soluble in water; miscible with most organic solvents. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by removing unreacted starting materials and other impurities.
Materials:
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Crude this compound
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Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water)
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Erlenmeyer flask
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Heating mantle or hot plate
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Büchner funnel and filter flask
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Vacuum source
Procedure:
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Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol or isopropanol are good starting points.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and gently heat the mixture while stirring until the solid completely dissolves.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of this compound
Objective: To purify this compound using silica gel column chromatography.
Materials:
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Crude this compound
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Silica gel (60-120 mesh)
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Eluent (e.g., a mixture of hexane and ethyl acetate)
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Chromatography column
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Collection tubes or flasks
Procedure:
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Column Packing: Prepare the column by making a slurry of silica gel in the initial, least polar eluent (e.g., hexane) and pouring it into the column. Allow the silica to settle, ensuring a level surface.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
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Elution: Begin eluting the column with a non-polar solvent system, such as a 95:5 mixture of hexane:ethyl acetate.
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Gradient Elution (optional but recommended): Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 hexane:ethyl acetate) to elute the compounds from the column.
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Fraction Collection: Collect fractions and monitor their composition by TLC.
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Combine and Evaporate: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
Caption: Experimental workflow for the purification and analysis of this compound.
References
- 1. This compound(6284-79-3) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 2. 4,4'-Dichlorobenzophenone | 90-98-2 [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. grokipedia.com [grokipedia.com]
- 5. researchgate.net [researchgate.net]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzoyl chloride | 98-88-4 [chemicalbook.com]
- 9. 3,4-Dichlorobenzoyl chloride CAS#: 3024-72-4 [m.chemicalbook.com]
- 10. labsolu.ca [labsolu.ca]
- 11. 3024-72-4 CAS MSDS (3,4-Dichlorobenzoyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Stability of 3,4-Dichlorobenzophenone under acidic/basic conditions
Welcome to the technical support center for 3,4-Dichlorobenzophenone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. While specific degradation kinetics for this compound are not extensively documented in publicly available literature, this guide offers a framework for conducting stability studies based on established principles of forced degradation.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under acidic and basic conditions?
A1: While specific data is limited, benzophenones as a class are generally stable. However, forced degradation studies are essential to determine the intrinsic stability of the 3,4-dichloro isomer.[6] Under strong acidic or basic conditions, particularly at elevated temperatures, hydrolysis of the ketone functional group or other reactions may be possible, though likely slow. It is crucial to perform experimental studies to confirm its stability profile.
Q2: What are the typical conditions for a forced degradation study of a compound like this compound?
A2: Forced degradation studies aim to accelerate the degradation of a compound to predict its long-term stability and identify potential degradation products.[2][3][4] Typical stress conditions include:
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Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature and elevated temperatures (e.g., 60-80°C).[7][8]
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Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature and elevated temperatures (e.g., 60-80°C).[7][8]
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Oxidative Degradation: 3-30% hydrogen peroxide at room temperature.[8]
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Thermal Degradation: Heating the solid compound (e.g., at 40-80°C).[3]
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Photostability: Exposing the compound to light, as per ICH Q1B guidelines.[2]
Q3: What analytical methods are recommended for monitoring the stability of this compound?
A3: The most common and effective method for stability testing is High-Performance Liquid Chromatography (HPLC) with a UV detector, as it can separate the parent compound from its degradation products and quantify them.[3][5] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to help identify the structure of any degradation products.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No degradation observed under any stress condition. | The compound is highly stable under the tested conditions. | Increase the severity of the stress conditions (e.g., higher acid/base concentration, higher temperature, longer exposure time). It is important to show that sufficient effort was made to induce degradation.[2] |
| Rapid and complete degradation of the compound. | The stress conditions are too harsh. | Reduce the severity of the conditions (e.g., lower concentration of acid/base, lower temperature, shorter time points for analysis). The goal is typically to achieve 5-20% degradation to ensure that the primary degradation products can be observed.[2][4] |
| Appearance of multiple unknown peaks in the chromatogram. | Formation of multiple degradation products or secondary degradation products. | Use a gradient elution method in HPLC for better separation. Employ LC-MS to obtain mass information for each peak to aid in identification. Analyzing samples at earlier time points can help distinguish primary from secondary degradation products.[5] |
| Poor mass balance (sum of the parent compound and degradation products is significantly less than 100%). | Some degradation products may not be detected by the analytical method (e.g., they don't have a UV chromophore), or they may be volatile. The parent compound may have co-eluted with a degradant. | Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to UV. Check for the peak purity of the parent compound peak using a photodiode array (PDA) detector. |
Hypothetical Stability Data for this compound
The following tables present hypothetical data to illustrate the expected outcomes of a forced degradation study.
Table 1: Stability of this compound in Solution under Acidic and Basic Conditions
| Condition | Time (hours) | Assay of this compound (%) | Total Degradation (%) |
| 0.1 M HCl (60°C) | 0 | 100.0 | 0.0 |
| 24 | 98.2 | 1.8 | |
| 48 | 96.5 | 3.5 | |
| 72 | 94.8 | 5.2 | |
| 0.1 M NaOH (60°C) | 0 | 100.0 | 0.0 |
| 24 | 97.1 | 2.9 | |
| 48 | 94.3 | 5.7 | |
| 72 | 91.8 | 8.2 |
Table 2: Summary of Forced Degradation Results (Hypothetical)
| Stress Condition | % Degradation | Major Degradation Products (Hypothetical) |
| 0.1 M HCl (72h, 60°C) | 5.2 | Peak 1 (retention time: 5.2 min) |
| 0.1 M NaOH (72h, 60°C) | 8.2 | Peak 2 (retention time: 6.8 min) |
| 10% H₂O₂ (24h, RT) | 15.5 | Peak 3 (retention time: 4.5 min), Peak 4 (retention time: 7.1 min) |
| Thermal (80°C, 72h) | < 1.0 | Not significant |
| Photolytic (ICH Q1B) | 3.1 | Peak 5 (retention time: 8.3 min) |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C.
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Oxidative Degradation: Dilute the stock solution with 10% hydrogen peroxide to a final concentration of 0.1 mg/mL. Keep at room temperature.
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Control Sample: Dilute the stock solution with the same solvent to the same concentration and keep it under the same conditions as the stressed samples.
-
-
Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).
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Sample Preparation: Neutralize the acidic and basic samples before injection into the HPLC. Dilute all samples to a suitable concentration for analysis.
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Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for forced degradation studies.
References
- 1. forced degradation study: Topics by Science.gov [science.gov]
- 2. longdom.org [longdom.org]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. researchgate.net [researchgate.net]
- 5. biomedres.us [biomedres.us]
- 6. chemimpex.com [chemimpex.com]
- 7. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Preventing the formation of isomers in 3,4-Dichlorobenzophenone synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 3,4-Dichlorobenzophenone, with a primary focus on preventing the formation of unwanted isomers.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and industrially significant method for synthesizing this compound is the Friedel-Crafts acylation of ortho-dichlorobenzene (1,2-dichlorobenzene) with benzoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).
Q2: What are the primary isomeric impurities formed during the synthesis of this compound?
A2: The main isomeric impurity is 2,3-Dichlorobenzophenone. The electrophilic attack of the benzoyl cation on the o-dichlorobenzene ring can occur at different positions, leading to a mixture of isomers. The formation of this compound is generally favored, but the 2,3-isomer is a common byproduct.[1] Minor amounts of other byproducts from rearrangements or dechlorobenzoylation may also be observed.[1]
Q3: How does the choice of Lewis acid catalyst affect isomer formation?
A3: The Lewis acid plays a crucial role in activating the benzoyl chloride and influencing the regioselectivity of the reaction. While aluminum chloride (AlCl₃) is widely used, other Lewis acids like ferric chloride (FeCl₃) can also be employed. The choice of catalyst can affect the reaction rate and the distribution of isomers, although specific comparative data for this synthesis is not extensively published. Generally, the reactivity and steric bulk of the Lewis acid-acyl chloride complex can influence the position of electrophilic attack.
Q4: Can reaction conditions be modified to minimize isomer formation?
A4: Yes, optimizing reaction conditions is key to maximizing the yield of the desired 3,4-isomer. Key parameters to control include:
-
Temperature: Lower temperatures generally favor the kinetically controlled product and can enhance selectivity by reducing the energy available for the formation of less stable intermediates that may lead to undesired isomers.
-
Solvent: The choice of solvent can influence the solubility of intermediates and the activity of the catalyst. Non-polar solvents are common, but polar solvents like nitrobenzene have been shown to affect isomer distribution in related reactions.[1]
-
Order of Reagent Addition: Slowly adding the acylating agent to the mixture of the aromatic substrate and Lewis acid can help maintain a low concentration of the electrophile and potentially improve selectivity.
Q5: What are the recommended methods for purifying this compound from its isomers?
A5: Separating dichlorobenzophenone isomers can be challenging due to their similar physical properties. The most effective methods include:
-
Fractional Crystallization: This technique exploits differences in the melting points and solubilities of the isomers in a given solvent. By carefully controlling the temperature and solvent composition, it is possible to selectively crystallize the desired 3,4-isomer.
-
Chromatography: Techniques such as column chromatography or preparative thin-layer chromatography (TLC) can be effective for separating isomers on a laboratory scale.
-
Gas Chromatography (GC): For analytical purposes, GC coupled with a mass spectrometer (GC-MS) is an excellent method for separating and quantifying the different dichlorobenzophenone isomers in a reaction mixture.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | 1. Inactive catalyst (moisture contamination).2. Insufficient amount of catalyst.3. Low reaction temperature leading to a slow reaction rate.4. Impure starting materials. | 1. Use fresh, anhydrous Lewis acid (e.g., AlCl₃). Ensure all glassware and solvents are thoroughly dried.2. A stoichiometric amount of Lewis acid is often required as it complexes with the product ketone.3. Gradually increase the reaction temperature, monitoring for any increase in byproduct formation.4. Purify starting materials (o-dichlorobenzene and benzoyl chloride) by distillation before use. |
| High Percentage of 2,3-Dichlorobenzophenone Isomer | 1. Suboptimal reaction temperature.2. Inappropriate solvent choice.3. High concentration of the electrophile. | 1. Conduct the reaction at a lower temperature (e.g., 0-5 °C) to favor the formation of the thermodynamically more stable 3,4-isomer.2. Experiment with different solvents. While non-polar solvents are common, a solvent like nitrobenzene might alter the isomer ratio.[1]3. Add the benzoyl chloride dropwise to the stirred mixture of o-dichlorobenzene and Lewis acid to maintain a low concentration of the reactive intermediate. |
| Formation of Other Byproducts (e.g., from rearrangement) | 1. High reaction temperature.2. Excessively strong Lewis acid or high catalyst concentration. | 1. Maintain the lowest possible temperature that allows for a reasonable reaction rate.2. Consider using a milder Lewis acid or reducing the amount of the current catalyst. |
| Difficulty in Product Isolation/Purification | 1. Incomplete reaction, leaving unreacted starting materials.2. Formation of a complex mixture of isomers with similar physical properties. | 1. Monitor the reaction progress using TLC or GC to ensure completion.2. For purification, fractional crystallization is often the most effective method on a larger scale. Optimize the solvent system and cooling rate to improve separation. For smaller scales, column chromatography can be employed. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Friedel-Crafts Acylation
This protocol is a representative procedure for the laboratory-scale synthesis of this compound, with an emphasis on controlling isomer formation.
Materials:
-
o-Dichlorobenzene (1,2-dichlorobenzene), freshly distilled
-
Benzoyl chloride, freshly distilled
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube (or nitrogen inlet).
-
Reagent Charging: Under an inert atmosphere (e.g., nitrogen), charge the flask with anhydrous dichloromethane and o-dichlorobenzene (1.2 equivalents). Cool the mixture to 0 °C in an ice bath.
-
Catalyst Addition: Slowly and carefully add anhydrous aluminum chloride (1.1 equivalents) to the stirred solution.
-
Acylating Agent Addition: Add benzoyl chloride (1.0 equivalent) to the dropping funnel. Add the benzoyl chloride dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature at 0-5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield this compound. The purity and isomer ratio should be checked by GC-MS or NMR.
Data Presentation
Table 1: Influence of Reactants on Product Distribution in the Benzoylation of Dichlorobenzenes
| Starting Dichlorobenzene Isomer | Major Dichlorobenzophenone Product | Minor Isomeric Byproduct(s) |
| ortho- (1,2-) | This compound | 2,3-Dichlorobenzophenone[1] |
| meta- (1,3-) | 2,4-Dichlorobenzophenone | 2,6-Dichlorobenzophenone[1] |
| para- (1,4-) | 2,5-Dichlorobenzophenone | This compound (from rearrangement)[1] |
Note: This table provides a qualitative summary of expected products based on literature.[1] Quantitative yields and isomer ratios are highly dependent on specific reaction conditions.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for minimizing isomer formation.
References
Technical Support Center: Purification of 3,4-Dichlorobenzophenone for Pharmaceutical Applications
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the purity of 3,4-Dichlorobenzophenone for pharmaceutical applications. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address common issues encountered during purification.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities in this compound, particularly when synthesized via Friedel-Crafts acylation of 1,2-dichlorobenzene with benzoyl chloride, are its isomers. The primary isomeric impurity is typically 2,3-dichlorobenzophenone.[1] Other potential impurities can include starting materials that were not fully consumed in the reaction, such as 1,2-dichlorobenzene and benzoyl chloride, as well as byproducts from side reactions.
Q2: My purified this compound has a low melting point and a broad melting range. What does this indicate?
A2: A low and broad melting point is a classic sign of impurities. Pure crystalline solids have sharp, defined melting points. The presence of impurities disrupts the crystal lattice, which typically results in a depression and broadening of the melting point range. Comparing the observed melting point to the literature value for pure this compound (around 102-103°C) and its potential isomeric impurities can provide clues about the nature of the contaminants.[2]
Q3: I am having trouble getting my this compound to crystallize during recrystallization. What can I do?
A3: Difficulty in crystallization can arise from several factors:
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Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod to create nucleation sites or adding a seed crystal of pure this compound.
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Too much solvent: If an excessive amount of solvent was used, the solution might not be saturated enough for crystals to form upon cooling. You can try to carefully evaporate some of the solvent to concentrate the solution and then attempt to cool it again.[3][4]
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Oiling out: The compound may be "oiling out" instead of crystallizing, which can happen if the solution is cooled too quickly or if the impurity level is very high. If an oil forms, try reheating the solution, adding a small amount of additional solvent, and allowing it to cool more slowly.[4][5]
Q4: During column chromatography, my fractions are not pure, and there seems to be co-elution of impurities. How can I improve the separation?
A4: Co-elution of impurities during column chromatography can be addressed by:
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Optimizing the mobile phase: The polarity of the eluent system is critical. For dichlorobenzophenones, which are moderately polar, a non-polar/polar solvent mixture is typically used (e.g., hexanes/ethyl acetate). You can decrease the polarity of the mobile phase (i.e., increase the proportion of the non-polar solvent like hexanes) to increase the retention time of your compounds on the silica gel and potentially improve separation.
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Column parameters: Using a longer column or a stationary phase with a smaller particle size can increase the number of theoretical plates and enhance separation.
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Sample loading: Overloading the column can lead to broad peaks and poor separation. Ensure you are not loading too much crude material relative to the amount of stationary phase.
Q5: I am observing a low yield after recrystallization. What are the likely causes?
A5: A low yield from recrystallization is a common issue and can be due to several factors:
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Using too much solvent: This is the most frequent cause of low recovery, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.[3][4]
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Premature crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize in the funnel, leading to loss.
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Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of the purified product.[3]
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Inherent solubility: The compound may have a relatively high solubility in the chosen solvent even at low temperatures.
Data Presentation
Table 1: Melting Points of this compound and Common Isomeric Impurities
| Compound | CAS Number | Melting Point (°C) |
| This compound | 6284-79-3 | 102-103 [2] |
| 2,3'-Dichlorobenzophenone | 13152-47-1 | N/A |
| 2,4'-Dichlorobenzophenone | 85-29-0 | 64[6] |
| 2,4-Dichlorobenzophenone | 19811-05-3 | 51-52[7] |
| 2,5-Dichlorobenzophenone | 16611-67-9 | 87-88[8] |
| 2,6-Dichlorobenzophenone | 50609-23-9 | N/A |
| 3,3'-Dichlorobenzophenone | 7094-34-0 | 124[9][10] |
| 3,5-Dichlorobenzophenone | 13395-64-7 | 65[11] |
| 4,4'-Dichlorobenzophenone | 90-98-2 | 144-146 |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes a general method for the recrystallization of this compound. The choice of solvent is critical and should ideally be determined on a small scale first. Ethanol or a mixed solvent system of toluene and hexanes are good starting points.
Materials:
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Crude this compound
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Ethanol (or Toluene and Hexanes)
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Erlenmeyer flasks
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Hot plate with stirring capability
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Buchner funnel and filter flask
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Filter paper
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Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture to a gentle boil while stirring. Continue to add small portions of the hot solvent until the solid just completely dissolves.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.
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Drying: Dry the crystals, for example, in a vacuum oven at a moderate temperature, until a constant weight is achieved.
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a general procedure for purifying this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Solvents (e.g., Hexanes and Ethyl Acetate)
-
Chromatography column
-
Collection tubes
Procedure:
-
Mobile Phase Selection: Determine a suitable mobile phase by thin-layer chromatography (TLC). A good starting point for this compound is a mixture of hexanes and ethyl acetate. The ideal ratio should give the product a retention factor (Rf) of approximately 0.2-0.4.
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Column Packing: Pack a chromatography column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.
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Elution: Elute the column with the mobile phase, collecting fractions in separate tubes.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common recrystallization problems.
References
- 1. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. echemi.com [echemi.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. 2,4'-Dichlorobenzophenone | 85-29-0 [chemicalbook.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. 2,5-Dichlorobenzophenone | 16611-67-9 [chemicalbook.com]
- 9. Page loading... [guidechem.com]
- 10. 3,3'-dichlorobenzophenone | 7094-34-0 [chemicalbook.com]
- 11. 3,5-Dichlorobenzophenone | 13395-64-7 [amp.chemicalbook.com]
Scaling up the synthesis of 3,4-Dichlorobenzophenone: challenges and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Dichlorobenzophenone. The information is tailored to address common challenges encountered during the scale-up of this process.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of ortho-dichlorobenzene with benzoyl chloride. This reaction is typically catalyzed by a strong Lewis acid, with aluminum chloride (AlCl₃) being the most common choice.
Q2: What are the primary impurities and byproducts I should expect in this synthesis?
A2: The primary impurities arise from the electrophilic aromatic substitution on o-dichlorobenzene. The main product is this compound, but you can also expect the formation of the 2,3-Dichlorobenzophenone isomer. Other significant byproducts can include mono-chlorinated benzophenones (o- and p-isomers) and non-chlorinated benzophenone. The formation of these is often a result of dehalogenation or rearrangement reactions.
Q3: How can I minimize the formation of isomeric byproducts?
A3: Minimizing isomeric impurities in Friedel-Crafts acylation is crucial for achieving high purity of the desired this compound. Key factors to control include:
-
Reaction Temperature: Lower temperatures generally favor the formation of the thermodynamically more stable isomer and can reduce side reactions.
-
Catalyst Choice and Loading: While AlCl₃ is common, other Lewis acids can be explored for better selectivity. The amount of catalyst should be optimized; an excess can sometimes lead to more side reactions.
-
Solvent: The choice of solvent can influence isomer distribution. Non-polar solvents are often used, but the optimal solvent should be determined experimentally.
Q4: What are the best methods for purifying crude this compound at a larger scale?
A4: Purification of this compound from its isomers and other byproducts can be challenging due to their similar physical properties. Common techniques include:
-
Recrystallization: This is a primary method for purification. The choice of solvent is critical. A solvent system where the desired 3,4-isomer has lower solubility than the impurities at a given temperature is ideal.
-
Column Chromatography: For high-purity requirements, column chromatography is effective, although it may be less economical for very large scales. Both normal and reverse-phase chromatography can be employed to separate the isomers.
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be a viable option, particularly for removing more volatile or less volatile impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Product | - Incomplete reaction. - Sub-optimal reaction temperature. - Inactive or insufficient catalyst. - Loss of product during work-up and purification. | - Monitor the reaction by TLC or GC to ensure completion. - Optimize the reaction temperature. For Friedel-Crafts reactions, this may require careful experimentation. - Use fresh, anhydrous aluminum chloride. Ensure adequate molar equivalents are used. - Optimize extraction and recrystallization procedures to minimize product loss. |
| High Levels of Isomeric Impurities (e.g., 2,3-Dichlorobenzophenone) | - Reaction temperature is too high, leading to the formation of kinetic products. - Non-optimal solvent or catalyst. | - Conduct the reaction at a lower temperature to favor the formation of the desired isomer. - Experiment with different solvents and Lewis acid catalysts to improve selectivity. |
| Presence of Mono-chlorinated or Non-chlorinated Benzophenone | - Dehalogenation side reactions, which can be promoted by excess catalyst or high temperatures. | - Reduce the amount of catalyst to the minimum required for the reaction to proceed at a reasonable rate. - Maintain a lower reaction temperature. |
| Difficulty in Separating Isomers by Recrystallization | - Poor choice of solvent system. - Isomers have very similar solubilities. | - Screen a variety of solvents and solvent mixtures to find a system that provides good differential solubility. - Consider a multi-step purification process, such as a combination of recrystallization and column chromatography. |
| Formation of a Tar-like Substance | - Reaction temperature is too high, leading to polymerization or decomposition. - Presence of moisture in the reaction. | - Carefully control the reaction temperature and ensure efficient heat dissipation, especially on a larger scale. - Use anhydrous reagents and solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
Table 1: Reactants for the Synthesis of this compound
| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Role |
| o-Dichlorobenzene | C₆H₄Cl₂ | 147.00 | Starting Material |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | Acylating Agent |
| Aluminum Chloride | AlCl₃ | 133.34 | Catalyst |
Table 2: Physical Properties of this compound and a Key Isomeric Impurity
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₁₃H₈Cl₂O | 251.11 | 100-103 | ~356 |
| 2,3-Dichlorobenzophenone | C₁₃H₈Cl₂O | 251.11 | 86-88 | Not readily available |
Experimental Protocols
Representative Lab-Scale Synthesis of this compound
Disclaimer: This is a representative protocol and should be optimized for specific laboratory conditions and scaled appropriately with caution.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to neutralize the evolving HCl gas.
-
Charging Reactants: The flask is charged with anhydrous o-dichlorobenzene (1.0 equivalent) and a suitable solvent (e.g., nitrobenzene or excess o-dichlorobenzene). The mixture is cooled in an ice bath.
-
Catalyst Addition: Anhydrous aluminum chloride (1.1 - 1.5 equivalents) is added portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
Addition of Benzoyl Chloride: Benzoyl chloride (1.0 equivalent) is added dropwise from the addition funnel over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and then stirred for several hours. The progress of the reaction should be monitored by TLC or GC analysis.
-
Quenching: The reaction mixture is cooled in an ice bath and slowly poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Work-up: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are washed with water, a dilute sodium bicarbonate solution, and brine.
-
Purification: The organic solvent is removed under reduced pressure to yield the crude product. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexanes and ethyl acetate) to afford this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: A logical workflow for troubleshooting common issues.
Technical Support Center: Photodegradation of 3,4-Dichlorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and answers to frequently asked questions regarding the experimental setup and potential challenges encountered during the study of 3,4-Dichlorobenzophenone's degradation under UV irradiation.
Disclaimer: Direct and detailed experimental data on the photodegradation pathways of this compound is limited in publicly available literature. Therefore, the information, including potential degradation pathways and products, is largely based on established principles of photochemistry and analogy to structurally similar compounds, such as other dichlorobenzophenone isomers and substituted benzophenones.
Troubleshooting Guides
This section addresses common issues that may arise during photodegradation experiments involving this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No or Slow Degradation | Insufficient UV lamp intensity or incorrect wavelength. | Verify the lamp's output and ensure its emission spectrum overlaps with the absorption spectrum of this compound. Use a radiometer to measure lamp intensity. |
| Low concentration of reactive species (if using indirect photolysis). | If employing advanced oxidation processes (AOPs), ensure the concentration of catalysts (e.g., TiO₂, H₂O₂) is optimized. | |
| Quenching effects from the solvent or impurities. | Use high-purity solvents. Be aware that some organic solvents can act as quenchers for excited states. | |
| Inconsistent Degradation Rates | Fluctuations in UV lamp output. | Allow the lamp to warm up and stabilize before starting the experiment. Monitor the lamp's output throughout the experiment. |
| Temperature variations. | Use a temperature-controlled reaction vessel to maintain a constant temperature, as photodegradation rates can be temperature-dependent. | |
| Inconsistent sample preparation. | Ensure precise and consistent preparation of stock and working solutions. | |
| Poor Reproducibility of Analytical Results (HPLC) | Column degradation or contamination. | Flush the column with appropriate solvents. If the problem persists, replace the guard column or the analytical column. |
| Mobile phase variability. | Prepare fresh mobile phase for each set of experiments. Ensure accurate composition and proper degassing. | |
| Injector issues. | Check for leaks or blockages in the injector. Ensure the injection volume is consistent. | |
| Appearance of Unexpected Peaks in Chromatogram | Formation of secondary degradation products. | Analyze samples at different time intervals to track the formation and decay of intermediates. |
| Solvent impurities. | Run a blank injection of the solvent to check for impurities. | |
| Sample matrix effects. | If working with complex matrices, perform a matrix spike and recovery experiment to assess interference. |
Frequently Asked Questions (FAQs)
Q1: What is the expected primary mechanism for the UV degradation of this compound?
A1: The primary degradation mechanism is expected to be initiated by the absorption of UV photons, leading to the excitation of the benzophenone moiety to its triplet state. This highly reactive triplet state can then undergo several reactions, including hydrogen abstraction from the solvent (if protic) or reaction with dissolved oxygen to generate reactive oxygen species (ROS) like singlet oxygen and hydroxyl radicals. These ROS can then attack the this compound molecule.
Q2: What are the likely degradation products of this compound under UV irradiation?
A2: Based on studies of similar chlorinated benzophenones and other aromatic compounds, potential degradation products could include:
-
Hydroxylated derivatives: Formed by the attack of hydroxyl radicals on the aromatic rings.
-
Dechlorinated products: Stepwise removal of chlorine atoms.
-
Ring-opened products: Cleavage of the aromatic rings leading to the formation of smaller organic acids and aldehydes.
-
Products of cleavage at the carbonyl group: Formation of benzoic acid and dichlorobenzoic acid derivatives.
Q3: How can I monitor the degradation of this compound and the formation of its photoproducts?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and effective method for monitoring the disappearance of the parent compound and the emergence of degradation products. For the identification of unknown intermediates and final products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Q4: What are some critical experimental parameters to control during a photodegradation study?
A4: To ensure reliable and reproducible results, it is crucial to control the following parameters:
-
UV Lamp: Wavelength, intensity, and distance from the sample.
-
Temperature: Maintain a constant temperature in the reaction vessel.
-
pH: The pH of the solution can significantly influence degradation rates and pathways.
-
Initial Concentration: The starting concentration of this compound.
-
Solvent: The choice of solvent can affect solubility and the degradation mechanism.
-
Dissolved Oxygen: The concentration of dissolved oxygen can impact the formation of reactive oxygen species.
Quantitative Data
| Parameter | Condition A (e.g., UV only) | Condition B (e.g., UV/H₂O₂) ** | Condition C (e.g., UV/TiO₂) ** |
| Initial Concentration (µM) | 50 | 50 | 50 |
| Apparent Rate Constant (k_app, min⁻¹) | Data not available | Data not available | Data not available |
| Half-life (t₁/₂, min) | Data not available | Data not available | Data not available |
| Major Identified Byproduct 1 (%) | Data not available | Data not available | Data not available |
| Major Identified Byproduct 2 (%) | Data not available | Data not available | Data not available |
Experimental Protocols
Protocol: Photodegradation of this compound in Aqueous Solution
1. Materials and Reagents:
-
This compound (analytical standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Phosphate buffer solutions (for pH control)
-
Hydrogen peroxide (30%, if applicable for AOPs)
-
Titanium dioxide (P25, if applicable for photocatalysis)
2. Equipment:
-
Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)
-
Quartz reaction vessels
-
Magnetic stirrer and stir bars
-
HPLC system with a UV or PDA detector and a C18 column
-
LC-MS system for product identification
-
pH meter
-
Radiometer
3. Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) due to its low aqueous solubility.
-
Prepare the aqueous working solution by spiking the appropriate volume of the stock solution into ultrapure water or a buffered solution to achieve the desired initial concentration. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the reaction.
-
-
Photoreaction:
-
Transfer a known volume of the working solution to a quartz reaction vessel.
-
Place the vessel in the photoreactor and start the magnetic stirrer.
-
Allow the UV lamp to warm up for a sufficient time to ensure a stable output before initiating the irradiation.
-
At predetermined time intervals, withdraw aliquots of the sample.
-
-
Sample Analysis:
-
Immediately quench the photoreaction in the withdrawn aliquots, if necessary (e.g., by adding a quenching agent like sodium thiosulfate or by placing the sample in the dark and on ice).
-
Filter the samples through a 0.22 µm syringe filter before HPLC analysis.
-
Analyze the samples by HPLC to determine the concentration of this compound and monitor the formation of degradation products.
-
Use LC-MS to identify the structures of the major degradation products.
-
4. Data Analysis:
-
Plot the concentration of this compound as a function of irradiation time.
-
Determine the degradation kinetics by fitting the data to an appropriate kinetic model (e.g., pseudo-first-order).
-
Calculate the apparent rate constant (k_app) and the half-life (t₁/₂) of the degradation.
Visualizations
Caption: Hypothetical degradation pathway of this compound under UV irradiation.
Caption: General experimental workflow for a photodegradation study.
Validation & Comparative
A Comparative Analysis of the Reactivity of 3,4-Dichlorobenzophenone and 4,4'-Dichlorobenzophenone
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Isomeric Dichlorobenzophenone Reactivity with Supporting Data and Experimental Protocols.
This guide provides a comprehensive comparison of the chemical reactivity of 3,4-Dichlorobenzophenone and 4,4'-Dichlorobenzophenone. While both isomers share the same molecular formula, the differential positioning of their chlorine substituents leads to distinct electronic properties and, consequently, different reactivities, particularly in nucleophilic aromatic substitution (SNAr) reactions. This analysis is supported by theoretical principles and available experimental data, offering valuable insights for synthetic chemists and drug development professionals.
Executive Summary
The positioning of chlorine atoms on the benzophenone scaffold significantly influences the electrophilicity of the aromatic rings and the stability of reaction intermediates. In nucleophilic aromatic substitution reactions, 4,4'-Dichlorobenzophenone is generally more reactive than this compound . This heightened reactivity is attributed to the para-position of the chlorine atom on one ring relative to the activating electron-withdrawing carbonyl group, which effectively delocalizes the negative charge of the Meisenheimer intermediate formed during the reaction. In contrast, the chlorine atoms in this compound are positioned meta and ortho to the carbonyl group's point of attachment on one of the phenyl rings, providing less stabilization for the reaction intermediate.
In terms of biological activity, both isomers are recognized as potential endocrine-disrupting compounds. Notably, 4,4'-Dichlorobenzophenone has been studied for its estrogenic effects, acting as an agonist for estrogen receptors. The biological impact of this compound is less documented but it is also considered a potential endocrine disruptor.
Theoretical Basis for Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key reaction for modifying aromatic rings and is highly sensitive to the electronic environment of the substrate. The reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount to the overall reaction rate.
Key Factors Influencing SNAr Reactivity:
-
Electron-Withdrawing Groups (EWGs): The presence of strong EWGs on the aromatic ring is crucial for activating it towards nucleophilic attack. The benzophenone carbonyl group acts as a moderately strong EWG.
-
Position of EWGs: The activating effect of an EWG is most pronounced when it is positioned ortho or para to the leaving group (in this case, a chlorine atom). This positioning allows for the delocalization of the negative charge of the Meisenheimer intermediate onto the EWG through resonance, thereby stabilizing it.
-
Leaving Group Ability: The nature of the leaving group also affects the reaction rate, although the formation of the Meisenheimer complex is often the rate-determining step.
In the case of dichlorobenzophenones, the carbonyl group activates both phenyl rings. When a nucleophile attacks one of the rings, the chlorine atom on the other ring can influence the reactivity through its electron-withdrawing inductive effect.
-
4,4'-Dichlorobenzophenone: The chlorine atom on the non-reacting ring is in the para position relative to the carbonyl group. This position allows for effective resonance stabilization of the negative charge that develops on the reacting ring during the formation of the Meisenheimer intermediate.
-
This compound: The chlorine atoms are on the same ring. When a nucleophile attacks the dichlorinated ring, the chlorine at the 4-position is para to the point of attack (if the nucleophile attacks the carbon bearing the 3-chloro group) or meta (if it attacks the carbon with the 4-chloro group), and the chlorine at the 3-position is meta or ortho, respectively. The stabilization of the intermediate is less effective compared to the para-activation in the 4,4'-isomer.
The logical relationship governing the reactivity in SNAr reactions is illustrated in the following diagram:
Quantitative Data Comparison
| Property | This compound | 4,4'-Dichlorobenzophenone | Reference |
| Reactivity in PAEK Synthesis | Lower | Higher (implied) | |
| CAS Number | 6284-79-3 | 90-98-2 | |
| Molecular Formula | C₁₃H₈Cl₂O | C₁₃H₈Cl₂O | |
| Molecular Weight | 251.11 g/mol | 251.11 g/mol | |
| Melting Point | Not specified | 144-147 °C | |
| Boiling Point | Not specified | 353 °C |
Experimental Protocols
To empirically determine the relative reactivity of this compound and 4,4'-Dichlorobenzophenone, a competitive reaction can be performed. This experiment would involve reacting an equimolar mixture of the two isomers with a limiting amount of a nucleophile and analyzing the product ratio.
Protocol: Competitive Nucleophilic Aromatic Substitution
Objective: To determine the relative reactivity of this compound and 4,4'-Dichlorobenzophenone towards a common nucleophile.
Materials:
-
This compound
-
4,4'-Dichlorobenzophenone
-
Sodium methoxide (or another suitable nucleophile)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous toluene
-
Dichloromethane (for extraction)
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 251.1 mg) and 4,4'-Dichlorobenzophenone (1.0 mmol, 251.1 mg).
-
Solvent Addition: Add anhydrous DMF (20 mL) and anhydrous toluene (10 mL) to the flask and stir the mixture until all solids are dissolved.
-
Nucleophile Addition: In a separate flask, prepare a 0.5 M solution of sodium methoxide in methanol. Add 0.5 mmol of the sodium methoxide solution (1.0 mL) dropwise to the reaction mixture at room temperature over 10 minutes.
-
Reaction: Heat the reaction mixture to 80°C and monitor the progress by thin-layer chromatography (TLC) or by taking aliquots for GC-MS analysis at regular intervals (e.g., 1, 2, 4, and 8 hours).
-
Workup: After a predetermined time or when the reaction has reached a desired conversion, cool the mixture to room temperature. Quench the reaction by adding 20 mL of saturated aqueous ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixture by GC-MS to determine the ratio of the methoxy-substituted products derived from this compound and 4,4'-Dichlorobenzophenone. The relative peak areas will provide a semi-quantitative measure of the relative reactivity of the two isomers.
The following diagram illustrates the experimental workflow:
Biological Activity and Signaling Pathways
Both this compound and 4,4'-Dichlorobenzophenone are of interest to toxicologists and drug development professionals due to their potential to interact with biological systems.
4,4'-Dichlorobenzophenone:
-
Endocrine Disruption: This isomer has been shown to exhibit estrogenic activity. It can bind to estrogen receptors (ERα and ERβ) and act as an agonist, potentially disrupting normal endocrine function. This interaction can lead to the proliferation of estrogen-sensitive cells, such as MCF-7 breast cancer cells.
This compound:
-
Potential Endocrine Disruptor: While less studied than its 4,4'-isomer, this compound is also classified as a potential endocrine-disrupting compound. Further research is needed to fully elucidate its specific biological targets and mechanisms of action.
The interaction of these compounds with estrogen receptors can trigger a cascade of cellular events. A simplified representation of this signaling pathway is shown below:
Conclusion
The reactivity of dichlorobenzophenone isomers is a clear illustration of the profound impact of substituent positioning on the chemical behavior of aromatic compounds. For researchers engaged in the synthesis of novel compounds, particularly through nucleophilic aromatic substitution, 4,4'-Dichlorobenzophenone offers a more reactive substrate compared to this compound. This difference in reactivity, rooted in the principles of electronic stabilization of reaction intermediates, should be a key consideration in reaction design and optimization.
From a biological perspective, the potential for both isomers to act as endocrine disruptors warrants further investigation. The established estrogenic activity of 4,4'-Dichlorobenzophenone highlights the importance of understanding the structure-activity relationships of this class of compounds to assess their potential toxicological impact and to guide the development of safer alternatives. The provided experimental protocol offers a framework for directly quantifying the reactivity differences, enabling a more precise understanding of these important chemical building blocks.
A Comparative Guide to Photosensitizer Performance: 3,4-Dichlorobenzophenone vs. Benzophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3,4-Dichlorobenzophenone and the archetypal photosensitizer, benzophenone. The selection of an appropriate photosensitizer is critical for the success of photochemical reactions, including applications in organic synthesis, photopolymerization, and photodynamic therapy research. This document outlines the key performance differences, supported by experimental data and detailed protocols, to aid researchers in making an informed decision. The primary distinction arises from the "heavy-atom effect" introduced by the chlorine substituents in this compound, which significantly modulates its photophysical properties.
Data Presentation: Photophysical and Photochemical Properties
The efficiency of a photosensitizer is determined by its ability to absorb light, populate a long-lived triplet excited state, and transfer that energy to a substrate. The following tables summarize key quantitative data for benzophenone and its dichlorinated derivative.
Table 1: Comparison of Key Photophysical Properties
| Property | Symbol | Benzophenone | This compound | Significance |
| Molar Absorptivity (in cyclohexane) | ε at λmax | ~200 M⁻¹cm⁻¹ at ~330 nm | Data not readily available, but expected to be similar to Benzophenone | Efficiency of light absorption at a given wavelength. |
| Triplet State Energy | ET | ~69 kcal/mol | ~68 kcal/mol | Determines if energy transfer to a target molecule is energetically favorable. |
| Intersystem Crossing Quantum Yield | ΦISC | ~1.0 (in non-polar solvents)[1] | Expected to be ~1.0 | The efficiency of forming the reactive triplet state after light absorption.[1] |
| Triplet Lifetime (in benzene) | τT | ~6.5 µs[2] | Expected to be shorter than Benzophenone | The duration for which the reactive triplet state is available for reaction. |
Note: Specific experimental data for this compound is less common in literature than for benzophenone or 4,4'-Dichlorobenzophenone. The values provided are based on the known behavior of halogenated benzophenones.
The most significant difference lies in the triplet lifetime (τT). The chlorine atoms in this compound introduce a heavy-atom effect . This effect enhances spin-orbit coupling, which not only facilitates the S1 → T1 intersystem crossing (making ΦISC highly efficient) but also promotes the spin-forbidden T1 → S0 decay, thus shortening the triplet lifetime.[3][4]
Mechanistic Framework and Experimental Design
The function of these photosensitizers is best understood through the Jablonski diagram, which illustrates the electronic state transitions following photoexcitation.
Caption: Figure 1: Key electronic transitions in a photosensitizer.
The experimental determination of key parameters like triplet lifetime and quantum yield is commonly performed using Laser Flash Photolysis (LFP).
Caption: Figure 2: Standard workflow for characterizing triplet states.
Experimental Protocols
Accurate characterization of photosensitizers is fundamental. Below are detailed protocols for key experiments.
Protocol 1: Determination of Triplet Quantum Yield (ΦT) via Laser Flash Photolysis
This protocol uses a comparative method, measuring the transient absorbance of the sample against a well-characterized standard (benzophenone).[5]
-
Objective: To determine the efficiency of triplet state formation for this compound.
-
Materials & Instrumentation:
-
This compound (sample), Benzophenone (standard, ΦT ≈ 1 in benzene).[5]
-
Spectroscopic grade benzene or acetonitrile.
-
Nitrogen or Argon gas for deoxygenation.
-
Nanosecond Laser Flash Photolysis (LFP) system with a pulsed laser (e.g., Nd:YAG at 355 nm), a probe lamp (Xenon), a monochromator, and a fast detector (photomultiplier tube).[6][7][8]
-
UV-Vis Spectrophotometer.
-
-
Procedure:
-
Solution Preparation: Prepare solutions of both the standard (benzophenone) and the sample (this compound) in the chosen solvent. Adjust concentrations to have the same absorbance (typically 0.1-0.2) at the laser excitation wavelength (355 nm).
-
Deoxygenation: Transfer the solutions to quartz cuvettes suitable for LFP. Deoxygenate each solution by bubbling with high-purity nitrogen or argon for at least 20 minutes to prevent quenching of the triplet state by molecular oxygen.
-
Standard Measurement: Place the cuvette with the benzophenone standard in the LFP sample holder.
-
Excite the sample with the laser pulse. Record the transient absorption decay at the T-T absorption maximum for benzophenone (~530 nm in acetonitrile).[9] Measure the maximum change in optical density (ΔOD_std) immediately after the laser pulse.
-
Sample Measurement: Replace the standard with the sample cuvette. Under identical experimental conditions (laser power, detector settings), excite the sample and record the transient absorption decay at its T-T absorption maximum. Measure the maximum change in optical density (ΔOD_sample).
-
-
Data Analysis:
-
The triplet quantum yield of the sample (ΦT_sample) is calculated using the equation:
ΦT_sample = ΦT_std * (ΔODsample / ΔODstd) * (εT_std / εT_sample)
-
Where ΦT_std is the known quantum yield of the standard, ΔOD is the change in optical density, and εT is the molar extinction coefficient of the triplet-triplet absorption for the sample and standard. If εT values are unknown, they are often assumed to be similar for structurally related molecules as a first approximation.
-
Protocol 2: Quantum Yield Measurement for a Photosensitized Reaction
This protocol measures the efficiency of a photosensitizer in promoting a specific chemical transformation.[10]
-
Objective: To quantify the efficiency of this compound or benzophenone in catalyzing a known photochemical reaction (e.g., isomerization of cis-stilbene to trans-stilbene).
-
Materials & Instrumentation:
-
Photosensitizer (Benzophenone or this compound).
-
Reactant (e.g., cis-stilbene).
-
Chemical actinometer (e.g., potassium ferrioxalate) for determining photon flux.
-
Photoreactor with a monochromatic light source (e.g., LED or lamp with a filter, λ ≈ 365 nm).
-
UV-Vis Spectrophotometer.
-
Analytical instrument for quantifying reactant/product (e.g., HPLC or GC).
-
-
Procedure:
-
Determine Photon Flux (I₀): First, irradiate the chemical actinometer solution in the photoreactor for a set time. Measure the resulting chemical change via UV-Vis spectroscopy to calculate the number of photons per second entering the sample (the photon flux).
-
Sample Preparation: Prepare a solution of the reactant and the photosensitizer in a suitable solvent. The photosensitizer concentration should be adjusted so that it absorbs >99% of the incident light at the irradiation wavelength.
-
Irradiation: Place the sample solution in the photoreactor and irradiate for a specific time. Ensure the total conversion of the reactant is kept low (<10%) to simplify kinetic analysis.
-
Analysis: After irradiation, take an aliquot of the solution and analyze it using HPLC or GC to determine the number of moles of product formed (or reactant consumed).
-
-
Data Analysis:
-
The reaction quantum yield (Φ_R) is the number of reactant molecules consumed divided by the number of photons absorbed by the photosensitizer.[11][12]
ΦR = (moles of product formed) / (moles of photons absorbed)
-
The moles of photons absorbed is the product of the photon flux (I₀, in moles/sec) and the irradiation time (t, in sec). This allows for a direct comparison of the catalytic efficiency of the two photosensitizers under identical conditions.
-
Conclusion and Recommendations
The choice between this compound and benzophenone depends on the specific requirements of the photochemical application.
-
Benzophenone remains the workhorse photosensitizer due to its well-characterized properties, high triplet quantum yield, and relatively long triplet lifetime.[1] It is ideal for reactions where a longer period is needed for the excited sensitizer to encounter a substrate, particularly at low substrate concentrations.
-
This compound , due to the heavy-atom effect, offers a similarly high efficiency in generating triplet states but with a shorter triplet lifetime.[3] This can be advantageous in specific scenarios:
-
High Substrate Concentrations: When the substrate is abundant, the shorter lifetime is less of a limitation, and the high reactivity is maintained.
-
Minimizing Side Reactions: A shorter triplet lifetime can reduce the probability of undesired side reactions of the photosensitizer itself, such as degradation or reactions with the solvent.
-
For most standard applications, benzophenone's robust nature and longer triplet lifetime make it a reliable choice. However, for systems requiring high turnover at high substrate concentrations or where sensitizer stability is a concern, this compound presents a valuable, albeit more specialized, alternative. Researchers should consider substrate concentration, potential side reactions, and desired reaction kinetics when selecting the optimal photosensitizer.
References
- 1. edinst.com [edinst.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. scielo.br [scielo.br]
- 7. ru.ac.za [ru.ac.za]
- 8. Laser flash photolysis – Ultrafast and Microspectroscopy Laboratories [uml.chemistry.unimelb.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
- 11. Quantum yield - Wikipedia [en.wikipedia.org]
- 12. Quantum Yield [omlc.org]
A Comparative Guide to the Validation of an HPLC Method for the Quantification of 3,4-Dichlorobenzophenone
This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3,4-Dichlorobenzophenone. The performance of this method is compared with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. Detailed experimental protocols and supporting data are presented to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific applications.
Data Presentation: A Comparative Analysis of Analytical Techniques
The selection of an analytical method is critically dependent on its quantitative performance characteristics. The following table summarizes the key validation parameters for the quantification of this compound using a validated HPLC-UV method, and compares them with typical performance characteristics of GC-MS and UV-Vis Spectrophotometry based on data for closely related benzophenone derivatives.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Ultraviolet-Visible (UV-Vis) Spectrophotometry |
| Linearity (r²) | ≥0.999 | Typically ≥0.99 | Typically ≥0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 90 - 110% | 95 - 105% |
| Precision (% RSD) | < 2.0% | < 15% | < 5.0% |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.01 ng/mL | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL | ~0.03 ng/mL | ~0.3 µg/mL |
| Specificity | High | Very High | Low to Moderate |
| Sample Throughput | High | Moderate | High |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are the protocols for the validated HPLC-UV method and representative procedures for the alternative techniques.
Validated High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol describes a validated reversed-phase HPLC method for the quantification of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, degasser, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in a suitable solvent, and dilute with the mobile phase to a final concentration within the linear range of the method. Filter the final solution through a 0.45 µm syringe filter before injection.
3. Method Validation Procedure:
The method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
-
Specificity: The ability of the method to exclusively measure the analyte of interest was confirmed by analyzing a placebo sample, which showed no interfering peaks at the retention time of this compound.
-
Linearity: A calibration curve was constructed by plotting the peak area against the concentration of the working standard solutions. The linearity was established over the concentration range of 0.5 - 75 µg/mL.
-
Accuracy: The accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Determined by analyzing the same sample on two different days by two different analysts.
-
-
LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min).
Alternative Method Protocols
1. Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.
-
Sample Preparation: Samples are typically extracted with an organic solvent, and the extract may require a cleanup step. For some applications, derivatization may be necessary.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless or on-column injection is often used, though on-column injection can help to prevent thermal decomposition of related compounds.[2]
-
Detection: Mass spectrometry in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
2. UV-Vis Spectrophotometry:
This technique is simpler and more cost-effective but less specific than chromatographic methods.[3]
-
Sample Preparation: The sample is dissolved in a suitable UV-transparent solvent (e.g., ethanol or methanol).
-
Instrumentation: A UV-Vis spectrophotometer.
-
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) for this compound. For benzophenone, the λmax is around 260 nm.[4]
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of the standard and sample solutions at the λmax.
-
Construct a calibration curve and determine the concentration of the unknown sample.
-
Mandatory Visualization
The following diagrams illustrate the workflow for the HPLC method validation and a logical comparison of the analytical techniques discussed.
References
A Comparative Guide to Purity Analysis of 3,4-Dichlorobenzophenone by Differential Scanning Calorimetry
For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products. 3,4-Dichlorobenzophenone, a key intermediate in organic synthesis, is no exception. This guide provides an objective comparison of Differential Scanning Calorimetry (DSC) with other common analytical techniques for purity assessment, supported by experimental protocols and illustrative data.
Differential Scanning Calorimetry is a powerful thermoanalytical technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. For purity analysis of crystalline compounds like this compound, DSC is particularly valuable as impurities broaden the melting range and lower the melting point, a phenomenon described by the van't Hoff equation.[1]
Comparison of Analytical Methods
While DSC is a primary method for determining the purity of high-purity crystalline substances, other chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are often used as complementary or alternative methods. The choice of method depends on the nature of the impurities and the specific requirements of the analysis.
| Parameter | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Measures the heat absorbed during melting point depression. | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase, with mass spectrometric detection for identification. |
| Applicability | Ideal for crystalline, thermally stable compounds with high purity (>98.5 mol%).[2] | Broadly applicable to a wide range of non-volatile and thermally labile compounds. | Suitable for volatile and semi-volatile thermally stable compounds. |
| Sample Type | Solid | Solid or Liquid | Solid or Liquid (requires dissolution in a volatile solvent) |
| Impurity Detection | Detects eutectic impurities that are soluble in the melt. | Detects impurities with different polarities and UV-Vis absorbance. | Detects volatile and semi-volatile impurities that can be separated by the GC column. |
| Quantitative Analysis | Provides the total mole percentage of impurities. | Quantifies individual impurities relative to a reference standard. | Quantifies individual volatile and semi-volatile impurities. |
| Advantages | - Absolute method (no reference standard needed for the impurity) - Fast and requires small sample size - Provides information on melting point and enthalpy of fusion | - High sensitivity and resolution - Well-established and versatile method - Can separate complex mixtures | - High sensitivity and specificity - Provides structural information for impurity identification |
| Limitations | - Not suitable for amorphous or thermally unstable compounds - Does not identify individual impurities - Less sensitive to non-eutectic impurities | - Requires a reference standard for each impurity for accurate quantification - Can be time-consuming to develop methods | - Not suitable for non-volatile or thermally labile compounds - Derivatization may be required for some compounds |
Illustrative Purity Analysis of this compound
The following table presents hypothetical, yet representative, data for the purity analysis of a batch of this compound using DSC, HPLC, and GC-MS.
| Analytical Method | Parameter Measured | Result |
| Differential Scanning Calorimetry (DSC) | Purity (mol%) | 99.85% |
| Onset of Melting (°C) | 101.5 °C | |
| Peak Melting Temperature (°C) | 103.2 °C | |
| High-Performance Liquid Chromatography (HPLC) | Purity by Area % | 99.80% |
| Impurity 1 (Retention Time: 3.5 min) | 0.12% | |
| Impurity 2 (Retention Time: 5.2 min) | 0.08% | |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity by Area % | 99.90% |
| Volatile Impurity 1 (Retention Time: 4.8 min) | 0.05% | |
| Volatile Impurity 2 (Retention Time: 6.1 min) | 0.05% |
Experimental Protocols
Purity Determination by Differential Scanning Calorimetry (DSC)
This protocol is based on the van't Hoff principle of melting point depression.
Instrumentation: A calibrated Differential Scanning Calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a clean aluminum DSC pan. Crimp the pan to seal it.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Set the temperature program:
-
Equilibrate at 80°C.
-
Ramp up to 120°C at a slow heating rate, typically 1-2°C/min, to ensure thermal equilibrium.
-
-
Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.
-
-
Data Analysis:
-
Integrate the area of the melting endotherm to determine the heat of fusion (ΔHfus).
-
The instrument software will then apply the van't Hoff equation to calculate the mole percent purity.
-
DOT Script for DSC Experimental Workflow:
Caption: Workflow for DSC Purity Analysis.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reversed-phase HPLC method for the separation and quantification of this compound and its non-volatile impurities.
Instrumentation: A standard HPLC system with a UV detector.
Methodology:
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with 50% acetonitrile.
-
Linearly increase to 95% acetonitrile over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Further dilute to approximately 0.1 mg/mL for analysis.
-
-
Data Analysis:
-
Integrate the peak areas of the main component and all impurities.
-
Calculate the purity by area percent.
-
DOT Script for HPLC Experimental Workflow:
Caption: Workflow for HPLC Purity Analysis.
Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the detection and identification of volatile impurities in this compound.
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
Methodology:
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 150°C, hold for 2 minutes.
-
Ramp at 10°C/min to 280°C, hold for 5 minutes.
-
-
Injector Temperature: 250°C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Sample Preparation:
-
Prepare a solution of this compound in a volatile solvent like dichloromethane at a concentration of approximately 1 mg/mL.
-
-
Data Analysis:
-
Integrate the peak areas from the total ion chromatogram (TIC).
-
Calculate purity by area percent.
-
Identify impurities by comparing their mass spectra to a library (e.g., NIST).
-
DOT Script for GC-MS Experimental Workflow:
Caption: Workflow for GC-MS Purity Analysis.
References
A Comparative Spectroscopic Analysis of 3,4-Dichlorobenzophenone and Its Isomers
In the realm of chemical research and drug development, the precise characterization of molecular structures is paramount. Isomeric compounds, which share the same molecular formula but differ in the arrangement of atoms, often exhibit distinct physical, chemical, and biological properties. This guide provides a detailed spectroscopic comparison of 3,4-Dichlorobenzophenone and its various isomers, offering a comprehensive dataset for researchers, scientists, and professionals in drug development. The following sections present a comparative analysis based on Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), complete with experimental protocols and visual workflows to aid in the identification and differentiation of these compounds.
Molecular Structures
The isomers of dichlorobenzophenone discussed in this guide are:
-
This compound
-
2,4'-Dichlorobenzophenone
-
4,4'-Dichlorobenzophenone
-
2,4-Dichlorobenzophenone
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for this compound and its isomers. This quantitative data is essential for the unambiguous identification of each isomer.
¹H NMR and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, allowing for the differentiation of isomers.
Table 1: ¹H NMR Spectral Data of Dichlorobenzophenone Isomers
| Isomer | Structure | Chemical Shift (δ, ppm) and Splitting Pattern |
| This compound | (3,4-dichlorophenyl)(phenyl)methanone | Aromatic protons typically appear in the range of 7.2-8.0 ppm. The specific shifts and multiplicities depend on the substitution pattern. |
| 2,4'-Dichlorobenzophenone | (2-chlorophenyl)(4-chlorophenyl)methanone | Aromatic protons typically appear in the range of 7.2-7.8 ppm. The distinct electronic environments of the two rings lead to a more complex spectrum.[1] |
| 4,4'-Dichlorobenzophenone | bis(4-chlorophenyl)methanone | Due to the symmetry of the molecule, a simpler spectrum is expected with aromatic protons appearing as two doublets in the aromatic region.[2] |
| 2,4-Dichlorobenzophenone | (2,4-dichlorophenyl)(phenyl)methanone | Aromatic protons typically appear in the range of 7.2-7.8 ppm. The spectrum will be complex due to the lack of symmetry.[3] |
Table 2: ¹³C NMR Spectral Data of Dichlorobenzophenone Isomers
| Isomer | Key ¹³C NMR Signals (δ, ppm) |
| This compound | Carbonyl carbon (C=O) signal typically appears around 195 ppm. Aromatic carbons appear in the 120-140 ppm range. |
| 4,4'-Dichlorobenzophenone | Carbonyl carbon (C=O) signal is observed around 194.2 ppm. Due to symmetry, fewer signals are observed for the aromatic carbons. |
Note: Specific chemical shift values can vary slightly depending on the solvent and concentration.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present.
Table 3: Key IR Absorption Bands of Dichlorobenzophenone Isomers
| Isomer | C=O Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) |
| This compound | ~1660 | ~1030-1090 | ~3050-3100 |
| 2,4'-Dichlorobenzophenone | ~1665 | ~1015-1090 | ~3050-3100 |
| 4,4'-Dichlorobenzophenone | ~1655 | ~1010-1090 | ~3050-3100 |
| 2,4-Dichlorobenzophenone | ~1668 | ~1030-1100 | ~3050-3100 |
Note: These are approximate values and can be influenced by the physical state of the sample.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present.
Table 4: UV-Vis Spectral Data of Dichlorobenzophenone Isomers
| Isomer | λmax (nm) | Solvent |
| This compound | ~254, ~290 | Ethanol |
| 2,4'-Dichlorobenzophenone | ~256, ~300 | Ethanol[4] |
| 4,4'-Dichlorobenzophenone | ~265 | Ethanol[5] |
Mass Spectrometry (MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation. All dichlorobenzophenone isomers have a molecular weight of approximately 251.11 g/mol .[4][6][7]
Table 5: Mass Spectrometry Data of Dichlorobenzophenone Isomers
| Isomer | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) |
| This compound | 250, 252, 254 (isotopic pattern for 2 Cl atoms) | 173/175 [(M-C₆H₅)⁺], 139/141 [(ClC₆H₄CO)⁺], 111/113 [(ClC₆H₄)⁺], 77 [(C₆H₅)⁺] |
| 2,4'-Dichlorobenzophenone | 250, 252, 254 | 139/141, 111/113, 75 |
| 4,4'-Dichlorobenzophenone | 250, 252, 254 | 139/141, 111/113, 75[8] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the dichlorobenzophenone isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
¹H NMR Spectrum Acquisition:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
Parameters: A standard single-pulse sequence is typically used with a spectral width of ~12 ppm, an acquisition time of ~2-3 seconds, a relaxation delay of 1-2 seconds, and 8-16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Spectrum Acquisition:
-
Spectrometer: A 75 MHz or higher field NMR spectrometer.
-
Parameters: A proton-decoupled pulse sequence is commonly used.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.
-
Spectrum Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Procedure: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the sample spectrum. The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the dichlorobenzophenone isomer in a suitable UV-transparent solvent (e.g., ethanol or hexane). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.
-
Spectrum Acquisition:
-
Spectrometer: A double-beam UV-Vis spectrophotometer.
-
Procedure: Fill a quartz cuvette with the pure solvent to serve as a reference. Fill a second quartz cuvette with the sample solution. Place both cuvettes in the spectrophotometer and record the spectrum over a range of approximately 200-400 nm.
-
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common method for volatile compounds like dichlorobenzophenones.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Workflow for Isomer Identification
The following diagram illustrates a logical workflow for the identification of an unknown dichlorobenzophenone isomer using the spectroscopic techniques described.
Caption: Workflow for the spectroscopic identification of dichlorobenzophenone isomers.
This comprehensive guide provides the necessary data and methodologies to effectively distinguish between this compound and its isomers. By systematically applying these spectroscopic techniques, researchers can confidently identify and characterize these compounds for their specific applications.
References
- 1. 2,4'-Dichlorobenzophenone(85-29-0) 1H NMR [m.chemicalbook.com]
- 2. 4,4'-Dichlorobenzophenone(90-98-2) 1H NMR [m.chemicalbook.com]
- 3. 2,4-DICHLOROBENZOPHENONE(19811-05-3) 1H NMR spectrum [chemicalbook.com]
- 4. 2,4'-Dichlorobenzophenone [webbook.nist.gov]
- 5. 4,4'-Dichlorobenzophenone [webbook.nist.gov]
- 6. This compound | C13H8Cl2O | CID 80494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4,4'-Dichlorobenzophenone [webbook.nist.gov]
- 8. 4,4'-Dichlorobenzophenone | C13H8Cl2O | CID 7034 - PubChem [pubchem.ncbi.nlm.nih.gov]
Performance of 3,4-Dichlorobenzophenone in Diverse Solvent Systems: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent system is critical to optimizing reaction kinetics, ensuring compound stability, and achieving desired solubility. This guide provides a comparative overview of the performance of 3,4-Dichlorobenzophenone in various solvent systems. Due to the specificity of experimental data, this guide outlines the methodologies for generating comparative data and presents illustrative tables.
Executive Summary
This compound is a versatile intermediate in organic synthesis.[1][2] Its performance is intricately linked to the solvent system in which it is used. The polarity, protic or aprotic nature, and coordinating ability of the solvent can significantly influence solubility, stability, and reactivity. This guide details the experimental protocols to quantify these performance metrics and provides a framework for comparison with alternative compounds.
Data Presentation
The following tables are structured to present a clear comparison of this compound's performance. Experimental determination using the protocols outlined in the subsequent section is required to populate these tables with specific values.
Table 1: Solubility of this compound and Alternatives in Various Solvents at 25°C
| Solvent System | This compound ( g/100 mL) | Alternative 1: 4,4'-Dichlorobenzophenone ( g/100 mL) | Alternative 2: 2,4'-Dichlorobenzophenone ( g/100 mL) |
| Polar Protic | |||
| Methanol | Data to be determined | Data to be determined | Data to be determined |
| Ethanol | Data to be determined | Data to be determined | Data to be determined |
| Isopropanol | Data to be determined | Data to be determined | Data to be determined |
| Water | Insoluble[3] | Data to be determined | Data to be determined |
| Polar Aprotic | |||
| Acetone | Data to be determined | Data to be determined | Data to be determined |
| Acetonitrile | Data to be determined | Data to be determined | Data to be determined |
| Dimethylformamide (DMF) | Data to be determined | Data to be determined | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | Data to be determined | Data to be determined | Data to be determined |
| Non-Polar | |||
| Hexane | Data to be determined | Data to be determined | Data to be determined |
| Toluene | Data to be determined | Data to be determined | Data to be determined |
| Dichloromethane (DCM) | Data to be determined | Data to be determined | Data to be determined |
| Diethyl Ether | Data to be determined | Data to be determined | Data to be determined |
Table 2: Stability of this compound (% Degradation after 48h)
| Solvent System | Thermal (60°C) | Photolytic (UV 365 nm) | Acidic (0.1 M HCl) | Basic (0.1 M NaOH) |
| Methanol | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Acetonitrile | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Dichloromethane | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Toluene | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Table 3: Reaction Kinetics (Illustrative Friedel-Crafts Acylation)
| Solvent | Dielectric Constant | Relative Rate Constant (k_rel) |
| Carbon Disulfide | 2.6 | Data to be determined |
| Nitrobenzene | 34.8 | Data to be determined |
| 1,2-Dichloroethane | 10.4 | Data to be determined |
Experimental Protocols
Detailed methodologies are crucial for generating reliable and comparable data.
Protocol 1: Determination of Solubility
This protocol is adapted from standard laboratory procedures for determining the solubility of organic compounds.[4][5]
-
Objective: To determine the solubility of this compound in various solvents at a specified temperature (e.g., 25°C).
-
Materials:
-
This compound
-
A range of analytical grade solvents (as listed in Table 1)
-
Vials with screw caps
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Filtration apparatus (e.g., syringe filters)
-
HPLC or UV-Vis spectrophotometer
-
-
Procedure:
-
Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials.
-
Equilibrate the vials in a thermostatically controlled shaker at 25°C for 24 hours to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand for at least 2 hours for the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Quantify the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis method.
-
Calculate the solubility in g/100 mL.
-
Protocol 2: Stability Assessment (Forced Degradation Study)
This protocol outlines a forced degradation study to identify potential degradation pathways and assess the stability of this compound in different solvents.[6][7]
-
Objective: To evaluate the stability of this compound under various stress conditions (thermal, photolytic, acidic, basic) in different solvents.
-
Materials:
-
This compound
-
Selected solvents (e.g., Methanol, Acetonitrile, Dichloromethane)
-
0.1 M HCl, 0.1 M NaOH
-
Quartz cuvettes or vials for photostability
-
Temperature-controlled oven
-
Photostability chamber with a UV lamp (e.g., 365 nm)
-
HPLC with a photodiode array (PDA) detector
-
-
Procedure:
-
Prepare stock solutions of this compound (e.g., 1 mg/mL) in each of the selected solvents.
-
Thermal Stability: Transfer an aliquot of the stock solution into a vial, seal it, and place it in an oven at a specified temperature (e.g., 60°C) for 48 hours. Keep a control sample at room temperature, protected from light.
-
Photostability: Transfer an aliquot of the stock solution into a quartz vial, seal it, and expose it to UV light in a photostability chamber for a defined period. Wrap a control sample in aluminum foil and place it in the same chamber.
-
Acidic/Basic Stability: To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl or 0.1 M NaOH. Keep the solutions at room temperature for 48 hours.
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all samples (stressed and control) by HPLC-PDA. Compare the peak area of the parent compound and observe the formation of any degradation products.
-
Calculate the percentage of degradation.
-
Protocol 3: Measurement of Reaction Kinetics
This protocol provides a general framework for studying the effect of solvents on the kinetics of a reaction involving this compound.[8]
-
Objective: To determine the rate constant of a reaction involving this compound in different solvent systems.
-
Materials:
-
This compound
-
Other reactants and catalyst (e.g., for a Friedel-Crafts reaction)
-
A range of anhydrous solvents
-
Thermostatted reaction vessel
-
Sampling equipment (e.g., syringes)
-
Quenching solution
-
Analytical instrument for monitoring reaction progress (e.g., GC, HPLC)
-
-
Procedure:
-
Set up the reaction in the thermostatted vessel under an inert atmosphere if necessary.
-
Dissolve the reactants in the chosen solvent and allow the temperature to equilibrate.
-
Initiate the reaction by adding the final reactant or catalyst. Start timing simultaneously.
-
Withdraw aliquots of the reaction mixture at regular time intervals.
-
Immediately quench the reaction in the aliquot to stop it (e.g., by adding a suitable quenching agent).
-
Analyze the quenched samples to determine the concentration of this compound or a product over time.
-
Plot the concentration data versus time and determine the reaction order and the rate constant (k).
-
Repeat the experiment for each solvent system under identical conditions.
-
Visualizations
The following diagrams illustrate key experimental workflows.
Caption: Workflow for determining the solubility of this compound.
Caption: Workflow for the stability assessment of this compound.
Alternatives to this compound
Several isomers of dichlorobenzophenone exist, with 4,4'- and 2,4'-dichlorobenzophenone being common alternatives in various synthetic applications.[1][9][10][11]
-
4,4'-Dichlorobenzophenone: This symmetrical isomer is often used as a photoinitiator in UV curing applications and in the synthesis of pesticides and pharmaceuticals.[9] Its symmetry can influence its crystalline structure and, consequently, its melting point and solubility compared to the 3,4-isomer.
-
2,4'-Dichlorobenzophenone: The steric hindrance from the ortho-chlorine atom in this isomer can affect its reactivity and the conformation of molecules derived from it. It is also used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.[1][11]
The choice between these isomers will depend on the specific reaction, desired product characteristics, and the compound's performance in the chosen solvent system. The experimental protocols provided in this guide can be applied to these alternatives to generate a direct and quantitative comparison.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound CAS#: 6284-79-3 [amp.chemicalbook.com]
- 3. This compound(6284-79-3) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chem.ws [chem.ws]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. genchem.chem.umass.edu [genchem.chem.umass.edu]
- 9. chemimpex.com [chemimpex.com]
- 10. prepchem.com [prepchem.com]
- 11. 2,4'-Dichlorobenzophenone | C13H8Cl2O | CID 66558 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Catalysts for the Synthesis of 3,4-Dichlorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3,4-Dichlorobenzophenone, a key intermediate in the production of pharmaceuticals and other fine chemicals, is predominantly achieved via Friedel-Crafts acylation of 1,2-dichlorobenzene with benzoyl chloride. The choice of catalyst is a critical parameter that dictates the efficiency, environmental impact, and economic viability of this process. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to inform catalyst selection for this important transformation.
Quantitative Performance Comparison of Catalysts
The following table summarizes the performance of different catalysts for the synthesis of dichlorobenzophenone isomers, providing a basis for comparison. It is important to note that reaction conditions and substrates may vary slightly between studies, which can influence outcomes.
| Catalyst | Catalyst Loading | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Anhydrous AlCl₃ | >100 mol% (Stoichiometric) | 1,2-Dichlorobenzene | 1,2-Dichlorobenzene | 170 | 5 | ~95% |
| Anhydrous FeCl₃ | Stoichiometric | Benzene | (Not Specified) | 60 | 24 | ~85% |
| Zeolite H-beta | (Not Specified) | Chlorobenzene | (Not Specified) | (Not Specified) | (Not Specified) | >88% (for 4,4'-isomer)[1] |
| Iodine | Catalytic | Anisole | Solvent-free | 90 | 0.5 | ~98% (for methoxybenzophenone) |
Experimental Protocols
A generalized, detailed methodology for the synthesis of this compound via Friedel-Crafts acylation is provided below. This protocol is based on established procedures using traditional Lewis acid catalysts.
Synthesis of this compound using Aluminum Chloride (AlCl₃)
Materials:
-
1,2-Dichlorobenzene (Substrate and Solvent)
-
Benzoyl chloride (Acylating agent)
-
Anhydrous Aluminum Chloride (AlCl₃) (Catalyst)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (or other suitable organic solvent for extraction)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) (Drying agent)
Procedure:
-
Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser fitted with a gas trap (to handle evolved HCl), and a dropping funnel. The entire apparatus must be dried to prevent deactivation of the Lewis acid catalyst.
-
Charging Reagents: The flask is charged with anhydrous aluminum chloride and an excess of 1,2-dichlorobenzene, which serves as both the reactant and the solvent.
-
Addition of Acylating Agent: The mixture is cooled in an ice bath. Benzoyl chloride is added dropwise from the dropping funnel over a period of 30-60 minutes with continuous stirring. The reaction is exothermic, and the temperature should be maintained below 10°C during the addition.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then heated to reflux (approximately 170°C) and maintained for 5 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Work-up and Quenching: After the reaction is complete, the mixture is cooled to room temperature and then slowly and carefully poured onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride-ketone complex.
-
Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted two times with dichloromethane.
-
Washing: The combined organic layers are washed sequentially with water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure this compound.
Logical Workflow for Synthesis and Purification
The following diagram illustrates the logical steps involved in the synthesis, from reaction setup to the final purified product.
References
Quantifying Purity: A Comparative Guide to Analyzing Impurities in 3,4-Dichlorobenzophenone
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comparative analysis of two robust analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of impurities in a 3,4-Dichlorobenzophenone sample. Detailed experimental protocols and supporting data are presented to aid in method selection and implementation.
The presence of impurities in pharmaceutical manufacturing can significantly impact the safety and efficacy of the final drug product. This compound is a key starting material in the synthesis of various pharmaceutical compounds. Its purity must be rigorously controlled to prevent the carry-over of unwanted side-products into the final API. The most probable impurities in this compound arise from its synthesis, typically a Friedel-Crafts acylation reaction, which can lead to the formation of various positional isomers of dichlorobenzophenone.
A Comparative Overview: HPLC vs. GC-MS
The choice between HPLC and GC-MS for impurity analysis depends on the nature of the impurities and the specific requirements of the analysis, such as sensitivity and the need for structural elucidation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile and semi-volatile compounds in the gas phase followed by detection and identification based on their mass-to-charge ratio. |
| Advantages | - Excellent for non-volatile and thermally labile compounds.[1] - High precision and reproducibility.[1] - Wide variety of stationary and mobile phases provides versatility.[2][3] - Non-destructive, allowing for sample recovery. | - High sensitivity and specificity.[4][5] - Provides structural information for impurity identification.[4] - Excellent for volatile and semi-volatile impurities.[4] - Established methods for a wide range of compounds.[6] |
| Disadvantages | - May have lower resolution for some closely related isomers without specialized columns. - Peak identification is based on retention time, which may not be unique. - Can be more complex to develop methods for a wide range of polarities.[7] | - Limited to thermally stable and volatile compounds.[8] - Derivatization may be required for non-volatile compounds, adding complexity. - The high-energy ionization source can sometimes cause fragmentation of the parent ion, complicating analysis.[8] |
| Typical Application | Routine quality control, quantification of known impurities, and stability testing. | Identification of unknown volatile impurities, and trace-level quantification. |
Visualizing the Workflow and Decision Process
To streamline the process of impurity analysis, a general workflow can be followed. The selection of the most appropriate analytical technique is a critical decision point within this workflow.
Experimental Protocols
The following sections provide detailed, hypothetical experimental protocols for the analysis of impurities in a this compound sample using both HPLC-UV and GC-MS.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is designed for the quantification of potential isomeric impurities in this compound.
1. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and each known impurity standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Solution: Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the same solvent mixture.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0 50 20 90 25 90 25.1 50 | 30 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Data Analysis and Example Results:
The concentration of each impurity is calculated by comparing its peak area in the sample chromatogram to the peak area of the corresponding standard.
Table 1: Hypothetical HPLC Quantitative Data
| Compound | Retention Time (min) | Peak Area (Sample) | Concentration (%) |
| 2,4'-Dichlorobenzophenone | 15.2 | 15,800 | 0.08 |
| 2,2'-Dichlorobenzophenone | 16.5 | 9,500 | 0.05 |
| This compound | 18.1 | 19,750,000 | 99.85 |
| Unknown Impurity 1 | 19.3 | 5,900 | 0.02 |
| Total Impurities | 0.15 |
4. Method Validation Summary (as per ICH Q2(R1) guidelines): [9][10][11][12]
-
Specificity: The method should demonstrate good resolution between the main peak and all potential impurities.
-
Linearity: A correlation coefficient (r²) of ≥ 0.999 should be achieved for the main component and all specified impurities over a range of 50% to 150% of the target concentration.
-
Accuracy: Recovery should be within 98.0% to 102.0%.
-
Precision: The relative standard deviation (RSD) for replicate injections should be ≤ 2.0%.
-
Limit of Quantification (LOQ): The LOQ should be established with acceptable precision and accuracy.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the identification and quantification of volatile and semi-volatile impurities.
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound and any known volatile impurity standards in a suitable solvent like dichloromethane or acetone at a concentration of 1 mg/mL. Prepare a series of dilutions for the calibration curve.
-
Sample Solution: Accurately weigh about 10 mg of the this compound sample and dissolve it in 10 mL of the chosen solvent.
-
An internal standard (e.g., a deuterated analog) can be added to both standard and sample solutions for improved quantitative accuracy.
2. GC-MS Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-350 amu.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
3. Data Analysis and Example Results:
Impurities are identified by their mass spectra and retention times. Quantification is performed using a calibration curve generated from the standard solutions.
Table 2: Hypothetical GC-MS Quantitative Data
| Compound | Retention Time (min) | Key Mass Ions (m/z) | Concentration (ppm) |
| 1,2-Dichlorobenzene (solvent residue) | 5.8 | 146, 148, 111 | 15 |
| Benzoyl chloride (starting material) | 8.2 | 139, 105, 77 | 5 |
| This compound | 15.5 | 250, 252, 139 | Major |
| 2,5-Dichlorobenzophenone | 15.7 | 250, 252, 139 | 50 |
| Total Volatile Impurities | 70 |
4. Method Validation Summary (as per ICH Q2(R1) guidelines): [9][10][11][12]
-
Specificity: The method should demonstrate the ability to separate and identify the target impurities from the main component and other matrix components.
-
Linearity: A correlation coefficient (r²) of ≥ 0.995 should be achieved for each impurity over its expected concentration range.
-
Accuracy and Precision: Determined by analyzing spiked samples at different concentration levels.
-
Limit of Detection (LOD) and LOQ: Established based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Conclusion
Both HPLC and GC-MS are powerful techniques for the quantification of impurities in this compound. HPLC is a robust and reliable method for routine quality control, particularly for analyzing non-volatile isomeric impurities.[1][2] GC-MS offers superior sensitivity and provides structural information, making it invaluable for the identification and quantification of unknown volatile and semi-volatile impurities.[4][5] The selection of the most appropriate method will depend on the specific impurities of concern and the overall analytical strategy. For comprehensive impurity profiling, a combination of both techniques may be employed. The detailed protocols provided in this guide serve as a starting point for method development and validation, ensuring the quality and safety of the final pharmaceutical products.
References
- 1. veeprho.com [veeprho.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. omicsonline.org [omicsonline.org]
- 5. labcompare.com [labcompare.com]
- 6. Rugged Method for Semivolatile Organic Compounds Analysis [restek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. labioscientific.com [labioscientific.com]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. researchgate.net [researchgate.net]
- 11. ijrrjournal.com [ijrrjournal.com]
- 12. demarcheiso17025.com [demarcheiso17025.com]
Navigating Cross-Reactivity: A Comparative Guide for 3,4-Dichlorobenzophenone
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comparative framework for assessing the biological cross-reactivity of 3,4-Dichlorobenzophenone. Due to a lack of specific publicly available data on the cross-reactivity of this compound, this guide utilizes data from its structural isomer, 4,4'-Dichlorobenzophenone, as a surrogate to illustrate potential interactions and provides generalized protocols for experimental assessment.
Introduction to this compound
This compound is a halogenated aromatic ketone. Its structure, featuring a benzophenone core with two chlorine substituents, raises the possibility of interactions with various biological targets. Compounds with similar structures have been shown to exhibit endocrine-disrupting activities, highlighting the importance of a thorough cross-reactivity assessment.
Comparative Analysis: Estrogenic Activity of Dichlorobenzophenone Isomers
While direct cross-reactivity data for this compound is limited, studies on the isomeric 4,4'-Dichlorobenzophenone (p,p'-DCBP) provide valuable insights into the potential for this class of compounds to interact with nuclear receptors. A comparative in vitro study investigated the estrogenic effects of p,p'-DCBP, revealing its ability to bind to estrogen receptors (ERα and ERβ).[1][2]
| Compound | Assay | Target | Endpoint | Value |
| p,p'-Dichlorobenzophenone | Estrogen Receptor Binding Assay | ERα | IC50 | > 10 µM |
| p,p'-Dichlorobenzophenone | Estrogen Receptor Binding Assay | ERβ | IC50 | > 10 µM |
| p,p'-DDOH (a DDT metabolite) | Estrogen Receptor Binding Assay | ERα | IC50 | 0.43 µM |
| p,p'-DDOH (a DDT metabolite) | Estrogen Receptor Binding Assay | ERβ | IC50 | 0.97 µM |
This data is presented for 4,4'-Dichlorobenzophenone and a related DDT metabolite as a proxy for the potential activity of this compound. IC50 values indicate the concentration of the compound required to inhibit 50% of the binding of a reference ligand.[1][2]
Experimental Protocols for Assessing Cross-Reactivity
To ascertain the specific cross-reactivity profile of this compound, a tiered experimental approach is recommended. This involves an initial broad screening followed by more specific confirmatory assays.
Protocol 1: General Enzyme Inhibition Assay
This protocol provides a framework for screening this compound against a panel of enzymes.
Materials and Reagents:
-
Purified target enzyme
-
Enzyme-specific substrate
-
This compound (test compound)
-
Appropriate assay buffer (optimized for pH and ionic strength)
-
Cofactors (if required by the enzyme, e.g., ATP, NADH)
-
96-well microplates
-
Microplate reader (for absorbance, fluorescence, or luminescence)
-
Positive control inhibitor
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, test compound, and controls in the assay buffer. Create a serial dilution of this compound to determine a dose-response curve.
-
Enzyme and Compound Pre-incubation: Add a fixed amount of the enzyme to each well of the microplate. Add the different concentrations of this compound to the respective wells. Include wells for the positive and negative controls. Incubate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for potential binding.
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate to all wells.
-
Detection: Monitor the reaction progress by measuring the signal (absorbance, fluorescence, or luminescence) at regular intervals using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the negative control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.[3][4][5]
Protocol 2: Estrogen Receptor Competitive Binding Assay
This protocol is designed to assess the ability of this compound to bind to estrogen receptors.
Materials and Reagents:
-
Rat uterine cytosol (as a source of estrogen receptors)
-
[3H]-17β-estradiol (radiolabeled ligand)
-
Unlabeled 17β-estradiol (reference compound)
-
This compound (test compound)
-
Assay Buffer (e.g., Tris-EDTA-dithiothreitol buffer)
-
Washing buffer
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of unlabeled 17β-estradiol and this compound in the assay buffer.
-
Binding Reaction: In separate tubes, combine the uterine cytosol, a fixed concentration of [3H]-17β-estradiol, and varying concentrations of either unlabeled 17β-estradiol (for the standard curve) or this compound.
-
Incubation: Incubate the reaction mixtures at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand using a method such as hydroxylapatite adsorption or dextran-coated charcoal.
-
Quantification: Measure the amount of bound [3H]-17β-estradiol in each sample using a scintillation counter.
-
Data Analysis: Generate a standard curve by plotting the percentage of bound [3H]-17β-estradiol against the concentration of unlabeled 17β-estradiol. From this, determine the concentration of this compound that inhibits 50% of the specific binding of [3H]-17β-estradiol (IC50). The relative binding affinity (RBA) can then be calculated relative to 17β-estradiol.[6][7][8]
Visualizing Workflows and Pathways
To aid in the conceptualization of experimental design and potential mechanisms of action, the following diagrams are provided.
Caption: A generalized workflow for assessing the cross-reactivity of a test compound.
Caption: A hypothetical signaling pathway illustrating the potential interaction of dichlorobenzophenones with the estrogen receptor.
Conclusion
While specific experimental data on the cross-reactivity of this compound remains to be established, the information on its structural isomer, 4,4'-Dichlorobenzophenone, suggests a potential for interaction with nuclear receptors, such as the estrogen receptor. The provided experimental protocols offer a robust starting point for researchers to systematically evaluate the cross-reactivity profile of this compound and other related compounds. A thorough understanding of a compound's off-target effects is critical for the advancement of safe and effective chemical biology and drug discovery programs.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. Comparative in vitro and in silico study on the estrogenic effects of 2,2-bis(4-chlorophenyl)ethanol, 4,4'-dichlorobenzophenone and DDT analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. superchemistryclasses.com [superchemistryclasses.com]
- 4. benchchem.com [benchchem.com]
- 5. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. scilit.com [scilit.com]
- 8. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Photochemical Efficiency of 3,4-Dichlorobenzophenone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the photochemical efficiency of 3,4-Dichlorobenzophenone and its isomers, offering a comparative benchmark for researchers and professionals in drug development and photochemistry. Benzophenones are a critical class of compounds widely utilized as photosensitizers and photoinitiators. Their efficiency in these roles is largely dictated by their ability to absorb light and populate a reactive triplet state. This guide synthesizes available experimental data to facilitate an objective comparison of this compound with its structural isomers, 4,4'-Dichlorobenzophenone and 2,4'-Dichlorobenzophenone.
Data Presentation: Photochemical Efficiency of Dichlorobenzophenones
The photochemical efficiency of benzophenone derivatives is primarily determined by their intersystem crossing (ISC) quantum yield (ΦISC), which is the efficiency of transitioning from the excited singlet state to the triplet state. For many benzophenones, this value is near unity. Another critical parameter is the photodegradation quantum yield (Φd), which quantifies the efficiency of the molecule's decomposition upon light absorption.
| Compound | Structure | Triplet Quantum Yield (ΦT) | Photodegradation Quantum Yield (Φd) | Solvent | Reference |
| This compound | (3,4-dichlorophenyl)(phenyl)methanone | Data not available | Data not available | ||
| 4,4'-Dichlorobenzophenone | Bis(4-chlorophenyl)methanone | ~1 | Data not available | Various | [1] |
| 2,4'-Dichlorobenzophenone | (2-chlorophenyl)(4-chlorophenyl)methanone | Data not available | Data not available | ||
| Benzophenone (Reference) | Diphenylmethanone | ~1 | Low | Acetonitrile | [1] |
Experimental Protocols
The determination of photochemical efficiency parameters is crucial for understanding the behavior of photosensitizers. Below are detailed methodologies for key experiments used to measure triplet quantum yield and photodegradation quantum yield.
Determination of Triplet Quantum Yield (ΦT) via Laser Flash Photolysis
Objective: To determine the quantum yield of triplet state formation.
Principle: This method relies on the transient absorption of the triplet state species generated by a laser pulse. By comparing the transient absorbance of the sample to a well-characterized standard with a known triplet quantum yield, the ΦT of the sample can be determined. Benzophenone is a commonly used standard as its triplet quantum yield is nearly 1 in non-reactive solvents.
Methodology:
-
Sample Preparation:
-
Prepare solutions of the test compound (e.g., this compound) and a standard (e.g., Benzophenone) in a spectroscopic grade solvent (e.g., acetonitrile or benzene).
-
The concentration should be adjusted to have a low absorbance (typically < 0.2) at the excitation wavelength to avoid inner filter effects and triplet-triplet annihilation.
-
Deoxygenate the solutions by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to prevent quenching of the triplet state by molecular oxygen.
-
-
Instrumentation:
-
A nanosecond laser flash photolysis setup is required, consisting of a pulsed laser source (e.g., Nd:YAG laser, 355 nm), a sample cell holder, a monitoring light source, a monochromator, and a fast detector (e.g., photomultiplier tube).
-
-
Measurement:
-
The sample is excited with a short laser pulse.
-
The change in absorbance of the sample is monitored over time at the wavelength of maximum triplet-triplet absorption.
-
The end-of-pulse transient absorbance (ΔOD) is measured for both the sample and the standard under identical excitation conditions (laser power, beam geometry).
-
-
Calculation: The triplet quantum yield of the sample (ΦT,sample) is calculated using the following equation:
ΦT,sample = ΦT,std * (ΔODsample / ΔODstd) * (εT,std / εT,sample)
where:
-
ΦT,std is the known triplet quantum yield of the standard.
-
ΔODsample and ΔODstd are the end-of-pulse transient absorbances of the sample and the standard, respectively.
-
εT,sample and εT,std are the molar extinction coefficients of the triplet states of the sample and the standard, respectively. If these are unknown, it is often assumed they are similar for structurally related molecules, or further experiments are needed for their determination.
-
Determination of Photodegradation Quantum Yield (Φd)
Objective: To quantify the efficiency of a photochemical reaction leading to the degradation of the parent molecule.
Principle: The photodegradation quantum yield is the ratio of the number of molecules degraded to the number of photons absorbed by the reactant over a given period. This is typically determined by measuring the change in concentration of the reactant over time while irradiating with a known photon flux.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the test compound in a suitable solvent at a known concentration.
-
-
Instrumentation:
-
A photoreactor equipped with a monochromatic light source (e.g., a lamp with a bandpass filter) of known intensity (photon flux).
-
A UV-Vis spectrophotometer or a High-Performance Liquid Chromatography (HPLC) system to monitor the concentration of the reactant.
-
A chemical actinometer (e.g., ferrioxalate) to determine the photon flux of the light source.
-
-
Actinometry:
-
First, determine the photon flux of the light source using a chemical actinometer under the same experimental conditions as the sample irradiation.
-
-
Irradiation and Analysis:
-
Irradiate the sample solution for a specific period.
-
At different time intervals, withdraw aliquots and analyze the concentration of the reactant using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
-
Calculation: The photodegradation quantum yield (Φd) is calculated using the following formula:
Φd = (Number of molecules degraded) / (Number of photons absorbed)
This can be expressed in terms of the rate of degradation:
Φd = (d[C]/dt) / Ia
where:
-
d[C]/dt is the rate of change of the reactant concentration.
-
Ia is the rate of photon absorption by the reactant, which can be determined from the incident light intensity and the absorbance of the solution.
-
Signaling Pathways and Experimental Workflows
The photochemical processes of benzophenones are initiated by the absorption of light, leading to the population of an excited singlet state (S₁), which then rapidly undergoes intersystem crossing (ISC) to a more stable triplet state (T₁). This triplet state is the primary photoactive species responsible for subsequent chemical reactions.
References
Safety Operating Guide
Proper Disposal of 3,4-Dichlorobenzophenone: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 3,4-Dichlorobenzophenone is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. This chlorinated organic compound is classified as a hazardous material, primarily causing skin, eye, and respiratory irritation.[1][2] Adherence to strict disposal protocols is mandatory to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound.
Immediate Safety and Hazard Information
Before handling this compound, it is imperative to be aware of its associated hazards and the necessary personal protective equipment (PPE).
| Hazard Classification | Description | Recommended PPE |
| Skin Irritation | Causes skin irritation.[1][2] | Chemical-resistant gloves (e.g., Nitrile, Neoprene), lab coat. |
| Eye Irritation | Causes serious eye irritation.[1][2] | Safety goggles or a face shield. |
| Respiratory Irritation | May cause respiratory irritation.[1] | Use in a well-ventilated area or with a fume hood. |
| Aquatic Hazard | May cause long-lasting harmful effects to aquatic life.[2] | Prevent release to the environment. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste, in strict accordance with all applicable local, regional, national, and international regulations.[3][4] As a chlorinated organic compound, it falls under specific waste categories that require professional handling and disposal, typically through high-temperature incineration by a licensed hazardous waste management facility.[5]
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification and Segregation:
-
Isolate all waste containing this compound, including pure compound, contaminated labware (e.g., filter paper, gloves, vials), and solutions.
-
Do not mix this waste stream with non-hazardous waste or other types of chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.[6]
-
-
Container Selection and Labeling:
-
Use a dedicated, properly labeled, and leak-proof container for solid waste. The container must be compatible with the chemical.[6]
-
For solutions containing this compound, use a designated, sealed, and compatible waste solvent container.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[6]
-
-
Waste Accumulation and Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Keep the container closed at all times except when adding waste.[6]
-
-
Arranging for Disposal:
-
Once the waste container is full or ready for disposal, contact your institution's EHS office to arrange for a pickup.
-
Provide them with a complete and accurate description of the waste.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Deactivation and Neutralization
Currently, there are no widely established and verified experimental protocols for the chemical deactivation or neutralization of this compound in a standard laboratory setting for disposal purposes. The recommended and safest approach is to treat it as a stable hazardous waste and transfer it to a specialized disposal facility. Attempting to neutralize or deactivate chlorinated aromatic ketones without a validated procedure can be dangerous and may produce other hazardous byproducts.
References
Essential Safety and Logistical Information for Handling 3,4-Dichlorobenzophenone
For Researchers, Scientists, and Drug Development Professionals: Your Guide to Safe Handling and Disposal
This document provides comprehensive, procedural guidance for the safe handling and disposal of 3,4-Dichlorobenzophenone, a chemical that requires careful management in a laboratory setting. Adherence to these protocols is crucial for ensuring personnel safety and minimizing environmental impact.
I. Hazard Identification and Immediate Precautions
This compound is a crystalline powder that is irritating to the skin, eyes, and respiratory system.[1] There are no established occupational exposure limits (OELs) for this compound, necessitating a conservative approach to safety.
Key Hazards:
-
Skin Irritation: Prolonged or repeated contact can cause skin irritation.
-
Serious Eye Irritation: Direct contact with eyes can cause serious irritation.
-
Respiratory Irritation: Inhalation of dust can irritate the respiratory tract.
II. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification |
| Hand Protection | Double-gloving with nitrile gloves is recommended. Use a thicker (e.g., 8 mil) outer glove over a standard-thickness inner glove. |
| Eye and Face Protection | Chemical safety goggles and a face shield are required when handling the solid material or solutions. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with a P100 particulate filter is recommended, especially when handling the powder outside of a certified chemical fume hood. |
| Body Protection | A fully buttoned laboratory coat and closed-toe shoes are mandatory. Consider a disposable gown for procedures with a high risk of contamination. |
III. Operational Plan: Step-by-Step Handling Procedures
A. Preparation and Engineering Controls:
-
Work Area: Conduct all work with solid this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.
-
Spill Kit: Have a chemical spill kit specifically for solid hazardous materials available.
B. Donning PPE: Follow a strict sequence for putting on PPE to ensure complete protection.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
